4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
Description
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Properties
IUPAC Name |
4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUMKYAWGTOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407495 | |
| Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31879-58-0 | |
| Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4H-thiochromeno[4,3-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4H-thiochromeno[4,3-d]thiazol-2-amine. This molecule represents a compelling scaffold for medicinal chemistry and drug discovery, merging the structural features of thiochromenes and aminothiazoles, both of which are known to exhibit a wide range of biological activities. While a specific, detailed synthetic protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines a robust and scientifically sound synthetic strategy based on the well-established Hantzsch thiazole synthesis. Furthermore, a thorough discussion of the expected characterization of the target molecule using modern analytical techniques is presented, drawing upon data from closely related analogues. This guide is intended to be a valuable resource for researchers seeking to synthesize and explore the potential of this and similar fused heterocyclic systems.
Introduction: The Scientific Rationale
The fusion of distinct pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. The target molecule, 4H-thiochromeno[4,3-d]thiazol-2-amine (CAS 31877-68-6), is a prime example of this approach, integrating the thiochromene and 2-aminothiazole moieties. Thiochromene derivatives are recognized for their diverse pharmacological properties, while the 2-aminothiazole core is a privileged structure found in numerous approved drugs and clinical candidates. The resulting fused system presents a unique three-dimensional architecture with the potential for novel biological activities.
This guide will provide a detailed exposition of a proposed synthetic route, grounded in the principles of the Hantzsch thiazole synthesis, and a comprehensive analysis of the expected analytical data that would confirm the successful synthesis and purification of the target compound.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most logical and well-precedented approach for the synthesis of 4H-thiochromeno[4,3-d]thiazol-2-amine is the Hantzsch thiazole synthesis. This classical reaction involves the condensation of an α-haloketone with a thioamide or, in this case, thiourea.[1] The proposed reaction would proceed via the reaction of 3-bromo-thiochroman-4-one with thiourea.
Reaction Mechanism
The Hantzsch synthesis of 2-aminothiazoles is a robust and well-understood reaction. The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in 3-bromo-thiochroman-4-one. This results in the formation of an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the thiochromanone ring.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring, yielding the final product, 4H-thiochromeno[4,3-d]thiazol-2-amine.
Sources
Crystal structure analysis of 4H-thiochromeno[4,3-d]thiazol-2-amine
An In-Depth Technical Guide to the Crystal Structure Analysis of 4H-thiochromeno[4,3-d]thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold 4H-thiochromeno[4,3-d]thiazol-2-amine represents a promising area of investigation in medicinal chemistry due to the established biological activities of its constituent thiochromene and aminothiazole moieties.[1][2] A definitive understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design. This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of this molecule, from synthesis and crystallization to advanced structural interpretation. While a solved crystal structure for this specific molecule is not publicly available as of this writing, this document outlines the authoritative methodologies and expected outcomes based on extensive analysis of structurally related compounds.
Introduction: The Strategic Imperative for Structural Elucidation
The fusion of a thiochromene ring system with a 2-aminothiazole moiety creates a molecule of significant interest. Thiochromene derivatives are known for a wide array of pharmacological activities, while the 2-aminothiazole core is a well-established pharmacophore.[1][3] The precise spatial arrangement of these fused rings, the conformation of the exocyclic amine group, and the resulting intermolecular interactions are critical determinants of the molecule's physicochemical properties and its ability to interact with biological targets.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information.[4][5] It provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the solid state, which are indispensable for computational modeling, understanding solubility, and designing next-generation analogues.[4][5]
Synthesis and Generation of Diffraction-Quality Crystals
A robust and reproducible synthesis is the foundational step for any crystallographic study. The preparation of 4H-thiochromeno[4,3-d]thiazol-2-amine can be approached through established heterocyclic chemistry principles, followed by a meticulous crystallization process.
Proposed Synthetic Pathway
A logical and efficient route to the target compound involves a variation of the Hantzsch thiazole synthesis.[6] This well-established reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[3][6]
Experimental Protocol: Synthesis of 4H-thiochromeno[4,3-d]thiazol-2-amine
-
Step 1: Synthesis of 3-bromo-thiochroman-4-one. Thiochroman-4-one is subjected to α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride, with a radical initiator (e.g., AIBN). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 2: Hantzsch Cyclization. The resulting 3-bromo-thiochroman-4-one is then reacted with thiourea in a refluxing alcoholic solvent, such as ethanol.[3] This reaction proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration to form the fused thiazole ring.
-
Step 3: Aromatization. The intermediate from the cyclization is then subjected to aromatization to yield the final 4H-thiochromeno[4,3-d]thiazol-2-amine. This can often be achieved through an oxidative process or spontaneous rearrangement depending on the reaction conditions.
-
Purification. The crude product is purified using column chromatography on silica gel to yield the pure compound, which is then characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity prior to crystallization attempts.[7][8]
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[9][10] The ideal crystal should be a single, unflawed entity, typically between 0.1 and 0.3 mm in each dimension.[9]
Experimental Protocol: Crystallization
-
Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound when heated and allow it to slowly precipitate upon cooling.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent and placed in a vial covered with a perforated cap. The vial is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks, promoting the growth of well-ordered crystals.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility, inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas to prevent solvent loss and radiation damage during data collection.
Data Acquisition: Single-Crystal X-ray Diffraction
The core of the structural analysis is the diffraction experiment, where the interaction of X-rays with the crystal's electron density is measured.
The SC-XRD Workflow
The process from a mounted crystal to a set of refined coordinates is a systematic workflow.
Caption: The experimental workflow for single-crystal X-ray diffraction data acquisition.
Hypothetical Crystallographic Data
Based on the analysis of similar fused heterocyclic systems, the following crystallographic parameters for 4H-thiochromeno[4,3-d]thiazol-2-amine are anticipated.
| Parameter | Expected Value | Rationale / Comparative Source |
| Chemical Formula | C₁₀H₈N₂OS | Based on molecular structure |
| Formula Weight | 204.25 g/mol | Calculated from formula |
| Crystal System | Monoclinic or Orthorhombic | Common for planar heterocyclic compounds.[7] |
| Space Group | P2₁/c or Pccn | High-symmetry, centrosymmetric groups are common.[7] |
| a (Å) | 8 - 15 | Inferred from similar sized molecules.[7] |
| b (Å) | 10 - 20 | Inferred from similar sized molecules.[7] |
| c (Å) | 7 - 12 | Inferred from similar sized molecules.[7] |
| α, γ (°) | 90 | Characteristic of Monoclinic/Orthorhombic systems |
| β (°) | 90 - 110 | Variable in the Monoclinic system |
| Volume (ų) | 1000 - 1600 | Typical for molecules of this size |
| Z | 4 or 8 | Number of molecules in the unit cell |
| Temperature (K) | 100(2) or 150(2) | Standard low-temperature data collection |
| Radiation | Mo Kα (λ = 0.71073 Å) | Standard for small molecule crystallography |
| Density (calculated) | 1.3 - 1.5 g/cm³ | Calculated from formula, Z, and volume |
| F(000) | 424 or 848 | Total number of electrons in the unit cell |
Structure Solution and Refinement
The raw diffraction data is a collection of intensities and positions of reflections. Translating this into a 3D atomic model requires a process of structure solution and iterative refinement.[11][12]
The phase information, which is lost during the experiment, is recovered using direct methods. The resulting electron density map allows for the initial placement of atoms. This initial model is then refined against the experimental data using a least-squares method.[13] This is an iterative process where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors.[10][13]
Caption: The iterative cycle of crystallographic structure refinement.
Key indicators of a successful refinement include low R-factors (R1 < 0.05) and a goodness-of-fit (GooF) value close to 1.0.
Deciphering the Structure: Intermolecular Interactions with Hirshfeld Surface Analysis
With a fully refined crystal structure, the analysis shifts to interpreting the molecular and supramolecular features that dictate the material's properties. Hirshfeld surface analysis is a powerful tool for this purpose, providing a visual and quantitative summary of all intermolecular contacts.[14][15][16]
Hirshfeld Surfaces and 2D Fingerprint Plots
A Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show the nature and strength of intermolecular contacts.[15] Distances shorter than the van der Waals radii sum (close contacts) are typically colored red, while longer contacts are blue.[15] This surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts in a quantitative manner.[17][18]
Caption: Workflow for Hirshfeld surface analysis from a refined crystal structure file.
Expected Intermolecular Interactions
For 4H-thiochromeno[4,3-d]thiazol-2-amine, the primary amine group is a strong hydrogen bond donor, while the thiazole nitrogen is a potential acceptor. The aromatic rings also provide opportunities for π-π stacking.
| Interaction Type | Donor/Acceptor Groups | Expected Contribution | Significance |
| N-H···N | Amine (N-H) to Thiazole (N) | High | Strong directional interaction, likely to form dimers or chains. |
| H···H | Aromatic and aliphatic C-H groups | High | Represents the largest surface area contact.[19] |
| C-H···π | C-H bonds interacting with the aromatic π-systems | Moderate | Contributes to packing efficiency. |
| π-π Stacking | Thiochromene and thiazole rings | Moderate to Low | Depends on the planarity and packing arrangement. |
| S···H/N···H | Sulfur/Nitrogen atoms and hydrogen atoms | Moderate | Weaker, but significant contributions to packing.[17] |
These interactions collectively define the supramolecular architecture, which influences the crystal's stability, morphology, and ultimately, its bulk properties relevant to drug development, such as dissolution rate.
Conclusion
The crystal structure analysis of 4H-thiochromeno[4,3-d]thiazol-2-amine, executed through the rigorous methodologies outlined in this guide, provides invaluable insights into its fundamental chemical nature. From a validated synthetic route and meticulous crystallization protocol to advanced diffraction analysis and interpretation of intermolecular forces via Hirshfeld surfaces, each step contributes to a holistic understanding of the molecule. This structural blueprint is the cornerstone for predictive modeling, the rational design of more potent and selective derivatives, and the overall advancement of drug discovery programs targeting this promising heterocyclic scaffold.
References
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Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Altowyan, M. S., et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 27(23), 8203. [Link]
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Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4H-thiochromeno[4,3-d]thiazol-2-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the putative mechanism of action of 4H-thiochromeno[4,3-d]thiazol-2-amine, a novel heterocyclic compound with significant therapeutic potential. As a Senior Application Scientist, this document synthesizes current understanding derived from analogous structures and outlines a comprehensive, field-proven strategy for the complete elucidation of its molecular interactions and cellular effects.
Preamble: The Scientific Rationale
The therapeutic promise of novel chemical entities is intrinsically linked to a profound understanding of their mechanism of action. For 4H-thiochromeno[4,3-d]thiazol-2-amine, a molecule integrating the biologically significant thiochromene and 2-aminothiazole scaffolds, a systematic investigation into its molecular targets and downstream signaling pathways is paramount for its translation into a clinical candidate. This guide is structured to provide a robust framework for such an investigation, moving from a well-supported initial hypothesis to a detailed, multi-faceted experimental validation plan.
Part 1: Postulated Mechanism of Action - Inhibition of the NF-κB Signaling Pathway
Based on the established anti-inflammatory properties of structurally related 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, it is hypothesized that 4H-thiochromeno[4,3-d]thiazol-2-amine exerts its primary therapeutic effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The chromone and 2-aminothiazole moieties present in this compound are known to be key pharmacophores contributing to a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2].
A key study on a representative 2-amino-9H-chromeno[2,3-d]thiazol-9-one derivative, compound c12, demonstrated a significant inhibitory effect on the phosphorylation of NF-κB and IκB proteins[3]. This suggests a direct or indirect interaction with upstream kinases in the NF-κB cascade, such as IκB kinase (IKK). By preventing the phosphorylation and subsequent degradation of IκB, the translocation of the active NF-κB dimer to the nucleus is inhibited, leading to the downregulation of pro-inflammatory gene expression.
Proposed Signaling Pathway:
Caption: Proposed inhibitory action of 4H-thiochromeno[4,3-d]thiazol-2-amine on the NF-κB signaling pathway.
Part 2: A Rigorous Experimental Workflow for Mechanism of Action Elucidation
To validate the proposed mechanism and comprehensively characterize the molecular interactions of 4H-thiochromeno[4,3-d]thiazol-2-amine, a multi-pronged experimental approach is essential. This workflow is designed to be a self-validating system, where each stage provides data to inform and refine the subsequent experiments.
Experimental Workflow Diagram:
Sources
An In-depth Technical Guide to Investigating the Antimicrobial Spectrum of 4H-thiochromeno[4,3-d]thiazol-2-amine
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. We must move beyond the modification of existing antibiotic classes and explore novel chemical scaffolds that engage with new microbial targets or circumvent established resistance mechanisms. This guide focuses on one such promising, yet underexplored, heterocyclic system: 4H-thiochromeno[4,3-d]thiazol-2-amine . By fusing the biologically active thiochromene and 2-aminothiazole moieties, this core structure presents a unique opportunity for the development of a new generation of antimicrobial agents. This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the investigation of its antimicrobial potential.
The Scientific Rationale: Fused Heterocycles in Antimicrobial Drug Discovery
The strategic fusion of distinct pharmacophores into a single, rigid molecular framework is a proven strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold is a compelling example of this approach, integrating two independently active heterocyclic systems.
-
The Thiochromene Moiety: Thiochromenes, sulfur-containing analogues of chromenes, are recognized for a wide array of pharmacological activities, including notable antimicrobial effects against both bacterial and fungal pathogens.[1] Their mechanism of action is often attributed to the disruption of microbial membrane integrity or interference with nucleic acid synthesis.[1] The sulfur atom in the heterocyclic core also provides a versatile handle for synthetic modifications, allowing for the fine-tuning of biological activity.[1]
-
The 2-Aminothiazole Moiety: The 2-aminothiazole ring is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs. Its significance in the antimicrobial field is well-documented, with derivatives exhibiting potent antibacterial and antifungal properties.[2][3] The 2-aminothiazole scaffold is a key component in molecules designed to inhibit essential bacterial enzymes, such as DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[2]
The fusion of these two scaffolds into the 4H-thiochromeno[4,3-d]thiazol-2-amine system, as depicted below, creates a novel chemical entity with the potential for a unique and potent antimicrobial profile.
Caption: Core structure of 4H-thiochromeno[4,3-d]thiazol-2-amine.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the 4H-thiochromeno[4,3-d]thiazol-2-amine core is a critical first step. While specific literature on this exact molecule is emerging, established synthetic routes for related chromeno- and thiochromeno-fused heterocycles provide a robust starting point. A plausible synthetic strategy involves a multi-step reaction sequence, potentially beginning with a substituted thiochromenone.
A general approach for the synthesis of related aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one involves the Hantzsch reaction, utilizing a 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one intermediate and thiourea derivatives.[4] A similar strategy could be adapted for the thiochromene analogue.
Furthermore, cascade reactions promoted by copper have been successfully employed to construct chromone-fused thiazole scaffolds from 2-amino-3-iodochromones and amines.[5] This highlights the potential for developing efficient, one-pot syntheses for the target scaffold and its derivatives.
A Proposed Workflow for Antimicrobial Spectrum Investigation
A systematic investigation is required to elucidate the full antimicrobial spectrum of 4H-thiochromeno[4,3-d]thiazol-2-amine and its derivatives. The following workflow provides a comprehensive framework for this evaluation.
Caption: A systematic workflow for antimicrobial investigation.
Detailed Experimental Protocols
The following protocols are foundational for assessing the antimicrobial activity of novel compounds. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for data reproducibility and comparability.
Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of antimicrobial activity and is suitable for initial screening of a library of derivatives.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to a well punched into the agar. If the compound possesses antimicrobial activity, a clear zone of inhibition will appear around the well as the compound diffuses through the agar.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture of the test organism.
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition generally indicates greater antimicrobial activity.
Broth Microdilution Assay (MIC Determination)
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. Following incubation, the wells are observed for visible growth.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (as described for the agar well diffusion assay).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a plate reader.
Anticipated Antimicrobial Spectrum and Structure-Activity Relationships (SAR)
Based on the known activities of thiochromene and 2-aminothiazole derivatives, it is plausible to hypothesize that 4H-thiochromeno[4,3-d]thiazol-2-amine and its analogues will exhibit a broad spectrum of activity.
-
Antibacterial Activity: Activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis is anticipated.[6][7] The spectrum may extend to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, although Gram-negative bacteria often present a greater challenge due to their outer membrane barrier.[7]
-
Antifungal Activity: The scaffold is also expected to show promise against fungal pathogens, including Candida albicans and Aspergillus species.[3][7]
Structure-Activity Relationship (SAR) Insights:
The exploration of SAR is crucial for optimizing the antimicrobial potency of the lead scaffold. Key areas for modification and their potential impact include:
-
Substitution on the Thiochromene Ring: Introduction of electron-withdrawing or electron-donating groups on the aromatic ring of the thiochromene moiety can significantly influence lipophilicity and electronic properties, thereby affecting cell penetration and target binding.
-
Modification of the 2-Amino Group: Acylation or substitution of the 2-amino group on the thiazole ring can alter the molecule's hydrogen bonding capacity and overall polarity, which can be critical for interaction with biological targets.[8]
Potential Mechanisms of Action
The fused scaffold of 4H-thiochromeno[4,3-d]thiazol-2-amine suggests several plausible mechanisms of antimicrobial action that warrant investigation.
-
Inhibition of Dihydropteroate Synthase (DHPS): Some thiochromene derivatives have shown binding affinity for DHPS, a key enzyme in the folate synthesis pathway, which is essential for microbial growth.[1][9]
-
Inhibition of DNA Gyrase: The 2-aminothiazole moiety is a known pharmacophore for the inhibition of DNA gyrase, an enzyme that is essential for bacterial DNA replication and is a validated target for antibiotics.[2]
-
Disruption of Membrane Integrity: The lipophilic nature of the thiochromene core could facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and integrity.[1]
-
Inhibition of Ergosterol Biosynthesis: In fungi, thiazole derivatives have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[10]
In silico docking studies can provide initial insights into the most probable molecular targets, which can then be validated through biochemical enzyme inhibition assays.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative antimicrobial activity data should be summarized in a tabular format.
Table 1: Example of MIC Data Presentation for 4H-thiochromeno[4,3-d]thiazol-2-amine Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Lead-001 | Unsubstituted | |||
| Lead-002 | 5-Chloro | |||
| Lead-003 | 7-Methoxy | |||
| Lead-004 | 2-N-acetyl | |||
| Ciprofloxacin | (Positive Control) | |||
| Fluconazole | (Positive Control) | N/A | N/A |
Conclusion and Future Directions
The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold represents a promising starting point for the development of a new class of antimicrobial agents. Its rational design, based on the fusion of two proven antimicrobial pharmacophores, provides a strong foundation for further investigation. The systematic application of the experimental workflows detailed in this guide will be instrumental in delineating its antimicrobial spectrum, optimizing its potency through synthetic modifications, and elucidating its mechanism of action. This in-depth approach is essential to unlock the full therapeutic potential of this novel heterocyclic system in the ongoing battle against infectious diseases.
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The Aminothiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Preliminary Studies
Introduction: The Privileged Status of the 2-Aminothiazole Core in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets.[1][2][3] This heterocyclic system is a key structural component in numerous clinically approved drugs, underscoring its therapeutic significance.[4] Its prevalence stems from its versatile chemical nature, featuring a unique arrangement of hydrogen bond donors and acceptors, and multiple sites for chemical modification. These characteristics allow for the fine-tuning of physicochemical properties and biological activity, making it an ideal starting point for the development of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][5][6] This guide provides an in-depth exploration of the preliminary stages of structure-activity relationship (SAR) studies for 2-aminothiazole derivatives, offering a blend of theoretical insights and practical, field-proven experimental protocols.
Strategic Synthesis of Aminothiazole Derivatives: Building a Diverse Chemical Library
The foundation of any successful SAR study lies in the strategic synthesis of a diverse library of analogues. The Hantzsch thiazole synthesis remains a widely utilized and robust method for the preparation of the 2-aminothiazole core.[4] This classical condensation reaction provides a straightforward and efficient route to access a variety of substituted thiazoles.
General Experimental Protocol: Modified Hantzsch Thiazole Synthesis
This protocol outlines a generalized procedure for the synthesis of 2-aminothiazole derivatives, which can be adapted based on the specific reactants and desired final products.
Step 1: Synthesis of α-Haloketone Intermediate
-
To a solution of the desired acetophenone or other suitable ketone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add the halogenating agent (e.g., bromine (1.0-1.1 eq) or N-bromosuccinimide (NBS)) portion-wise at 0°C.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone, which can be used in the next step without further purification.
Step 2: Cyclization to Form the 2-Aminothiazole Ring
-
Dissolve the crude α-haloketone (1.0 eq) and a substituted thiourea (1.0-1.2 eq) in a suitable solvent such as ethanol or isopropanol.[1]
-
Reflux the reaction mixture for several hours, monitoring for product formation by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of an α-haloketone is critical as the two electrophilic carbons are essential for the cyclization with the nucleophilic sulfur and nitrogen atoms of thiourea. The choice of solvent and temperature is crucial for reaction kinetics and solubility of the reactants. Refluxing in ethanol is a common practice that provides sufficient energy to overcome the activation barrier of the reaction without degrading the reactants or products.
Deciphering the Structure-Activity Relationship (SAR): A Multifaceted Approach
The core of this guide focuses on establishing a clear and actionable SAR for newly synthesized aminothiazole derivatives. This involves a systematic evaluation of how structural modifications impact biological activity.
Anticancer Activity: A Case Study in SAR
2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, targeting various cancer cell lines.[4][7]
Key SAR Observations for Anticancer Aminothiazoles:
-
Substitution at the N-2 Position: The exocyclic amino group at the 2-position is a critical handle for derivatization. Acylation or substitution with various aromatic or heterocyclic rings can significantly modulate anticancer activity. For instance, the introduction of substituted benzoyl groups at this position has been shown to enhance potency.[8]
-
Substitution at the C-4 Position: The C-4 position of the thiazole ring is often substituted with an aryl group. The nature and substitution pattern of this aryl ring are crucial for activity. For example, a 2-pyridyl moiety at C-4 has been found to be important for the antitubercular activity of some aminothiazoles, with this position being intolerant to modification.[8] In the context of anticancer activity, electron-withdrawing or donating groups on this phenyl ring can influence the electronic properties of the entire molecule and its interaction with the target.[4]
-
Substitution at the C-5 Position: Modifications at the C-5 position can also impact activity. The introduction of small alkyl or halo groups can influence the lipophilicity and steric profile of the compound, potentially leading to improved cell permeability and target engagement.[4]
-
Introduction of Specific Moieties: The incorporation of functionalities like a piperazine ring has been shown to remarkably increase antitumor activity.[4]
Visualizing SAR: A Logical Relationship Diagram
Caption: Logical flow of SAR for anticancer aminothiazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized aminothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Data Presentation: Summarizing Anticancer SAR Data
| Compound ID | R1 (N-2) | R2 (C-4) | R3 (C-5) | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| 1a | H | Phenyl | H | >100 | >100 |
| 1b | Benzoyl | Phenyl | H | 25.3 | 31.5 |
| 1c | H | 4-Chlorophenyl | H | 15.8 | 20.1 |
| 1d | Benzoyl | 4-Chlorophenyl | H | 5.2 | 7.8 |
| 1e | H | Phenyl | Methyl | 55.6 | 62.1 |
| 1f | Benzoyl with Piperazine | Phenyl | H | 1.2 | 2.5 |
This is a representative table; actual values will vary based on experimental results.
Antimicrobial Activity: Broadening the Therapeutic Scope
Aminothiazole derivatives have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[6][7][9]
Key SAR Observations for Antimicrobial Aminothiazoles:
-
Aryl Substituents: The presence of specific aryl groups at the C-4 position, such as those with halogen substituents (e.g., 4-chlorophenyl, 4-bromophenyl), often leads to enhanced antibacterial activity.[1]
-
N-2 Amine Modifications: Similar to anticancer agents, modifications at the N-2 position are crucial. The formation of Schiff bases or the introduction of other heterocyclic rings can significantly impact the antimicrobial spectrum and potency.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate the microbial cell wall and membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the aminothiazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Silico Approaches: Guiding the SAR Exploration
Computational tools are invaluable in modern drug discovery for predicting the properties and interactions of novel compounds, thereby guiding the synthetic efforts in SAR studies.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the aminothiazole derivatives with their biological activities.[10][11] These models can help in predicting the activity of yet-to-be-synthesized compounds.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[10] For aminothiazole derivatives, docking studies can elucidate the binding mode within the active site of a target enzyme (e.g., a kinase), helping to rationalize the observed SAR and design more potent inhibitors.[11]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding interactions and the stability of the complex.[10][11]
Self-Validating System in Practice: The iterative cycle of synthesis, biological testing, and in silico modeling forms a self-validating system. The experimental data validates and refines the computational models, which in turn provide more accurate predictions to guide the next round of synthesis. This synergy accelerates the process of lead optimization.
Conclusion: From Preliminary SAR to Lead Optimization
This guide has provided a foundational framework for conducting preliminary SAR studies on 2-aminothiazole derivatives. By combining strategic synthesis, robust biological evaluation, and insightful in silico modeling, researchers can efficiently navigate the complex landscape of SAR and identify promising lead compounds. The key to success lies in a systematic and iterative approach, where each new piece of data informs the next step in the drug discovery process. The versatility of the 2-aminothiazole scaffold, coupled with the powerful tools of modern medicinal chemistry, ensures its continued prominence in the quest for novel and effective therapeutics.
References
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Al-Omair, M. A., et al. (2021). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
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Butnariu, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. [Link]
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Chauhan, D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Butnariu, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]
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Singh, P., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]
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Semantic Scholar. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Request PDF. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
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Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
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deSolms, S. J., et al. (1994). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]
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Olaru, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]
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Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health. [Link]
-
ResearchGate. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]
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Molecular Docking Studies of 4H-Thiochromeno[4,3-d]thiazol-2-amine with Target Proteins
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded framework for conducting molecular docking studies on 4H-thiochromeno[4,3-d]thiazol-2-amine, a heterocyclic compound of significant medicinal interest. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reproducible in-silico investigation. This document is intended for researchers, computational chemists, and drug development professionals seeking to evaluate the therapeutic potential of this compound class against relevant biological targets.
Introduction: The Therapeutic Promise of the Thiazole Scaffold
Heterocyclic compounds containing thiazole rings are foundational pharmacophores in modern drug discovery.[1] The 2-aminothiazole moiety, in particular, is present in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer.[2][3][4] The fused ring system of 4H-thiochromeno[4,3-d]thiazol-2-amine presents a rigid, three-dimensional structure that is ripe for exploration as a targeted therapeutic agent.
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our compound) to a second (a receptor, typically a protein).[5][6] This structure-based drug design approach allows for the rapid, cost-effective screening of potential drug candidates against known biological targets, providing critical insights into the molecular basis of their activity.[7][8] This guide will delineate a complete workflow for such a study, from target selection to the critical analysis and validation of results.
Section 1: Rationale for Target Protein Selection
The selection of appropriate protein targets is the most critical step dictating the relevance of a docking study. The broad biological activities reported for thiazole-containing compounds suggest multiple potential mechanisms of action.[1][2] Based on existing literature for analogous structures, we can logically prioritize targets implicated in inflammation and oncology.
Primary Targets in Inflammation:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibiting COX-2 is a well-established anti-inflammatory strategy. N,4-diaryl-1,3-thiazole-2-amines have shown potent and selective inhibition of COX-2.[9]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators heavily involved in asthma and other inflammatory diseases. Dual inhibition of COX-2 and 5-LOX is a highly sought-after therapeutic profile.[9]
Primary Targets in Oncology:
-
Tyrosine Kinases (e.g., c-Abl, EGFR): These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The FDA-approved drug Dasatinib, a 2-aminothiazole derivative, is a potent kinase inhibitor.[3][10]
-
Poly(ADP-Ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage repair pathway. Inhibiting PARP-1 can lead to synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations). Certain 4,5-substituted-2-aminothiazoles have been identified as potent PARP-1 inhibitors.[2]
For the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary example target, owing to the strong precedent for its modulation by similar thiazole-containing scaffolds.
Section 2: The Molecular Docking Workflow: A Conceptual Overview
Molecular docking is not a single action but a multi-stage process. Each stage has its own set of quality control checkpoints to ensure the final results are meaningful. The overall process aims to predict the binding conformation of a ligand within a protein's active site and to estimate the strength of this interaction, typically expressed as a binding energy score.[5][6]
receptor = protein_prepared.pdbqt ligand = ligand_prepared.pdbqt
out = docking_results.pdbqt
center_x = 15.123 center_y = 20.456 center_z = 25.789
size_x = 25 size_y = 25 size_z = 25
exhaustiveness = 16 num_modes = 10```
Execution Command:
-
exhaustiveness: Controls the thoroughness of the search. Higher values increase computation time but also increase the probability of finding the true energy minimum.
-
num_modes: Specifies the number of binding poses to generate and rank.
[11]### Section 5: Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of binding poses and their corresponding scores. Proper analysis is key to extracting meaningful biological hypotheses.
[12]#### 5.1. Binding Affinity (Docking Score)
The primary quantitative output is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. *[13] Interpretation: More negative values indicate stronger, more favorable binding. I[13]t is a scoring function's attempt to rank-order different ligands or poses. It's important to note that this is an estimation, and its absolute value may not perfectly correlate with experimental binding affinities, but it is highly effective for comparing compounds.
[14]#### 5.2. Binding Pose and Molecular Interactions
Visual inspection of the top-ranked binding poses is essential. U[15]sing visualization software like PyMOL or Discovery Studio Visualizer, you can analyze the specific interactions between the ligand and the protein's active site residues.
Key interactions to identify include:
-
Hydrogen Bonds: Strong, directional interactions between donors (e.g., -NH, -OH) and acceptors (e.g., C=O, N).
-
Hydrophobic Interactions: Between nonpolar groups of the ligand and nonpolar residues of the protein (e.g., Val, Leu, Ile, Phe).
-
π-π Stacking: Aromatic ring stacking between the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Salt Bridges: Electrostatic interactions between charged groups.
Caption: Conceptual diagram of key ligand-protein interactions.
Summarizing Quantitative Data
For a comprehensive study, docking results should be presented in a clear, tabular format.
| Target Protein | PDB ID | Top Pose Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5KIR | -9.8 | Arg120, Tyr355, Val523 |
| 5-LOX | 3V99 | -8.5 | His367, His372, Phe421 |
| c-Abl Kinase | 1IEP | -10.2 | Met318, Thr315, Glu286 |
| PARP-1 | 4R6E | -9.1 | Gly863, Ser904, Tyr907 |
Table 1: Hypothetical docking results of 4H-thiochromeno[4,3-d]thiazol-2-amine against selected targets.
Section 6: Trustworthiness Through Protocol Validation
A docking protocol must be validated to be considered trustworthy. The most common and direct method is to demonstrate that the chosen parameters can accurately reproduce a known binding pose.
[16]#### 6.1. Re-docking of the Native Ligand
-
Protocol:
-
Take the crystal structure of the protein with its co-crystallized ("native") ligand (e.g., PDB ID: 5KIR).
-
Extract the native ligand and prepare it as described in Section 3.1.
-
Prepare the protein as described in Section 3.2, creating an "apo" (empty) receptor.
-
Dock the prepared native ligand back into the prepared apo receptor using the exact same docking parameters (grid box, exhaustiveness, etc.) that you will use for your test compound.
-
-
Success Criterion: The protocol is considered validated if the top-ranked docked pose of the native ligand superimposes well with its original crystallographic position. This is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value ≤ 2.0 Å is generally considered a successful validation.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Thiopyrano[2,3-d]thiazoles via Domino Knoevenagel-Hetero-Diels-Alder Reaction
Introduction: A Powerful Domino Approach to Bioactive Scaffolds
The thiopyrano[2,3-d]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] These compounds have demonstrated a wide spectrum of biological activities, including potent anticancer, antimycobacterial, and anti-inflammatory properties.[2][3][4] Their therapeutic potential lies in their ability to act as isosteric mimics of biologically active 5-ylidene-4-thiazolidinones.[2] A highly efficient and elegant synthetic strategy to access this complex molecular architecture is through a domino Knoevenagel-hetero-Diels-Alder reaction. This one-pot or sequential process combines two powerful classical reactions to construct the fused ring system with high atom economy and often in a stereoselective manner.[5][6]
This comprehensive guide provides an in-depth exploration of the domino Knoevenagel-hetero-Diels-Alder reaction for the synthesis of thiopyrano[2,3-d]thiazoles. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and present key data on the biological activity of the resulting compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic methodology.
Theoretical Framework: Unraveling the Domino Reaction
The synthesis of thiopyrano[2,3-d]thiazoles via this domino reaction proceeds in two key stages:
-
The Knoevenagel Condensation: This initial step involves the reaction between an active methylene compound, typically a 4-thioxo-2-thiazolidinone derivative, and an aromatic or heteroaromatic aldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.[7] The base facilitates the deprotonation of the active methylene group on the thiazolidinone ring, generating a nucleophilic enolate.[3] This enolate then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type addition product, which subsequently undergoes dehydration to yield a 5-arylidene-4-thioxo-2-thiazolidinone intermediate.[3] This intermediate is a stable, often colored solid that serves as the heterodiene for the subsequent cycloaddition step.
-
The Hetero-Diels-Alder Reaction: The newly formed 5-arylidene-4-thioxo-2-thiazolidinone acts as an electron-deficient heterodiene in a [4+2] cycloaddition reaction with an electron-rich dienophile.[4][8] The reaction proceeds via a concerted mechanism, leading to the formation of the thiopyrano[2,3-d]thiazole ring system.[3] The stereochemistry of the final product is often well-defined, a characteristic feature of Diels-Alder reactions.[9]
Visualizing the Reaction Mechanism
The following diagram illustrates the stepwise mechanism of the domino Knoevenagel-hetero-Diels-Alder reaction.
Caption: Mechanism of the Domino Knoevenagel-Hetero-Diels-Alder Reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the synthesis of thiopyrano[2,3-d]thiazole derivatives. It is crucial to note that reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Two-Step Synthesis of Thiopyrano[2,3-d]thiazoles
This protocol involves the isolation of the intermediate heterodiene before proceeding to the cycloaddition reaction.
Step 1: Synthesis of 5-Arylidene-4-thioxo-2-thiazolidinones (Heterodiene)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-thioxo-2-thiazolidinone (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Expert Insight: Glacial acetic acid often serves as both the solvent and a mild acidic catalyst, promoting the dehydration step of the Knoevenagel condensation. Ethanol is a greener solvent alternative, and the reaction is typically catalyzed by a few drops of a base like piperidine or triethylamine.
-
-
Catalyst Addition: If using ethanol as the solvent, add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterization: Confirm the structure of the synthesized heterodiene using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3] Characteristic IR signals include absorptions for N-H and C=O groups.[3]
Step 2: Synthesis of Thiopyrano[2,3-d]thiazoles via Hetero-Diels-Alder Reaction
-
Reactant Preparation: In a round-bottom flask, dissolve the synthesized 5-arylidene-4-thioxo-2-thiazolidinone (1.0 eq.) and the chosen dienophile (1.1-1.2 eq.) in a suitable solvent, such as glacial acetic acid or a high-boiling solvent like nitrobenzene for less reactive dienophiles.[10]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
-
Characterization: Characterize the final thiopyrano[2,3-d]thiazole product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[13]
Protocol 2: One-Pot Synthesis of Thiopyrano[2,3-d]thiazoles
This protocol combines both reaction steps into a single, more efficient procedure.
-
Reactant Preparation: To a round-bottom flask, add 4-thioxo-2-thiazolidinone (1.0 eq.), the aromatic aldehyde (1.0 eq.), and the dienophile (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine or triethylamine).
-
Reaction: Heat the mixture to reflux and monitor the formation of the final product by TLC.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1, Step 2.
Visualizing the Experimental Workflow
Caption: Experimental Workflows for Thiopyrano[2,3-d]thiazole Synthesis.
Data Presentation: Biological Activity
A significant driver for the synthesis of thiopyrano[2,3-d]thiazole derivatives is their potential as anticancer agents.[4][8][14] Numerous studies have evaluated their in vitro cytotoxicity against various human cancer cell lines. The following table summarizes representative data.
| Compound ID | R Group (on Arylidene) | Dienophile | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5d | 4-Methylphenyl | N-(p-tolyl)maleimide | MCF-7 | 10.08 ± 1.5 | [3] |
| HepG-2 | 7.83 ± 2.1 | [3] | |||
| 7e | Phenyl | Acrylonitrile | MCF-7 | 11.23 ± 2.2 | [3] |
| HepG-2 | 8.14 ± 1.7 | [3] | |||
| 7j | 4-Bromophenyl | Ethyl Acrylate | MCF-7 | 12.81 ± 1.9 | [3] |
| HepG-2 | 9.25 ± 1.3 | [3] | |||
| 3.10 | Not Specified | 5-Hydroxy-1,4-naphthoquinone | Various | 0.6 - 5.98 | [14] |
| 3f | Not Specified | Not Specified | Leukemia (CCRF-CEM) | < 0.37 | [8] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Conclusion and Future Perspectives
The domino Knoevenagel-hetero-Diels-Alder reaction is a robust and versatile method for the synthesis of the medicinally important thiopyrano[2,3-d]thiazole scaffold. This approach offers several advantages, including operational simplicity, high efficiency, and the ability to generate molecular complexity in a single step. The resulting compounds have shown promising anticancer activity, making this synthetic strategy highly relevant for drug discovery and development.
Future research in this area could focus on the development of asymmetric variations of this reaction to access enantiomerically pure thiopyrano[2,3-d]thiazoles, which may exhibit enhanced biological activity and selectivity. Furthermore, the exploration of a broader range of aldehydes and dienophiles will undoubtedly lead to the discovery of novel derivatives with improved therapeutic profiles.
References
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega. [Link]
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Lesyk, R., Gzella, A., & Hoidyk, M. (2021). Structure of active thiopyrano[2,3-d]thiazoles and target compounds. ResearchGate. [Link]
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Abdel-Gawad, H., Al-Qahtani, S. A., & Abdel-Wahab, B. F. (2020). Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. Molecules. [Link]
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Harasym, M., Gzella, A., & Lesyk, R. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry. [Link]
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Karkhut, A., Hoidyk, M., & Lesyk, R. (2021). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Scientia Pharmaceutica. [Link]
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Karkhut, A., Hoidyk, M., & Lesyk, R. (2020). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica. [Link]
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Parmar, N. J., Pansuriya, B. R., Labana, B. M., Sutariya, T. R., Kant, R., & Gupta, V. K. (2012). Access to Some Angular Aminochromeno[2,3-c]pyrazole Precursors by a Domino Knoevenagelhetero-DielsAlder Reaction. European Journal of Organic Chemistry. [Link]
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Orient, J. Chem. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. [Link]
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Hoidyk, M., Karkhut, A., & Lesyk, R. (2021). Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential. ResearchGate. [Link]
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Singleton, D. A., & Hang, C. (1999). Hetero-Diels-Alder reaction transition structures: reactivity, stereoselectivity, catalysis, solvent effects, and the exo-lone-pair effect. The Journal of Organic Chemistry. [Link]
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Suarez, D., & Sordo, J. A. (1995). Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes. Journal of the Chemical Society, Chemical Communications. [Link]
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Karkhut, A., Hoidyk, M., & Lesyk, R. (2020). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. National Institutes of Health. [Link]
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Gallos, J. K., & Koumbis, A. E. (2003). Domino Knoevenagel hetero Diels-Alder reactions of sugar derived δ,ε-unsaturated aldehydes. Semantic Scholar. [Link]
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Papakyriakou, A., Zouraris, D., & Igglessi-Markopoulou, O. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]
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Ghosh, S., & Mondal, S. (2025). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]
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YouTube. (2016, August 1). Diels Alder reaction continued - Hetero diene and dienophile - Lewis acid mediated - asymmetric. YouTube. [Link]
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Reiser, O. (2017, September 3). Thermal Cycloadditions: Hetero-Diels-Alder Reactions, Prof. Reiser, Lecture 10. YouTube. [Link]
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Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Application Note and Protocol: In Vitro Cytotoxicity Assessment of 4H-Thiochromeno[4,3-d]thiazol-2-amine
Abstract
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel synthetic compound, 4H-thiochromeno[4,3-d]thiazol-2-amine. The protocol herein is designed for researchers in drug discovery and development, offering a robust framework for initial toxicity screening. We will detail the use of the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary method for assessing cell viability.[1][2] Furthermore, we will discuss the principles of alternative assays, such as the Lactate Dehydrogenase (LDH) release assay, to provide a multi-faceted approach to cytotoxicity evaluation. This guide emphasizes the rationale behind experimental choices, validation through appropriate controls, and accurate data interpretation to ensure the generation of reliable and reproducible results.
Introduction: The Rationale for Cytotoxicity Screening
The preliminary assessment of a compound's toxicity is a critical step in the drug discovery pipeline.[3][4] In vitro cytotoxicity assays serve as a rapid and cost-effective method to identify compounds that may induce cell death, thereby informing decisions on which candidates warrant further investigation.[1][2][5] The core principle of these assays is to measure cellular responses that indicate either a healthy, proliferating state or a state of cellular demise.
The compound of interest, 4H-thiochromeno[4,3-d]thiazol-2-amine, belongs to the thiochromene class of heterocyclic compounds. Thiochromene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer and antimicrobial properties.[6][7] This broad bioactivity necessitates a thorough evaluation of their cytotoxic profile to distinguish between targeted therapeutic effects and general cellular toxicity. This application note will provide the necessary protocols to begin to elucidate the cytotoxic characteristics of this novel compound.
Foundational Principles of Cytotoxicity Assessment
Two primary indicators of cellular health are metabolic activity and membrane integrity. A robust cytotoxicity assessment will ideally probe both.
-
Metabolic Activity: Healthy, viable cells maintain a high rate of metabolic activity. The MTT assay, a colorimetric assay, is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.
-
Membrane Integrity: The plasma membrane of a healthy cell is intact. When a cell undergoes necrosis or late-stage apoptosis, its membrane becomes compromised, leading to the leakage of intracellular components into the surrounding culture medium. The Lactate Dehydrogenase (LDH) assay measures the activity of this stable cytosolic enzyme in the supernatant, providing a quantifiable measure of cell lysis.[9][10][11][12]
This protocol will focus on the MTT assay as the primary screening method due to its sensitivity and widespread use.[1][2] The LDH assay will be presented as a complementary method for confirming cytotoxic effects and elucidating the mechanism of cell death (i.e., necrosis vs. apoptosis).
Materials and Reagents
Cell Culture
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.[1][2] All cell lines should be obtained from a reputable source like the American Type Culture Collection (ATCC).
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO).
Compound Preparation
-
4H-thiochromeno[4,3-d]thiazol-2-amine (powder form).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
MTT Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol).[8]
Equipment
-
Humidified incubator (37°C, 5% CO2).[13]
-
Laminar flow hood.
-
Centrifuge.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
Experimental Workflow: A Step-by-Step Guide
The following workflow is designed to be a comprehensive guide. It is crucial to maintain aseptic techniques throughout the cell culture procedures.
Cell Culture and Seeding
-
Cell Line Revival and Maintenance: Revive cryopreserved cells according to the supplier's protocol (e.g., ATCC).[14][15] Culture the cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.[13] Passage the cells upon reaching 80-90% confluency.
-
Cell Seeding Density Optimization: To ensure logarithmic growth and optimal assay performance, determine the ideal seeding density for each cell line. This is achieved by seeding a range of cell concentrations (e.g., 2,500 to 20,000 cells/well) and measuring their viability at 24, 48, and 72 hours. The optimal density will result in a linear absorbance response over time.
-
Seeding for the Assay: Once the optimal seeding density is determined, seed the cells in a 96-well plate at that concentration in 100 µL of complete growth medium per well. Incubate the plate for 24 hours to allow the cells to attach and enter a logarithmic growth phase.
Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4H-thiochromeno[4,3-d]thiazol-2-amine in DMSO. For example, a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for treatment. It is recommended to use a broad range of concentrations for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After the 24-hour incubation period for cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include appropriate controls as detailed in the table below.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
The MTT Assay Protocol
-
Addition of MTT Reagent: After the treatment incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
Solubilization of Formazan Crystals: Carefully remove the medium containing the MTT reagent without disturbing the formazan crystals.[8] Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8] Measure the absorbance of each well at 570 nm using a microplate reader.
Experimental Plate Layout
A well-designed plate layout is essential for accurate and reliable data. Below is a suggested layout for a 96-well plate.
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Blank | C1 | C1 | C1 | C5 | C5 | C5 | PC | PC | PC |
| B | VC | VC | VC | C2 | C2 | C2 | C6 | C6 | C6 | PC | PC | PC |
| C | VC | VC | VC | C3 | C3 | C3 | C7 | C7 | C7 | PC | PC | PC |
| D | VC | VC | VC | C4 | C4 | C4 | C8 | C8 | C8 | PC | PC | PC |
| E | C1 | C1 | C1 | C5 | C5 | C5 | Blank | Blank | Blank | C1 | C1 | C1 |
| F | C2 | C2 | C2 | C6 | C6 | C6 | VC | VC | VC | C2 | C2 | C2 |
| G | C3 | C3 | C3 | C7 | C7 | C7 | VC | VC | VC | C3 | C3 | C3 |
| H | C4 | C4 | C4 | C8 | C8 | C8 | PC | PC | PC | C4 | C4 | C4 |
Key:
-
Blank: Media + MTT + Solubilization Solution (no cells)
-
VC: Vehicle Control (Cells + Media with the highest concentration of DMSO used in the treatment)
-
C1-C8: Different concentrations of 4H-thiochromeno[4,3-d]thiazol-2-amine
-
PC: Positive Control (Cells + a known cytotoxic agent, e.g., Doxorubicin)
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other wells.
-
Calculation of Percentage Viability: Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined from the dose-response curve using non-linear regression analysis.[16] A lower IC50 value indicates higher cytotoxic potential.[17]
Complementary Assay: The LDH Release Assay
To confirm the cytotoxic effects observed with the MTT assay and to gain insight into the mode of cell death, an LDH release assay can be performed on the supernatant collected from the treated cells before the addition of the MTT reagent.
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon cell lysis.[11][12] The assay measures the amount of LDH in the culture supernatant, which is proportional to the number of dead cells.[9][10][11][12]
Brief Protocol:
-
Collect the cell culture supernatant from each well of the 96-well plate before performing the MTT assay.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength.
Data Interpretation: An increase in LDH release in treated cells compared to the vehicle control indicates a loss of membrane integrity and suggests a necrotic or late apoptotic mechanism of cell death.
Visualizing the Workflow
Figure 1. A schematic representation of the MTT assay workflow.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.[18][19] |
| Low absorbance values | Insufficient cell number, low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in a logarithmic growth phase.[19] |
| High background in blank wells | Contamination of reagents or media. | Use fresh, sterile reagents and media. |
| Compound precipitation | Poor solubility of the test compound in the culture medium. | Check the solubility of the compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[19] |
Conclusion
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide. Retrieved from [Link]
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MDPI. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved from [Link]
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MDPI. (2026). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Retrieved from [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
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RSC Publishing. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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Application Notes and Protocols for Evaluating Antimicrobial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Introduction: The Enduring Challenge of MRSA
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, causing a spectrum of infections from localized skin and soft tissue infections to life-threatening conditions like bacteremia, pneumonia, and endocarditis.[1][2] The defining characteristic of MRSA is its resistance to β-lactam antibiotics, a class that includes penicillin and its derivatives.[3] This resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics, thereby allowing the bacterium to synthesize its cell wall even in the presence of these drugs.[3][4][5] The challenge of treating MRSA is compounded by its propensity to acquire resistance to other classes of antibiotics, including aminoglycosides, macrolides, and fluoroquinolones.[6] Vancomycin has long been the mainstay of treatment for severe MRSA infections; however, the emergence of strains with reduced susceptibility (vancomycin-intermediate S. aureus, or VISA) and, rarely, complete resistance (vancomycin-resistant S. aureus, or VRSA) underscores the urgent need for robust methods to evaluate the efficacy of new and existing antimicrobial agents.[4][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and validated methods for assessing the antimicrobial activity of compounds against MRSA. The protocols herein are grounded in the principles and standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Core Principles of Antimicrobial Susceptibility Testing (AST)
The fundamental goal of AST is to determine the concentration of an antimicrobial agent that is required to inhibit the growth of or kill a specific bacterium. This information is critical for guiding therapeutic decisions and for the development of new antimicrobial drugs. The choice of method depends on the specific research question, the properties of the antimicrobial agent being tested, and the desired level of detail regarding the agent's activity.
The Importance of Standardization and Quality Control
Accurate and reproducible AST results are paramount. Standardization of test conditions is essential to minimize variability and ensure that results are comparable across different laboratories and studies. Key parameters that must be strictly controlled include the composition and pH of the growth medium, the inoculum density, incubation temperature, and duration.[8]
A self-validating system is one that includes internal controls to ensure the reliability of the results. This is achieved through the routine use of well-characterized quality control (QC) strains with known susceptibility profiles.[11] These strains, such as S. aureus ATCC® 29213™ and S. aureus ATCC® 43300™ (an MRSA strain), are tested in parallel with the clinical or test isolates.[12][13][14][15] If the results for the QC strains fall within the established acceptable ranges, it provides confidence in the validity of the results for the test isolates.
Method 1: Broth Microdilution for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. This method is considered a gold standard for susceptibility testing due to its quantitative nature and reproducibility.[16][17]
Causality Behind Experimental Choices
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria like S. aureus. The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are adjusted as they can significantly affect the activity of certain antimicrobial agents, such as aminoglycosides and tetracyclines, against Pseudomonas aeruginosa. While the effect is less pronounced for S. aureus, using CAMHB ensures consistency and comparability of results.
-
Inoculum Standardization (0.5 McFarland): The density of the bacterial inoculum is a critical variable. A higher inoculum can lead to falsely elevated MICs due to the larger number of bacteria that need to be inhibited. Standardization to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial concentration (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Serial Two-Fold Dilutions: This approach allows for the determination of the MIC over a range of concentrations, providing a precise value.
-
Incubation Conditions (35°C ± 2°C for 16-20 hours): These conditions are optimal for the growth of S. aureus. Incubation at temperatures above 35°C may not reliably detect all methicillin-resistant staphylococci.[4]
Experimental Workflow: Broth Microdilution
Caption: Workflow for Broth Microdilution MIC Determination.
Detailed Protocol: Broth Microdilution
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antimicrobial agent at a concentration at least 10 times higher than the highest concentration to be tested. The solvent used should be appropriate for the agent and should not affect bacterial growth at the final concentration used in the assay.
-
-
Preparation of Microtiter Plates:
-
Using a multichannel pipette, add 50 µL of CAMHB to all wells of a 96-well microtiter plate except for the first column.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the wells in the first column.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the MRSA strain on a non-selective agar plate, select 3-5 isolated colonies.[19][20]
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
-
Inoculation and Incubation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.[17]
-
The final volume in each well will be 100 µL.
-
Include a growth control well containing only inoculated broth and a sterility control well containing only uninoculated broth.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[4]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well also indicates growth.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Method 2: Disk Diffusion (Kirby-Bauer) for Qualitative Susceptibility Testing
The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (e.g., susceptible, intermediate, or resistant). It is widely used in clinical laboratories due to its simplicity, low cost, and flexibility in testing multiple drugs.[19][21]
Causality Behind Experimental Choices
-
Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion testing. Its composition is well-defined and has minimal inhibitory substances, allowing for good reproducibility. The agar depth is standardized to 4 mm to ensure proper diffusion of the antimicrobial agent.
-
Standardized Inoculum: As with broth microdilution, a standardized inoculum (0.5 McFarland) is crucial for obtaining accurate and reproducible results.[18]
-
Antimicrobial Disks: Paper disks are impregnated with a specific concentration of an antimicrobial agent. The concentration is standardized to ensure that the resulting zone of inhibition correlates with the MIC.
-
Incubation: Incubation at 35°C ± 2°C for 16-18 hours is optimal for the growth of S. aureus and allows for sufficient diffusion of the antimicrobial agent.[18]
Experimental Workflow: Disk Diffusion
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Detailed Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the MRSA strain equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing the swab against the inside of the tube.[22]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[22]
-
-
Application of Antimicrobial Disks:
-
Aseptically place the antimicrobial-impregnated disks on the surface of the inoculated agar.
-
Use sterile forceps or a disk dispenser.
-
Ensure that the disks are placed at least 24 mm apart to avoid overlapping of the zones of inhibition.
-
Gently press each disk to ensure complete contact with the agar surface.[21]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[18]
-
-
Interpretation of Results:
-
After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results by comparing the measured zone diameters to the interpretive criteria provided by CLSI or EUCAST.[18] The categories are typically "Susceptible," "Intermediate," and "Resistant."[9]
-
Data Presentation: CLSI Breakpoints for Oxacillin
| Pathogen | Susceptible | Intermediate | Resistant |
| S. aureus and S. lugdunensis | ≤ 2 µg/ml | N/A | ≥ 4 µg/ml |
| S. epidermidis | ≤ 0.5 µg/ml | N/A | ≥ 1 µg/ml |
| Other Staphylococcus spp. | ≤ 0.5 µg/ml | N/A | ≥ 1 µg/ml |
| Data from CLSI guidelines.[4] |
Method 3: Time-Kill Assay for Bactericidal Activity
The time-kill assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time. This dynamic information is particularly valuable for evaluating bactericidal versus bacteriostatic activity. An agent is considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[23]
Causality Behind Experimental Choices
-
Logarithmic Phase Culture: Bacteria in the logarithmic phase of growth are metabolically active and generally more susceptible to antimicrobial agents that target processes like cell wall synthesis or protein synthesis.
-
Multiple Concentrations: Testing a range of concentrations (e.g., sub-MIC, MIC, and supra-MIC) provides a more complete picture of the antimicrobial's concentration-dependent or time-dependent killing activity.[24][25]
-
Serial Dilution and Plating: This is the standard method for quantifying the number of viable bacteria (CFU/mL) at different time points.
-
Growth Control: A growth control (no antimicrobial) is essential to ensure that the bacteria are viable and growing under the test conditions.
Experimental Workflow: Time-Kill Assay
Caption: Workflow for Time-Kill Assay.
Detailed Protocol: Time-Kill Assay
-
Inoculum Preparation:
-
Inoculate a flask of CAMHB with the MRSA strain and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (an optical density at 600 nm of approximately 0.25).[23]
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks of CAMHB containing the desired concentrations of the antimicrobial agent (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control flask with no antimicrobial agent.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[24]
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto non-selective agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the mean log₁₀ CFU/mL against time for each antimicrobial concentration and the growth control.
-
A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[23]
-
Synergy can also be assessed in time-kill assays by comparing the killing rate of the combination of agents to that of the most active single agent.[23][26]
-
Conclusion
The methods described in these application notes provide a robust framework for the evaluation of antimicrobial activity against MRSA. The choice of method will depend on the specific objectives of the study. Broth microdilution provides a quantitative measure of inhibitory activity (MIC), disk diffusion offers a simple and rapid qualitative assessment of susceptibility, and time-kill assays provide detailed information on the rate and extent of bactericidal activity. Adherence to standardized protocols and the consistent use of quality control strains are essential for generating accurate, reliable, and reproducible data. This, in turn, is crucial for the successful development of new therapeutic strategies to combat the ongoing threat of MRSA infections.
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Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). (2025). Centers for Disease Control and Prevention. [Link]
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Prevalence, Antimicrobial Resistance, and Molecular Characteristics of MRSA in Saudi Arabia: A Retrospective Study. (2024). MDPI. [Link]
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Clinical Practice Guidelines by the Infectious Diseases Society of America for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections in Adults and Children. (2011). Oxford Academic. [Link]
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Clinical Breakpoint Tables. (2021). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Time-kill assay against MRSA isolate on treatment with ethanolic... (2022). ResearchGate. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Antimicrobial Susceptibility Profile of Methicillin-Resistant Staphylococcus Aureus Isolated from Clinical Samples at Bac Ninh Provincial General Hospital, Vietnam. (2024). Cureus. [Link]
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Control of Methicillin-Resistant Staphylococcus aureus Strains Associated With a Hospital Outbreak Involving Contamination From Anesthesia Equipment Using UV-C. (2020). Frontiers in Microbiology. [Link]
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Misclassification of Susceptible Strains of Staphylococcus aureus as Methicillin-Resistant S. aureus by a Rapid Automated Susceptibility Testing System. (1998). National Institutes of Health. [Link]
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A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. (2021). National Institutes of Health. [Link]
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5 Things To Know About Interpreting MRSA Nares Swab Results. (2025). IDStewardship. [Link]
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Anti-Infectious Agents against MRSA. (2012). National Institutes of Health. [Link]
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Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). American Society for Microbiology. [Link]
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Quality Control of Direct Molecular Diagnostics for Methicillin-Resistant Staphylococcus aureus. (2010). ResearchGate. [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
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Antibiotic Resistance and the MRSA Problem. (2018). American Society for Microbiology. [Link]
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Methicillin-Resistant Staphylococcus Aureus (MRSA). (n.d.). Baylor College of Medicine. [Link]
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Disk Diffusion Testing for Detection of Methicillin-Resistant Staphylococci: Does Moxalactam Improve upon Cefoxitin? (2015). National Institutes of Health. [Link]
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Application Notes & Protocols: Thiazolopyridines as a Scaffold for Potent and Selective Human Monoamine Oxidase-B (hMAO-B) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
I. Foundational Insight: The Pursuit of Selective hMAO-B Inhibition
Monoamine oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of key neurotransmitters, particularly dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. Selective inhibition of hMAO-B represents a cornerstone therapeutic strategy, aiming to elevate dopamine levels in the brain and thereby alleviate symptoms.[1] The emphasis on selectivity is paramount; non-selective inhibition of both MAO isoforms (MAO-A and MAO-B) can lead to significant adverse effects, including hypertensive crises. Consequently, the development of new generations of reversible and selective hMAO-B inhibitors is an area of intense research.[2]
While the specific scaffold of thiochromeno-thiazole is not extensively documented in the context of MAO-B inhibition, the broader class of sulfur-containing fused heterocyclic systems has shown considerable promise. Notably, research into thiazolopyridine derivatives has yielded highly potent and selective hMAO-B inhibitors.[3] This application note will, therefore, focus on the thiazolopyridine scaffold as an exemplary case study, providing detailed protocols and insights applicable to the broader exploration of related heterocyclic systems in the development of novel hMAO-B inhibitors.
II. Synthetic Strategy: Accessing the Thiazolopyridine Core
The synthesis of thiazolopyridine derivatives can be achieved through a multi-step process, often culminating in the formation of the fused heterocyclic system. The following protocol is a representative synthesis adapted from established literature.[3]
Protocol 1: Synthesis of a Representative Thiazolopyridine hMAO-B Inhibitor
-
Step 1: Synthesis of the Thiazole Ring (Hantzsch Thiazole Synthesis)
-
Combine an appropriate α-haloketone with a thioamide in a suitable solvent such as ethanol.[4]
-
Reflux the mixture for several hours. The sulfur of the thioamide acts as a nucleophile, displacing the halide from the α-haloketone.[4]
-
Subsequent intramolecular cyclization via attack of the imine nitrogen on the carbonyl group, followed by dehydration, yields the thiazole ring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.[5]
-
-
Step 2: Functionalization and Cyclization to form the Thiazolopyridine Core
-
The synthesized thiazole derivative is then subjected to reactions to build the fused pyridine ring. This can involve condensation with a suitable reagent containing the necessary carbon and nitrogen atoms.
-
For instance, a 2-aminothiazole derivative can be reacted with a dicarbonyl compound or its equivalent in the presence of an acid or base catalyst.
-
The specific reaction conditions (solvent, temperature, catalyst) will depend on the chosen reagents and the desired substitution pattern on the pyridine ring.
-
Purify the final thiazolopyridine product using column chromatography on silica gel to ensure high purity (>95%) for biological testing.[5]
-
Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
-
III. In Vitro Evaluation: A Step-by-Step Guide to hMAO-B Inhibition and Selectivity Profiling
A fluorometric assay is a sensitive and reliable method for determining the inhibitory potency of compounds against hMAO-A and hMAO-B.[6] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[7]
Protocol 2: Fluorometric Assay for hMAO-B Inhibition
-
A. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, typically a phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
hMAO-B Enzyme: Reconstitute recombinant human MAO-B enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice at all times.
-
Substrate Solution: Prepare a stock solution of a suitable MAO-B substrate (e.g., benzylamine) in the assay buffer.
-
Detection Reagent: Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer. Protect this solution from light.
-
Test Compounds: Dissolve the synthesized thiazolopyridine derivatives in DMSO to create stock solutions. Further dilute these stock solutions with assay buffer to the desired final concentrations for the assay.
-
Reference Inhibitor: Prepare solutions of a known selective hMAO-B inhibitor (e.g., selegiline or safinamide) to serve as a positive control.[8]
-
-
B. Assay Procedure:
-
In a 96-well black microplate, add 20 µL of the test compound dilutions or the reference inhibitor. For the control wells (100% activity), add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Add 60 µL of the hMAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.[6]
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately add 100 µL of the detection reagent to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in a kinetic mode for 30-60 minutes at 37°C.
-
-
C. Data Analysis and IC₅₀ Determination:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[6]
-
Protocol 3: hMAO-A Selectivity Assay
To determine the selectivity of the thiazolopyridine derivatives for hMAO-B, a parallel assay is conducted using recombinant hMAO-A.
-
Follow the same procedure as described in Protocol 2, with the following modifications:
-
Use recombinant hMAO-A instead of hMAO-B.
-
Use a suitable substrate for hMAO-A (e.g., kynuramine).
-
Use a known selective hMAO-A inhibitor (e.g., clorgyline) as the reference compound.
-
-
Calculate the IC₅₀ value for hMAO-A inhibition.
-
The Selectivity Index (SI) is then calculated as the ratio of the IC₅₀ values: SI = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B) A higher SI value indicates greater selectivity for hMAO-B.
Caption: Experimental workflow for hMAO inhibition screening.
IV. Structure-Activity Relationship (SAR) and Data Interpretation
SAR studies of thiazolopyridine and related thiazole derivatives have provided valuable insights for designing potent and selective hMAO-B inhibitors.
-
Core Scaffold: The replacement of an oxazolopyridine core with a thiazolopyridine core has been shown to significantly improve hMAO-B inhibitory activity, suggesting that the sulfur atom plays a crucial role in the interaction with the enzyme active site.[3]
-
Substituents: The nature and position of substituents on the thiazolopyridine ring system are critical for both potency and selectivity. For instance, in a series of thiazolopyridine derivatives, a piperidino group was identified as an optimal substituent at a specific position.[3]
-
Hydrophobicity and van der Waals Interactions: Molecular docking studies suggest that the enhanced activity of thiazolopyridine derivatives is attributed to favorable van der Waals interactions within the hMAO-B active site.[3]
-
Thiazolylhydrazone Moiety: In related thiazolylhydrazone scaffolds, the presence of a phenyl ring at the C4 position of the thiazole, particularly with a meta-nitro group, has been identified as a key pharmacophoric feature for selective and reversible hMAO-B inhibition.
Table 1: Representative Data for Thiazole-based hMAO-B Inhibitors
| Compound Scaffold | Representative Compound | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (SI) | Reference |
| Thiazolopyridine | Compound 1n | 26.5 | >10,000 | >377 | [3] |
| Thiazolylhydrazone | Compound 9 | 3.8 | 452 | 119 | |
| Thiazolidinedione | Compound 7 | 82 | >10,000 | >122 |
V. Mechanistic Insights: Binding Mode of Thiazolopyridine Inhibitors
Molecular docking studies provide a rational basis for the observed potency and selectivity of thiazolopyridine inhibitors. These computational models help visualize the interactions between the inhibitor and the amino acid residues within the active site of hMAO-B.
Key interactions often involve:
-
Hydrophobic Interactions: The fused ring system and its substituents typically engage in hydrophobic interactions with residues lining the active site cavity of hMAO-B.
-
Van der Waals Forces: As suggested by comparative studies, the sulfur atom of the thiazole ring can enhance van der Waals contacts with the enzyme, contributing to a tighter binding affinity.[3]
-
Hydrogen Bonding: Depending on the substituents, hydrogen bond interactions with specific residues can further anchor the inhibitor in the active site.
Caption: Proposed binding interactions of a thiazolopyridine inhibitor.
VI. Expertise and Trustworthiness in Protocol Design
-
Causality in Experimental Choices: The pre-incubation step in the assay protocol is crucial as it allows the inhibitor to reach equilibrium with the enzyme before the substrate is introduced, ensuring a more accurate determination of inhibitory potency.[6] The use of a kinetic read-out, rather than a single endpoint measurement, provides more robust data by allowing for the calculation of initial reaction rates, which are less susceptible to artifacts.
-
Self-Validating Systems: The inclusion of both positive and negative controls in every assay plate is a fundamental aspect of a self-validating protocol. The positive control (a known selective inhibitor) confirms the assay's sensitivity and responsiveness, while the negative control (vehicle only) establishes the baseline enzyme activity. Consistent results for these controls across experiments provide confidence in the validity of the data obtained for the test compounds.
VII. References
-
Secci, D., Carradori, S., Petzer, A., Guglielmi, P., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 570-583. [Link]
-
Osmaniye, D., Kurban, B., Sağlık, B. N., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6640. [Link]
-
Hassan, M. Z., Afzal, O., Alarifi, A., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 13(1), 1-15. [Link]
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Organic Chemistry (2019). synthesis of thiazoles. YouTube. [Link]
-
Karagec, M. T., Saglık, B. N., Levent, S., et al. (2022). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 7(32), 28266-28281. [Link]
-
Saglık, B. N., Çavuşoğlu, B. K., Osmaniye, D., et al. (2019). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Turkish Journal of Chemistry, 43(3), 896-912. [Link]
-
Hassan, M. Z., Afzal, O., Alarifi, A., et al. (2023). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Advances, 13(1), 1-15. [Link]
-
Al-Ostath, A. I., Al-Qaisi, J. A., El-Awady, R., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(2), 488. [Link]
-
Park, H. R., Kim, J., Kim, T., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(17), 5550-5558. [Link]
-
Secci, D., Bolasco, A., Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 570-583. [Link]
-
ResearchGate (n.d.). Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. ResearchGate. [Link]
-
Lee, J., Kim, M., Jeong, H., et al. (2021). Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors. Molecules, 26(19), 5786. [Link]
-
Ademosun, A. O., Oboh, G., Akindahunsi, A. A., & Oyeleye, S. I. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7111. [Link]
-
Al-Massarani, S., Al-Enazy, F., Al-Tamimi, A., & El-Gamal, M. (2016). Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors. PLoS ONE, 11(5), e0156231. [Link]
-
Chaurasiya, A., Sharma, R., Kumar, A., & Singh, D. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(56), 45041-45073. [Link]
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Application Notes and Protocols for N3-Alkylation of Thiopyrano[2,3-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Thiopyrano[2,3-d]thiazoles through N3-Alkylation
The thiopyrano[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This fused ring system can be considered a bioisostere of 5-ene-4-thiazolidinones, retaining the pharmacologically active core while potentially reducing off-target effects associated with the Michael acceptor properties of its precursors.[1] Functionalization of the thiopyrano[2,3-d]thiazole core is a key strategy for modulating its biological activity, solubility, and pharmacokinetic profile.
Alkylation at the N3 position of the thiazole ring represents a critical avenue for structural diversification and optimization of lead compounds. The introduction of various alkyl and substituted alkyl groups at this position can significantly impact the molecule's interaction with biological targets, offering a powerful tool for structure-activity relationship (SAR) studies.[2][3] This guide provides a detailed protocol for the N3-alkylation of thiopyrano[2,3-d]thiazole derivatives, grounded in established synthetic methodologies, to empower researchers in the development of novel therapeutic agents.
Mechanistic Insights: The Chemistry of N3-Alkylation
The N3-alkylation of the thiopyrano[2,3-d]thiazole ring system proceeds via a classical nucleophilic substitution reaction. The nitrogen atom at the 3-position possesses an acidic proton, which can be abstracted by a suitable base to generate a nucleophilic anion. This anion then attacks an electrophilic alkylating agent, forming a new nitrogen-carbon bond.
The general mechanism can be depicted as follows:
Figure 1: General mechanism of N3-alkylation.
The choice of base and solvent is crucial for the efficiency of the reaction. Stronger bases like potassium hydroxide favor the formation of the potassium salt of the thiazole derivative, which then readily reacts with the alkylating agent.[4] Milder bases such as triethylamine can also be employed, often serving as both the base and the solvent.[5]
Experimental Protocol: A Step-by-Step Guide to N3-Alkylation
This protocol provides a general and adaptable procedure for the N3-alkylation of a thiopyrano[2,3-d]thiazole core structure.
Materials and Reagents:
-
Thiopyrano[2,3-d]thiazole derivative (1.0 equiv)
-
Alkylating agent (e.g., substituted chloroacetamide, bromoacetophenone, alkyl halide) (1.1 equiv)
-
Base (e.g., Potassium hydroxide (KOH) (1.1 equiv) or Triethylamine (Et3N))
-
Solvent (e.g., Ethanol (EtOH), Dimethylformamide (DMF), Acetone)
-
Potassium iodide (KI) (catalytic amount, optional but recommended for chloro- and bromo-alkanes)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Workflow Diagram:
Figure 2: Experimental workflow for N3-alkylation.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting thiopyrano[2,3-d]thiazole derivative (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Deprotonation: Add the base (e.g., potassium hydroxide, 1.1 equiv) to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the potassium salt.[4]
-
Alkylation: To the resulting suspension or solution, add the alkylating agent (1.1 equiv) and a catalytic amount of potassium iodide. The addition of KI is particularly beneficial when using alkyl chlorides or bromides as it facilitates a Finkelstein-type reaction, generating the more reactive alkyl iodide in situ.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for the required time (typically 2-6 hours).
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new product spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with water to remove any inorganic salts.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Characterization: Characterize the final N3-alkylated product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.[6]
Data Presentation: Reaction Parameters for N3-Alkylation
The following table summarizes typical reaction conditions for the N3-alkylation of various thiopyrano[2,3-d]thiazole derivatives, showcasing the versatility of this protocol.
| Starting Material | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Isothiochromeno[4a,4-d][6][7]thiazole-2-one | Substituted Chloroacetamides | KOH | EtOH | 4-5 | 67-93 | [8] |
| Isothiochromeno[4a,4-d]thiazole-2-one | Bromoacetophenones | KOH | EtOH | 4-5 | - | [9] |
| Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazol-2-one | 2-Chlorobenzyl chloride | - | - | - | 60.0 | [10] |
| Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazol-2-one | 4-Chlorobenzyl chloride | - | - | - | 67.0 | [10] |
| Thiazolidine-2,4-dione (related core) | n-Bromobutane | Et3N | Et3N | 2 | 99 | [5] |
Conclusion
The N3-alkylation of thiopyrano[2,3-d]thiazole derivatives is a robust and versatile method for the synthesis of novel compounds with significant therapeutic potential. By carefully selecting the appropriate base, solvent, and alkylating agent, researchers can efficiently generate libraries of N3-functionalized analogs for biological screening. The protocol outlined in this guide provides a solid foundation for these synthetic efforts, enabling the exploration of new chemical space in the quest for improved drug candidates.
References
-
Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety. PubMed, (Accessed: Jan 22, 2026). Available from: [Link]
-
Scheme 1. Target isothiochromeno[4a,4-d][6][7]thiazoles synthesis. ... - ResearchGate. ResearchGate, (Accessed: Jan 22, 2026). Available from: [Link]
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Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. National Institutes of Health (NIH), (Accessed: Jan 22, 2026). Available from: [Link]
-
Synthesis of thiazolidine-fused heterocycles via exo-mode cyclizations of vinylogous N-acyliminium ions. Royal Society of Chemistry, (Accessed: Jan 22, 2026). Available from: [Link]
-
Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives. ResearchGate, (Accessed: Jan 22, 2026). Available from: [Link]
-
Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Science Alert, (Accessed: Jan 22, 2026). Available from: [Link]
-
Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, (Accessed: Jan 22, 2026). Available from: [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher, (Accessed: Jan 22, 2026). Available from: [Link]
-
Scheme 2. General scheme of isothiochromeno[3,4-d]thiazoles derivatives synthesis. ResearchGate, (Accessed: Jan 22, 2026). Available from: [Link]
-
SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTITUMOR ACTIVITY OF NEW CHROMENO[4′,3′:4,5]THIOPYRANO[2,3-d]THIAZOLE DERIVATIVE. ScienceRise, (Accessed: Jan 22, 2026). Available from: [Link]
-
Regioselective synthesis of pyrano[2,3-d]thiazole derivatives viaDMAP-catalyzed [2+4] annulation of allenoates. Royal Society of Chemistry, (Accessed: Jan 22, 2026). Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI, (Accessed: Jan 22, 2026). Available from: [Link]
-
Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. National Institutes of Health (NIH), (Accessed: Jan 22, 2026). Available from: [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, (Accessed: Jan 22, 2026). Available from: [Link]
-
Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives. ScienceRise: Pharmaceutical Science, (Accessed: Jan 22, 2026). Available from: [Link]
-
Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential | Request PDF. ResearchGate, (Accessed: Jan 22, 2026). Available from: [Link]
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Application Note & Protocols: High-Throughput Screening of a 4H-Thiochromeno[4,3-d]thiazol-2-amine Library for Novel Kinase Inhibitors
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives to identify novel protein kinase inhibitors. Protein kinases are a critical class of enzymes in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[1] The described workflow moves from initial assay development and validation to primary screening, hit confirmation, and downstream characterization. We emphasize the underlying scientific principles and rationale for key experimental decisions, ensuring a robust and self-validating screening cascade.
Introduction: The Rationale for Screening the 4H-Thiochromeno[4,3-d]thiazol-2-amine Scaffold
The 2-aminothiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved kinase inhibitors.[2][3] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for inhibitor design.[4] The fusion of this scaffold into a rigid tricyclic 4H-thiochromeno[4,3-d]thiazol-2-amine system offers novel chemical space to explore, potentially leading to inhibitors with unique selectivity profiles and improved potency.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large numbers of chemical compounds to identify "hits" with activity against a specific biological target.[5][6] This application note details a robust HTS campaign designed to interrogate a 4H-thiochromeno[4,3-d]thiazol-2-amine library for its potential to yield novel kinase inhibitors.
Foundational Step: Assay Development and Validation
The success of any HTS campaign hinges on the quality of the assay. The primary goal is to develop a sensitive, reproducible, and scalable assay that accurately reflects the activity of the target kinase. For this campaign, we will develop a biochemical assay, which measures the direct interaction between the compounds and the purified kinase enzyme.[7][8] This approach is generally more straightforward and less prone to the complexities of cellular systems in the initial screening phase.[9][10]
Choosing the Right Assay Technology
A variety of HTS-compatible kinase assay formats are available.[11][12] We recommend a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.
Causality behind this choice:
-
Universality: This assay measures the production of ADP, a universal product of all kinase reactions, making it adaptable to virtually any kinase.[11][13]
-
High Sensitivity and Dynamic Range: Luminescence assays typically offer high signal-to-background ratios, enabling the detection of even weak inhibitors.
-
Robustness: These assays are less susceptible to interference from colored or fluorescent compounds from the library compared to absorbance or fluorescence-based methods.[14]
-
HTS Compatibility: The simple "add-mix-read" format is readily automatable for screening in 96, 384, or 1536-well plates.[5][11]
The principle of the ADP-Glo™ assay involves two steps: first, terminating the kinase reaction and depleting the remaining ATP. Second, converting the generated ADP back into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.[15]
Workflow for Robust Assay Development
Caption: Workflow for biochemical kinase assay development.
Protocol: Assay Optimization and Z'-Factor Validation
Objective: To determine optimal reagent concentrations and validate the assay's suitability for HTS.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Assay Buffer (specific to the target kinase)
-
Staurosporine (a potent, non-selective kinase inhibitor for use as a positive control)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
Protocol Steps:
-
Kinase Titration:
-
Prepare serial dilutions of the kinase enzyme in assay buffer.
-
Perform the kinase reaction with a fixed, excess concentration of substrate and ATP.
-
Rationale: To identify the lowest enzyme concentration that yields a robust luminescent signal. This conserves valuable enzyme and increases sensitivity to inhibitors.
-
-
ATP Km Determination:
-
Using the optimal kinase concentration, perform the reaction across a range of ATP concentrations (e.g., 0-100 µM).
-
Measure the initial reaction velocity at each ATP concentration.
-
Plot velocity vs. [ATP] and fit the data to the Michaelis-Menten equation to determine the Km for ATP.
-
Rationale: The ATP concentration in the final assay should be set at or near the Km value.[16] This ensures the assay is sensitive to ATP-competitive inhibitors, which is the likely mechanism for the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold.[4][17]
-
-
DMSO Tolerance:
-
Run the assay with the optimized kinase and ATP concentrations in the presence of varying concentrations of DMSO (e.g., 0-5%).
-
Rationale: Library compounds are typically stored in DMSO. This step ensures that the final DMSO concentration used in the HTS does not inhibit the enzyme or interfere with the assay signal.
-
-
Z'-Factor Calculation and Validation:
-
Prepare a 384-well plate with multiple replicates of positive and negative controls.
-
Negative Control (Max Signal): Reaction with DMSO only (e.g., 1% final concentration). This represents 0% inhibition.
-
Positive Control (Min Signal): Reaction with a high concentration of Staurosporine (e.g., 10 µM). This represents 100% inhibition.
-
-
Incubate the plate under the planned HTS conditions.
-
Perform the ADP-Glo™ readout and calculate the Z'-factor using the formula:
-
Z' = 1 - ( (3σp + 3σn) / |µp - µn| )
-
Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.[18]
-
-
Trustworthiness: The Z'-factor is a statistical measure of the quality of an HTS assay.[19][20] It assesses the separation between the positive and negative control signals relative to the signal variability.[21] An assay is considered excellent and suitable for HTS if the Z'-factor is ≥ 0.5.[22]
-
| Parameter | Recommended Value | Rationale |
| Final Kinase Conc. | As determined by titration | Lowest concentration giving a robust signal. |
| Final ATP Conc. | ~ Km | Optimal for detecting ATP-competitive inhibitors.[16] |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on enzyme activity. |
| Z'-Factor | ≥ 0.5 | Ensures a statistically robust screening window.[12][22] |
Primary HTS Campaign: Screening the Library
Objective: To screen the entire 4H-thiochromeno[4,3-d]thiazol-2-amine library at a single concentration to identify initial "hits."
HTS Workflow Diagram
Caption: Automated workflow for the primary high-throughput screen.
Protocol: Primary Screen
Plate Layout: Each 384-well plate should contain test compounds, positive controls (Staurosporine), and negative controls (DMSO). A typical layout reserves columns 1-2 for negative controls and columns 23-24 for positive controls.
Protocol Steps:
-
Compound Plating: Using a non-contact acoustic dispenser, transfer a small volume (e.g., 100 nL) of each library compound from the source plates to the 384-well assay plates. This results in a final screening concentration of 10 µM (assuming a 10 µL final assay volume).
-
Reagent Addition: Add the kinase/substrate mix to all wells.
-
Reaction Initiation: Add ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Reaction Termination: Add the ADP-Glo™ Reagent I to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Signal Development: Add the Kinase Detection Reagent (ADP-Glo™ Reagent II) to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis, Hit Confirmation, and Potency Determination
Primary Data Analysis and Hit Identification
-
Normalization: The raw luminescence data from each plate is normalized to the intra-plate controls. The percent inhibition for each compound is calculated as:
-
% Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))
-
-
Hit Selection: A "hit" is defined as any compound exhibiting inhibition greater than a set threshold. A common and robust threshold is three times the standard deviation of the negative (DMSO) controls.
-
Hit Threshold: % Inhibition > (Meanneg + 3σneg)
-
Hit Confirmation and Validation
The goal of hit confirmation is to eliminate false positives that may arise from assay artifacts or compound instability.[23][24]
Expertise & Experience: It is crucial to re-test the initial hits. This should be done by re-sourcing the compounds from the original library plate or, ideally, from a freshly weighed powder sample to ensure compound integrity.[25] Any compounds that do not reproduce their activity are discarded.
Protocol: Dose-Response and IC50 Determination
Objective: To determine the potency (IC50) of the confirmed hits.
Protocol Steps:
-
Serial Dilution: Create a dilution series for each confirmed hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Assay Performance: Run the kinase assay with the serially diluted compounds.
-
Data Analysis:
-
Calculate the % inhibition for each concentration point.
-
Plot % inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism.[26]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[27][28][29]
-
| Hit Compound | IC50 (µM) | Hill Slope | R2 |
| THIO-001 | 0.25 | 1.1 | 0.99 |
| THIO-002 | 1.5 | 0.9 | 0.98 |
| THIO-003 | 8.9 | 1.2 | 0.99 |
Post-Screening Triage: Secondary and Selectivity Assays
A potent hit from the primary screen is not yet a lead. Further characterization is essential.
Orthogonal Assays
To ensure the observed activity is not an artifact of the assay technology (e.g., inhibition of luciferase), confirmed hits should be tested in an orthogonal assay that uses a different detection method (e.g., a fluorescence polarization assay or a radiometric assay).
Mechanism of Inhibition: ATP Competition
Objective: To determine if the hit compounds are ATP-competitive.
Protocol:
-
Perform the IC50 determination for a hit compound at two different ATP concentrations: one at Km and one at a much higher concentration (e.g., 10x Km).
-
Interpretation: An ATP-competitive inhibitor will show a significant rightward shift (a higher IC50 value) at the higher ATP concentration.[17] Non-competitive or uncompetitive inhibitors will show little to no change in IC50.
Selectivity Profiling
Rationale: Kinase inhibitors often have off-target effects due to the high conservation of the ATP-binding site across the kinome.[30] Assessing the selectivity of hits early is critical to predict potential toxicities and to understand the structure-activity relationship (SAR).
Protocol:
-
Screen the most potent and promising hits against a panel of other kinases (e.g., a commercially available panel of >300 kinases).[31][32]
-
The screening is typically done at a single high concentration (e.g., 1 or 10 µM).
-
This provides a selectivity profile, highlighting which other kinases are inhibited by the compound.[16][33]
Sources
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ADME profile prediction for novel 4-(bromophenyl)-thiazol-2-amine derivatives.
An Application Guide for the Integrated ADME Profiling of Novel 4-(bromophenyl)-thiazol-2-amine Derivatives
Introduction: The Imperative of Early ADME Assessment
In modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage development due to unfavorable pharmacokinetic properties. The characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not a late-stage validation step but a critical component of the early discovery and lead optimization process.[1] Poor ADME properties can lead to insufficient drug exposure at the target site, undesirable drug-drug interactions, or the formation of toxic metabolites.
This guide provides a comprehensive framework for the ADME profiling of novel 4-(bromophenyl)-thiazol-2-amine derivatives, a chemical scaffold of interest in medicinal chemistry.[2][3][4] We present an integrated strategy that synergizes the speed and cost-effectiveness of in silico predictive modeling with the empirical accuracy of in vitro experimental assays. This dual approach enables researchers to rapidly screen a library of derivatives, prioritize compounds with the highest potential, and make data-driven decisions to guide the design-make-test-analyze cycle.
The Predictive-Experimental Paradigm: An Integrated Workflow
The core of our strategy is to use computational models as a high-throughput initial filter to identify candidates with a promising ADME profile on paper. These prioritized compounds are then synthesized and subjected to a panel of targeted in vitro assays to confirm or refute the computational predictions and provide robust, quantitative data. This iterative process ensures that resources are focused on compounds with the highest probability of success.
Section 1: High-Throughput In Silico ADME Profiling
Computational ADME modeling leverages a compound's two-dimensional structure to predict its physicochemical and pharmacokinetic properties.[5] The most common approaches are Quantitative Structure-Activity Relationship (QSAR) models, which use mathematical relationships to correlate molecular structure with biological activity or properties.[6][7][8] These models are trained on large datasets of compounds with known experimental values, allowing them to make rapid predictions for novel molecules.[1][9]
Causality Behind the Choice: The primary advantage of in silico screening is its ability to evaluate thousands of virtual compounds before committing to costly and time-consuming chemical synthesis. This allows for the early deselection of molecules predicted to have significant liabilities, such as poor absorption or high potential for metabolic inhibition. Freely available and robust platforms like SwissADME provide a valuable, user-friendly starting point for these assessments.[10]
Logical Workflow for In Silico Prediction
Caption: In silico ADME prediction workflow.
Protocol 1: In Silico ADME Prediction using SwissADME
-
Prepare Compound Structures: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each 4-(bromophenyl)-thiazol-2-amine derivative to be analyzed.
-
Access the Platform: Navigate to the SwissADME web server.[10]
-
Input Structures: Paste the list of SMILES strings into the input box. For a single molecule, its structure can also be drawn directly on the page.
-
Run Prediction: Initiate the calculation. The platform will process the structures and generate a comprehensive report.
-
Analyze Key Parameters: Focus on the following predicted outputs for initial assessment:
-
Lipophilicity (Consensus Log P): An indicator of a compound's ability to cross cell membranes. A balanced LogP (typically 1-5) is often desired.
-
Aqueous Solubility (ESOL LogS): Predicts solubility in water. Poor solubility can hinder absorption.
-
GI Absorption: A qualitative prediction (High/Low) of absorption from the gastrointestinal tract.
-
CYP Inhibition: Predicts if the compound is likely to inhibit major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to drug-drug interactions.[11]
-
Lipinski's Rule of Five: A widely used filter for "drug-likeness." Compounds that violate two or more rules may have issues with oral bioavailability.
-
Section 2: In Vitro Experimental Verification
While in silico models provide valuable guidance, experimental verification is essential for definitive ADME profiling. The following protocols describe core assays that form the foundation of an early-stage ADME assessment, providing quantitative data to validate or refine computational predictions.
Integrated Experimental Workflow
Caption: Integrated in vitro ADME experimental workflow.
Protocol 2: Caco-2 Permeability Assay
Causality Behind the Choice: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[12] This makes it the gold-standard in vitro model for predicting intestinal permeability and identifying compounds that may be subject to active efflux by transporters like P-glycoprotein (P-gp).[12][13]
-
Cell Culture: Culture Caco-2 cells for 18-22 days post-seeding on Transwell® filter inserts to allow for monolayer formation and differentiation.[12][14]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values indicating a confluent, tight monolayer (typically ≥200 Ω·cm²).[15]
-
Prepare Buffers: Prepare Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 for the basolateral (B) side and pH 6.5 for the apical (A) side to mimic physiological conditions.[13]
-
Dosing:
-
A-to-B Permeability: Add the test compound (e.g., at 10 µM) to the apical (A) side. The basolateral (B) side contains drug-free buffer.
-
B-to-A Permeability: Add the test compound to the basolateral (B) side. The apical (A) side contains drug-free buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[12]
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver compartment (B side for A-to-B, A side for B-to-A). Analyze the concentration of the test compound using a validated LC-MS/MS method.
-
Integrity Post-Assay: To ensure the compound did not damage the monolayer, assess the flux of a paracellular marker like Lucifer Yellow, which should have very low permeability.[14]
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[12]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Causality Behind the Choice: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[16][17] This assay provides a rapid and cost-effective way to measure a compound's intrinsic clearance, predicting its metabolic fate in vivo.[18][19]
-
Reagent Preparation:
-
Reaction Mixture: In a microplate, add buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM).[16] Include positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control without NADPH.[21]
-
Initiation and Incubation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH solution.[17]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20][22]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Protocol 4: CYP450 Inhibition Assay (IC50)
Causality Behind the Choice: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[11][23] If a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, potentially leading to toxic plasma levels. Regulatory agencies recommend assessing inhibition potential for the most clinically relevant CYP isoforms.[11][24]
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled HLM (or recombinant CYP enzymes), and a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
-
Compound Incubation: Add the 4-(bromophenyl)-thiazol-2-amine derivative at various concentrations (typically a 7-point serial dilution) to the reaction mixture. Include a positive control inhibitor (e.g., ketoconazole for CYP3A4).
-
Initiation and Incubation: Pre-warm the plate to 37°C. Initiate the reaction by adding NADPH. Incubate for a short, predetermined time (e.g., 5-20 minutes) where metabolite formation is linear.[25]
-
Reaction Termination: Stop the reaction with a cold organic solvent.
-
Analysis: Centrifuge and analyze the supernatant. Quantify the amount of metabolite formed from the probe substrate via LC-MS/MS or a fluorescent plate reader if using a fluorogenic substrate.
-
Data Analysis: Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor (test compound) concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
Section 3: Data Integration and Interpretation
The ultimate goal is to build a holistic ADME profile to guide lead optimization. Data from both in silico and in vitro studies should be consolidated for direct comparison.
Table 1: Hypothetical ADME Profile for 4-(bromophenyl)-thiazol-2-amine Derivatives
| Parameter | Compound A | Compound B | Compound C | Desired Range | Rationale |
| Solubility (µM) | 150 | 45 | 5 | > 50 µM | Ensures dissolution for absorption. |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 12.5 | 8.2 | 1.1 | > 5 | High permeability predicts good oral absorption. |
| Efflux Ratio (B-A / A-B) | 1.1 | 4.8 | 1.3 | < 2 | Low ratio indicates minimal efflux by transporters like P-gp. |
| HLM Stability (t½, min) | > 60 | 25 | 8 | > 30 min | Higher stability suggests lower hepatic clearance and longer duration of action. |
| CYP3A4 Inhibition (IC50, µM) | > 50 | 2.1 | > 50 | > 10 µM | High IC50 value reduces the risk of drug-drug interactions. |
Interpretation and Decision Making:
-
Compound A: Shows an excellent overall profile. It has high solubility and permeability, is not an efflux substrate, is highly stable in liver microsomes, and has a low risk of CYP3A4 inhibition. This compound would be a high-priority candidate for further studies.
-
Compound B: Displays good permeability but is identified as a potential P-gp efflux substrate (Efflux Ratio > 2). It also shows moderate metabolic stability and potent CYP3A4 inhibition, raising significant flags for potential DDIs and/or rapid clearance. This compound would likely be deprioritized or require structural modification to mitigate these liabilities.
-
Compound C: Suffers from very poor solubility and low permeability, suggesting it will likely have poor oral bioavailability. While it is metabolically stable and a weak CYP inhibitor, its fundamental absorption properties are a major hurdle. This compound would be deprioritized.
Conclusion
A robust understanding of a compound's ADME properties is fundamental to successful drug development. By employing a staged, integrated strategy that begins with broad in silico screening and progresses to definitive in vitro assays, researchers can efficiently profile novel chemical series like 4-(bromophenyl)-thiazol-2-amine derivatives. This approach allows for the early identification of both promising candidates and potential liabilities, enabling medicinal chemists to focus their efforts and significantly increase the quality and viability of compounds advanced toward preclinical development.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
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Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro ADME assays and ADME in vivo. Nature Reviews Drug Discovery. Available at: [Link]
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Yamashita, F., & Hashida, M. (2004). Quantitative structure/activity relationship modelling of pharmacokinetic properties using genetic algorithm-combined partial least squares method. PubMed. Available at: [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]
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Abdelgawad, M. A., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central. Available at: [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA. Available at: [Link]
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Rowland Yeo, K., et al. (2016). An introduction to physiologically-based pharmacokinetic models. PubMed. Available at: [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link]
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Evotec. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]
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Ramamoorthy, A., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science. Available at: [Link]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
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MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available at: [Link]
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Committee on Toxicity. (2021). Introduction to physiologically based pharmacokinetic (PBPK) modelling. COT. Available at: [Link]
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Hansch, C., & Leo, A. (2000). QSAR and ADME. ResearchGate. Available at: [Link]
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Mali, D. R., et al. (2023). Drug likeness predictions and Physicochemical-Pharmacokinetic/ADME properties of tested compounds. ResearchGate. Available at: [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. Available at: [Link]
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Caco2 assay protocol. (n.d.). [Source for Caco-2 protocol details]. Available at: [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
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Khan, M. F. A., et al. (2022). SARS-CoV-2 Mpro binding profile and drug-likeness of two novel thiazole derivatives. Taylor & Francis Online. Available at: [Link]
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Peng, Y., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. Available at: [Link]
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Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Fiveable. Available at: [Link]
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Lopes, C. D., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PubMed Central. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Physiologically-Based Pharmacokinetic (PBPK) Models. EPA. Available at: [Link]
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The Center for Professional Innovation & Education. (2022). How ADME Studies Contribute To Drug Development. CfPIE. Available at: [Link]
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Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. Available at: [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]
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Eurofins Discovery. (n.d.). CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
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Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative Biostructure. Available at: [Link]
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Ekins, S., et al. (2006). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry. Available at: [Link]
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U.S. Food and Drug Administration CDER. (2020). Physiologically-based Pharmacokinetic Modeling. YouTube. Available at: [Link]
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Regulations.gov. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Regulations.gov. Available at: [Link]
-
Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link]
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Santos, L. H. M. L. M., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Schaefer, C., et al. (2023). An Overview of Physiologically-Based Pharmacokinetic Models for Forensic Science. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Domino Reactions in Heterocyclic Compound Synthesis
Welcome to the technical support center for domino reactions in heterocyclic compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of these elegant and efficient reactions. Here, we address common challenges encountered in the lab with in-depth, scientifically grounded advice.
Foundational Principles of Domino Reactions
Domino reactions, also referred to as tandem or cascade reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates or a change in reaction conditions.[1][2] This approach offers significant advantages in terms of atom economy, step efficiency, and reduced waste generation, making it a cornerstone of modern green chemistry.[2][3] The success of a domino reaction hinges on the careful orchestration of reactivity, where each step sequentially triggers the next, leading to a rapid increase in molecular complexity from simple starting materials.[1][4]
However, the very complexity that makes these reactions so powerful also presents unique troubleshooting challenges. A failure at any point in the cascade can lead to low yields, unexpected products, or complete reaction stalling. This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My domino reaction is giving a very low yield of the desired heterocycle. What are the first things I should check?
A1: Low yield is a common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
Initial Diagnostic Workflow:
-
Confirm Starting Material Purity: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side reactions. Re-purify your starting materials and ensure they are thoroughly dried.
-
Reagent Stoichiometry and Addition Order: In a domino sequence, the relative timing of bond formations is critical.[1] Verify your calculations and consider if the order of reagent addition could influence the formation of a key intermediate. For multi-component reactions, a slow addition of one component can sometimes prevent the formation of undesired side products.
-
Reaction Concentration: The concentration of reactants can influence the rates of inter- versus intramolecular steps. If your domino reaction involves a crucial intramolecular cyclization, running the reaction at a higher dilution may favor this step over intermolecular side reactions. Conversely, if an initial intermolecular reaction is slow, increasing the concentration may be beneficial.
-
Temperature Profile: Many domino reactions are highly sensitive to temperature. A temperature that is too low may not provide enough energy to overcome the activation barrier of a key step, while a temperature that is too high can lead to decomposition or the formation of thermodynamic side products.[5] Consider running the reaction at a lower temperature for a longer period or incrementally increasing the temperature.
Q2: I am observing the formation of a significant amount of an unexpected side product. How can I identify it and suppress its formation?
A2: The formation of side products indicates a competing reaction pathway is accessible under your current conditions.
Identification and Mitigation Strategy:
-
Characterize the Side Product: Isolate the side product and characterize it thoroughly using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding its structure is crucial for hypothesizing how it was formed.
-
Analyze the Domino Sequence: Map out the intended reaction pathway and consider plausible side reactions at each step. Common side reactions in heterocyclic synthesis include:
-
Homocoupling: Especially in metal-catalyzed reactions, starting materials can couple with themselves.
-
Incomplete Cyclization: The reaction may be stalling after an initial intermolecular step, leading to the accumulation of an acyclic intermediate.
-
Alternative Cyclization Pathways: The intermediate may be cyclizing in an undesired manner, leading to a regioisomeric or structurally different heterocycle.
-
Decomposition: One of the intermediates in the cascade might be unstable under the reaction conditions.
-
-
Adjust Reaction Parameters to Favor the Desired Pathway:
-
Catalyst and Ligand Modification: In metal-catalyzed domino reactions, the choice of ligand can profoundly influence selectivity.[6] A bulkier ligand might sterically hinder an undesired pathway, while a more electron-donating ligand could alter the reactivity of the metal center.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states.[5] Screening a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., acetonitrile, DMF) is often a worthwhile endeavor. In some cases, solvent-free or solid-state melt conditions can provide unique reactivity and selectivity.[5]
-
Change of Base or Acid Catalyst: The strength and steric bulk of a base or acid can influence which proton is removed or which functional group is activated, thereby directing the reaction down a specific path.
-
Q3: My metal-catalyzed domino reaction stops before completion. What could be the cause of this "stalling"?
A3: Reaction stalling in catalytic cycles often points to catalyst deactivation or inhibition.
Troubleshooting Catalyst Issues:
-
Catalyst Poisoning: Certain functional groups (e.g., unprotected amines, thiols) or impurities can bind irreversibly to the metal center, effectively poisoning the catalyst.[7] Ensure all reagents and solvents are of high purity and consider using protecting groups for sensitive functionalities.
-
Catalyst Decomposition: The catalyst itself may not be stable under the reaction conditions. This can be influenced by temperature, the presence of oxygen, or incompatible reagents. Consider degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Product Inhibition: The desired product may be acting as a ligand for the catalyst, leading to a decrease in the concentration of the active catalytic species as the reaction progresses. If this is suspected, using a higher catalyst loading or a different ligand system might be necessary.
-
Insufficient Reductive or Oxidative Turnover: In catalytic cycles involving changes in the metal's oxidation state (e.g., Pd(0)/Pd(II)), the turnover step can be rate-limiting.[8] Ensure that any necessary additives for this turnover (e.g., a stoichiometric oxidant or reductant) are present in the correct amount and are active.
Q4: The stereoselectivity of my domino reaction is poor. How can I improve it?
A4: Achieving high stereoselectivity in a domino reaction that forms multiple stereocenters is a significant challenge.
Strategies for Improving Stereocontrol:
-
Chiral Catalysts and Ligands: For metal-catalyzed processes, employing a chiral ligand is the most common strategy for inducing enantioselectivity. A wide variety of chiral ligands are available, and screening a small library of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is often necessary.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively bias the facial selectivity of key bond-forming steps. The auxiliary can then be cleaved after the domino reaction is complete.
-
Organocatalysis: Chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) can be highly effective in controlling the stereochemical outcome of domino reactions, particularly those involving enamine or iminium ion intermediates.[4]
-
Temperature: Lowering the reaction temperature generally increases selectivity, as it allows for a greater energy differentiation between the diastereomeric transition states leading to the different stereoisomers.
Troubleshooting Workflow Diagram
Here is a general workflow for troubleshooting common issues in domino reactions.
Caption: A decision-making workflow for troubleshooting domino reactions.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Solvents
-
To a series of oven-dried reaction vials equipped with stir bars, add your starting materials and catalyst under an inert atmosphere.
-
To each vial, add a different anhydrous solvent (e.g., Toluene, Dioxane, THF, Acetonitrile, DMF) to achieve the desired concentration.
-
Add any additional reagents (e.g., base, additives) to each vial.
-
Seal the vials and place them in a pre-heated aluminum block on a stirrer plate.
-
Run the reactions for a predetermined amount of time (e.g., 24 hours).
-
After the specified time, quench the reactions appropriately.
-
Analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield of the desired product in each solvent.
Protocol 2: Catalyst Deactivation Test by Substrate Spiking
-
Set up the domino reaction under your standard conditions.
-
Allow the reaction to proceed until it appears to have stalled (i.e., no further product formation is observed by TLC or LC-MS analysis over a period of time).
-
At this point, add a fresh portion of the limiting starting material to the reaction mixture.
-
Continue to monitor the reaction. If no further product formation occurs, it is likely that the catalyst has been deactivated. If the reaction resumes, it suggests that the initial stalling was due to the depletion of that starting material.
-
In a parallel experiment, repeat steps 1 and 2. Then, add a fresh portion of the catalyst. If the reaction restarts, this strongly indicates catalyst deactivation was the cause of stalling.
Data Summary Table
When optimizing a domino reaction, it is crucial to systematically vary parameters and record the outcomes. Below is a template for such a study.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 100 | 24 | 45 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 100 | 24 | 68 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 75 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
Mechanistic Visualization
The success of a domino reaction relies on the relative rates of the sequential steps. For example, in a hypothetical Domino Heck-Buchwald/Hartwig reaction, the intramolecular cyclization must be faster than any competing intermolecular reactions.
Caption: Kinetic competition in a domino reaction sequence.
References
-
Padwa, A. (2005). The Domino Way to Heterocycles. Accounts of Chemical Research, 38(10), 767-778. Available at: [Link]
-
Hung, T. Q., Dang, T. T., Pham, N. N., & Langer, P. (2018). Synthesis of fused aromatic N-heterocycles by domino site-selective palladium-catalyzed C-C and C-N coupling reactions. Targets in Heterocyclic Systems, 21, 389-417. Available at: [Link]
-
Mania, S., Raju, R., Raghunathan, R., Arumugam, N., Almansour, A. I., Kumar, R. S., & Perumal, K. (2022). Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. RSC Advances, 12(26), 16493-16501. Available at: [Link]
-
Black, D. A., & Arndtsen, B. A. (2006). The Development of Domino Reactions Incorporating the Heck Reaction: The Formation of N-Heterocycles. Synlett, 2006(12), 1844-1856. Available at: [Link]
-
Kamal, A., & Ramana, K. V. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry, 26(14), 1334-1356. Available at: [Link]
-
Tietze, L. F., & Rackelmann, N. (2004). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Pure and Applied Chemistry, 76(11), 1967-1983. Available at: [Link]
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. Available at: [Link]
-
Hewitt, K. (2022). Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). YouTube. Available at: [Link]
-
Rixson, J. (2019). Domino reactions in the synthesis of n-heterocycles and total synthesis of the antitumor anthraquionone natural product (±)BE-26554A. University of Western Australia. Available at: [Link]
-
Afarinkia, K. (2020). Catalytic multi-step domino and one-pot reactions. Beilstein Journal of Organic Chemistry, 16, 25-27. Available at: [Link]
-
Majek, M., & Procter, D. J. (2015). Catalytic Radical Domino Reactions in Organic Synthesis. Angewandte Chemie International Edition, 54(48), 14338-14354. Available at: [Link]
-
Tietze, L. F., & Beifuss, U. (1993). Domino Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 32(2), 131-163. Available at: [Link]
-
Omae, I. (2013). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Organic Letters, 15(1), 104-107. Available at: [Link]
-
Zhang, Y., et al. (2022). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Journal of Organic Chemistry, 87(5), 2915-2927. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
Barluenga, J., et al. (2022). Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. Molecules, 27(3), 701. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2023, May 10). What Is Catalyst Deactivation? [Video]. YouTube. Retrieved from [Link]
-
Chegg. (2024, February 3). Solved Troubleshooting an Organic Reaction. Retrieved from [Link]
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- 2. BJOC - Catalytic multi-step domino and one-pot reactions [beilstein-journals.org]
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- 5. Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02851D [pubs.rsc.org]
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- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Purification of Polar 2-Aminothiazole Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with polar 2-aminothiazole compounds. The unique physicochemical properties of the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, often present significant purification challenges.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to streamline your purification workflows and ensure the highest purity of your target compounds.
I. Understanding the Core Challenges
Polar 2-aminothiazole derivatives are notorious for their complex purification profiles. Their inherent basicity, propensity for metal chelation, and high polarity can lead to a host of issues in traditional purification schemes. These challenges often manifest as poor chromatographic resolution, low recovery, and compound instability. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of polar 2-aminothiazole compounds in a question-and-answer format.
Question 1: My 2-aminothiazole compound is streaking badly on my silica gel column. What is causing this and how can I fix it?
Answer:
Severe streaking or tailing of basic compounds like 2-aminothiazoles on silica gel is a common problem.[3] This is primarily due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface. This leads to a mixed-mode retention mechanism, where your compound is retained by both normal-phase adsorption and unwanted ion-exchange interactions, resulting in broad, tailing peaks.
Immediate Solutions:
-
Mobile Phase Modification: The most effective way to counteract this is to add a basic modifier to your mobile phase to saturate the acidic silanol groups.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of a volatile base like TEA or DIPEA to your eluent. This will compete with your compound for the acidic sites on the silica, leading to a more uniform interaction and sharper peaks.
-
Ammonium Hydroxide: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a polar organic solvent like methanol can be effective.
-
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic alumina will have a much lower affinity for your amine, reducing tailing.
-
Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amino groups can also mitigate tailing by shielding the silanol groups.[4]
-
Experimental Protocol: Mitigating Peak Tailing in Normal-Phase Chromatography
-
TLC Analysis with Modifiers:
-
Prepare several TLC chambers with your standard eluent system (e.g., Dichloromethane/Methanol).
-
To each chamber, add a different basic modifier: one with 0.5% TEA, one with 0.5% DIPEA, and one with a small beaker containing a few drops of concentrated ammonium hydroxide.
-
Spot your crude sample on separate TLC plates and develop them in the different chambers.
-
Observe the spot shape. The plate from the chamber with the most effective modifier will show a compact, well-defined spot with a higher Rf value.
-
-
Column Chromatography with the Optimized Mobile Phase:
-
Pack a silica gel column with the appropriate dimensions for your sample size.
-
Equilibrate the column with the mobile phase containing the optimized basic modifier identified in the TLC analysis.
-
Dissolve your crude sample in a minimum amount of the mobile phase (or a compatible solvent) and load it onto the column.
-
Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Question 2: My polar 2-aminothiazole has very poor retention on a C18 reverse-phase column and elutes in the void volume. How can I achieve separation?
Answer:
This is a classic issue when trying to purify highly polar compounds using reverse-phase chromatography. The polar nature of your compound means it has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the non-polar C18 stationary phase.
Strategies to Increase Retention:
-
Highly Aqueous Mobile Phases: Start with a very high percentage of the aqueous component in your mobile phase (e.g., 95-100% water). This will minimize the elution strength for your polar compound. You may need a column that is stable in highly aqueous conditions.
-
pH Adjustment of the Mobile Phase: The retention of basic compounds on reverse-phase columns is highly dependent on the pH of the mobile phase.
-
At low pH (e.g., using 0.1% formic acid or trifluoroacetic acid), your 2-aminothiazole will be protonated and exist as a cation. This can increase its polarity and may still lead to poor retention. However, for some compounds, the formation of an ion pair with the acid modifier can improve retention.
-
At neutral or slightly basic pH, your compound will be in its neutral form, making it less polar and more likely to interact with the C18 stationary phase. However, be aware that standard silica-based C18 columns are not stable at high pH. For high pH applications, you must use a hybrid or polymer-based C18 column designed for these conditions.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the purification of very polar compounds. In HILIC, you use a polar stationary phase (like bare silica, or phases with bonded diol or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Decision-Making Workflow for Chromatographic Method Selection
Caption: Decision workflow for selecting a purification method.
Question 3: I suspect my 2-aminothiazole is chelating with metal ions from my reaction or equipment. How can I remove these metal impurities?
Answer:
The 2-aminothiazole moiety is a known metal chelator, and residual metal catalysts (e.g., from cross-coupling reactions) or metals leached from stainless steel equipment can form stable complexes with your compound.[5][6] These metal impurities can be difficult to remove by standard chromatography.
Metal Scavenging Techniques:
-
Acid/Base Workup: A thorough aqueous workup with a dilute acid (like 1M HCl) followed by neutralization with a base (like saturated NaHCO₃) can sometimes remove metal salts. However, be cautious about the stability of your compound under acidic or basic conditions.
-
Metal Scavenging Resins: There are commercially available resins designed to selectively bind and remove specific metal ions from solution. These are often used after the reaction workup and before chromatographic purification.
-
Recrystallization with a Chelating Agent: In some cases, recrystallizing your compound in the presence of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester the metal ions in the mother liquor, leaving you with purer crystals.
Question 4: My 2-aminothiazole compound seems to be degrading during purification, especially when stored in solution. What is happening and how can I prevent it?
Answer:
Some 2-aminothiazole derivatives can be unstable, particularly in certain solvents or when exposed to light and air. For instance, decomposition of 2-aminothiazoles has been observed in DMSO stock solutions.[7]
Strategies to Improve Stability:
-
Solvent Choice: Avoid prolonged storage in reactive solvents like DMSO if you observe instability. If possible, prepare fresh solutions for analysis.
-
pH Control: The stability of your compound may be pH-dependent. Buffering your solutions during workup and purification can help.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform your purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Keep your solutions cold and minimize the time your compound spends in solution.
-
Light Protection: Protect your compound from light by using amber vials or covering your glassware with aluminum foil.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose column for purifying polar 2-aminothiazole compounds?
A1: There is no single "best" column, as the optimal choice depends on the specific properties of your compound. However, for initial screening, a good starting point for normal-phase chromatography is standard silica gel, using a mobile phase with a basic modifier. For reverse-phase, a C18 column designed for use with highly aqueous mobile phases is a good choice. If both fail, HILIC is a powerful alternative.
Q2: Can I use Solid-Phase Extraction (SPE) to purify my polar 2-aminothiazole?
A2: Yes, SPE can be a very effective technique for the rapid purification of these compounds, especially for sample cleanup before analysis or for separating your compound from very different impurities.[8][9] You can use normal-phase, reverse-phase, or ion-exchange SPE cartridges. For a polar, basic compound, a cation-exchange SPE cartridge can be particularly useful to capture your compound of interest while allowing neutral and acidic impurities to pass through.
Experimental Protocol: Cation-Exchange Solid-Phase Extraction (SPE)
-
Conditioning: Wash the cation-exchange SPE cartridge with a water-miscible organic solvent like methanol.
-
Equilibration: Equilibrate the cartridge with an acidic aqueous solution (e.g., water with 0.1% formic acid) to ensure the stationary phase is charged.
-
Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the cartridge. Your protonated 2-aminothiazole will bind to the negatively charged stationary phase.
-
Washing: Wash the cartridge with the equilibration buffer to remove any unbound impurities. You can then wash with a solvent of intermediate polarity (like methanol) to remove less polar impurities.
-
Elution: Elute your purified compound using a basic solution (e.g., methanol with a small percentage of ammonium hydroxide). The high pH will neutralize your compound, breaking the ionic interaction with the stationary phase and allowing it to elute.
Q3: Is recrystallization a viable purification method for polar 2-aminothiazole compounds?
A3: Recrystallization can be an excellent and scalable purification method if your compound is a solid and you can find a suitable solvent system.[10] The challenge is often finding a solvent in which your polar compound has good solubility at high temperatures and poor solubility at low temperatures. Common solvent systems to try include ethanol/water, methanol/ether, or acetone/hexane mixtures.
Q4: How does the substitution pattern on the 2-aminothiazole ring affect its purification?
A4: The nature and position of substituents on the thiazole ring have a significant impact on the compound's polarity, basicity, and overall properties, which in turn affects its purification.
-
Electron-withdrawing groups can decrease the basicity of the amino group, potentially reducing the strong interaction with silica and making normal-phase chromatography more straightforward.
-
Bulky, non-polar groups will increase the lipophilicity of the molecule, making it more amenable to reverse-phase chromatography.
-
Polar, ionizable groups (e.g., carboxylic acids, additional amines) will further complicate the purification, often requiring ion-exchange chromatography or HILIC.
Data Summary: Impact of Substituents on Purification Strategy
| Substituent Type | Effect on Polarity | Effect on Basicity | Recommended Primary Purification Technique |
| Small Alkyl Groups | Minor Increase | Minor Change | Normal-Phase with basic modifier or Reverse-Phase |
| Aromatic Rings | Significant Decrease | Decrease | Reverse-Phase Chromatography |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Increase | Significant Decrease | Normal-Phase or Reverse-Phase |
| Electron-Donating Groups (e.g., -OCH₃) | Increase | Increase | Normal-Phase with basic modifier or HILIC |
| Additional Basic Groups (e.g., -NH₂) | Significant Increase | Significant Increase | Ion-Exchange Chromatography or HILIC |
| Acidic Groups (e.g., -COOH) | Significant Increase | Zwitterionic | Ion-Exchange Chromatography or HILIC |
IV. Conclusion
The purification of polar 2-aminothiazole compounds requires a thoughtful and systematic approach. By understanding the underlying chemical principles and being prepared to explore different chromatographic techniques and mobile phase modifications, you can successfully overcome the challenges these molecules present. This guide provides a foundation for developing robust and efficient purification protocols. Remember to always perform small-scale analytical experiments (e.g., TLC or analytical HPLC) to guide your choice of preparative purification methods.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.).
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. (2020). ResearchGate. Retrieved from [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]
-
Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2015). ResearchGate. Retrieved from [Link]
- US2489038A - Purification of 2-aminothiazole - Google Patents. (n.d.).
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (2020). Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of some new 5- substituted of - JOCPR. (n.d.). Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). National Institutes of Health. Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). Retrieved from [Link]
-
Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025). ALWSCI. Retrieved from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved from [Link]
-
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations | ACS Omega. (2021). ACS Publications. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
ACS Catalysis Ahead of Print. (n.d.). American Chemical Society. Retrieved from [Link]
-
2-aminothiazole and 2-aminothiazolinone derivatives - PubMed. (2003). Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Longdom Publishing. Retrieved from [Link]
- US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents. (n.d.).
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
Sources
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- 10. excli.de [excli.de]
Overcoming poor solubility of thiochromeno[4,3-d]thiazoles for biological assays
A Guide to Overcoming Poor Solubility in Biological Assays
Welcome to the technical support center for researchers working with the promising thiochromeno[4,3-d]thiazole scaffold. As Senior Application Scientists, we understand that the unique chemical properties that make this class of compounds biologically interesting also present significant challenges, most notably poor aqueous solubility. This guide is designed to provide you with a logical, step-by-step framework for troubleshooting and overcoming these solubility hurdles to ensure the integrity and reproducibility of your biological data.
The fused heterocyclic ring system of thiochromeno[4,3-d]thiazoles confers a rigid, often planar structure that is highly hydrophobic. This inherent low water solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate measurements of biological activity, false negatives, and a high degree of experimental variability.[1][2] This guide will walk you through systematic approaches to maintain your compound in solution, from fundamental techniques to advanced formulation strategies.
Frequently Asked Questions & Troubleshooting
Q1: My compound precipitated immediately upon dilution into my aqueous assay buffer from a DMSO stock. What is my first-line troubleshooting step?
A: This is the most common solubility issue encountered. The abrupt shift from a high-concentration organic solvent (like DMSO) to a predominantly aqueous environment causes the compound to crash out of solution.
Causality: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is a double-edged sword. While it effectively dissolves hydrophobic compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock is diluted, the local concentration of DMSO drops rapidly. If the final DMSO concentration is insufficient to keep the compound solubilized in the aqueous buffer, precipitation occurs. This is a classic issue for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1]
Troubleshooting Protocol:
-
Check Final DMSO Concentration: The most critical first step is to calculate the final percentage of DMSO in your assay. Many cell-based and biochemical assays are sensitive to DMSO.[3][4] For most cell lines, it is crucial to keep the final DMSO concentration at or below 0.5% (v/v) to avoid cytotoxicity or off-target effects.[5] Some sensitive assays may even require concentrations below 0.1%.[4]
-
Optimize the Dilution Scheme: Avoid single, large dilution steps. A serial dilution approach can mitigate precipitation. Instead of a 1:1000 dilution directly into the buffer, perform an intermediate dilution step in a solution with a higher organic content or in 100% DMSO before the final dilution into the assay medium.
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, modestly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) may be sufficient. However, you MUST validate this with a "vehicle-only" control to ensure the solvent itself is not affecting the assay readout.[6]
-
Pre-warm the Assay Buffer: Gently warming the assay buffer to 37°C before adding the compound can sometimes help maintain solubility, especially for compounds whose solubility is temperature-dependent.
| Parameter | Recommendation | Rationale & Cautions |
| Final DMSO % (Cell-Based Assays) | ≤ 0.5% | Higher concentrations can cause cytotoxicity, membrane permeabilization, and gene expression changes.[3][4][5] |
| Final DMSO % (Biochemical Assays) | ≤ 1-2% | Higher concentrations can still denature proteins or interfere with enzyme kinetics. Always run a vehicle control curve.[6] |
| Stock Concentration | 10-20 mM in 100% DMSO | A standard starting point. Higher concentrations can lead to solubility issues even in pure DMSO over time. |
| Dilution Method | Serial Dilution | Minimizes the shock of transferring the compound to a purely aqueous environment. |
Q2: I'm performing a sensitive assay where DMSO concentration must be minimal (<0.1%), and my compound is still precipitating. What is a robust, biocompatible alternative?
A: When DMSO is not a viable option, the gold standard alternative is the use of cyclodextrins . These are cyclic oligosaccharides that act as molecular encapsulating agents.
Mechanism of Action: Cyclodextrins have a truncated cone or "donut" shape with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] Your poorly soluble thiochromeno[4,3-d]thiazole molecule can be encapsulated within the hydrophobic core, forming a water-soluble "inclusion complex."[9][10] This complex can then be readily dissolved in aqueous buffers, effectively shielding the hydrophobic drug from the aqueous environment until it reaches its target.
The most commonly used derivative in research is 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and excellent safety profile.[10]
Diagram: Cyclodextrin Inclusion Complex
Caption: Encapsulation of a hydrophobic drug by HP-β-CD to form a soluble complex.
Q3: How do I prepare and use a cyclodextrin-based formulation for my experiments?
A: Preparing a cyclodextrin inclusion complex is a straightforward process that can dramatically improve compound solubility. The goal is to create a stock solution of your compound pre-complexed with HP-β-CD.
Detailed Protocol: Preparation of a 10 mM Drug Stock in 20% HP-β-CD
-
Prepare the Cyclodextrin Vehicle:
-
Weigh out the required amount of HP-β-CD powder to make a 20% (w/v) solution in your desired buffer (e.g., PBS or sterile water). For 10 mL of vehicle, add 2 g of HP-β-CD to a 15 mL conical tube.
-
Add the buffer up to the 10 mL mark.
-
Vortex vigorously and/or sonicate in a water bath until the HP-β-CD is fully dissolved. This may take some time. The solution should be clear.
-
Sterile-filter the 20% HP-β-CD solution through a 0.22 µm filter if it will be used in cell culture.
-
-
Prepare the Drug-Cyclodextrin Complex:
-
Weigh out the amount of your thiochromeno[4,3-d]thiazole derivative required to make a 10 mM final concentration in the prepared 20% HP-β-CD vehicle.
-
Add the powder directly to the 20% HP-β-CD solution.
-
Incubate the mixture overnight (12-18 hours) at room temperature on a rotator or shaker to allow for efficient complex formation.
-
After incubation, vortex and sonicate the mixture to ensure complete dissolution. Visually inspect for any remaining particulate matter. If particulates persist, the solution can be centrifuged at high speed (~14,000 rpm for 10 minutes) and the supernatant used, though the final concentration should be analytically verified if possible.
-
-
Experimental Use:
-
This 10 mM stock solution can now be serially diluted into your aqueous assay buffer. The presence of the cyclodextrin will prevent precipitation.
-
Crucial Control: You must run a parallel control experiment using the 20% HP-β-CD vehicle alone (without the drug) to confirm that the cyclodextrin itself does not interfere with your assay.
-
| Cyclodextrin Type | Key Features | Common Use Case |
| β-Cyclodextrin (β-CD) | Low cost, lower aqueous solubility. | Less common for in-vitro assays due to potential for precipitation. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, low toxicity.[7] | The standard choice for solubilizing compounds for in-vitro and in-vivo studies.[10] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged. | Excellent for solubilizing cationic (basic) compounds. |
Q4: My compound still shows limited solubility even with these methods. What is a systematic workflow to find the optimal conditions?
A: A systematic approach is key to efficiently solving complex solubility problems. The following workflow provides a logical decision tree for selecting the right solubilization strategy.
Diagram: Solubility Troubleshooting Workflow
Caption: A decision workflow for systematically addressing compound solubility issues.
References
-
Lesyk, R., et al. (2018). Synthesis and Biological Activity of New Thiopyrano[2,3-d]thiazoles Containing a Naphthoquinone Moiety. National Institutes of Health. Available from: [Link]
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Jain, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Gali, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
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Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
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Ramalingam, K., et al. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available from: [Link]
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Jakubczyk, M., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. PubMed Central. Available from: [Link]
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Al-Ghananeem, A. M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Shylaja, B., et al. (2022). Fused thiochromeno[4,3-d]isoxazoles: One-Pot Synthesis, Antibacterial, Antibiofilim, and in silico Studies. ResearchGate. Available from: [Link]
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N/A. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available from: [Link]
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Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Genedata. Available from: [Link]
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Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available from: [Link]
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Singh, G., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]
-
N/A. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. Available from: [Link]
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Oste, L., et al. (2026). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. Available from: [Link]
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Lever, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]
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Uekama, K., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]
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Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Lesyk, R. (n.d.). Scheme 1. Target isothiochromeno[4a,4-d][9][11]thiazoles synthesis... ResearchGate. Available from: [Link]
-
Lavan, M. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]
-
N/A. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
N/A. (2025). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. Available from: [Link]
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Dash, A. K., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. Available from: [Link]
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N/A. (n.d.). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. MDPI. Available from: [Link]
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N/A. (2017). What effects does DMSO have on cell assays?. Quora. Available from: [Link]
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N/A. (2025). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. ResearchGate. Available from: [Link]
-
Sharma, D., et al. (2015). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
N/A. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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N/A. (n.d.). An Overview of Thiazole Derivatives and Its Biological Activities. Semantic Scholar. Available from: [Link]
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Enhancing the stability of 4H-thiochromeno[4,3-d]thiazol-2-amine in solution
Technical Support Center: 4H-Thiochromeno[4,3-d]thiazol-2-amine Series
Introduction: Understanding the Stability Challenges of 4H-Thiochromeno[4,3-d]thiazol-2-amine
The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold is a promising heterocyclic system in modern drug discovery, demonstrating a range of biological activities.[1][2] Its unique fused structure, incorporating a thiochromene, a thiazole, and an exocyclic amine, presents specific stability challenges that researchers must navigate to ensure data integrity and successful therapeutic development. The primary points of potential degradation include the thioether linkage in the thiochromene ring, which is susceptible to oxidation, and the aminothiazole moiety, which can be influenced by hydrolysis under certain pH conditions.[3][4]
This guide provides a comprehensive technical resource for researchers encountering stability issues with this compound class. It is structured to provide rapid answers through FAQs and in-depth solutions via detailed troubleshooting protocols and proactive stabilization strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 4H-thiochromeno[4,3-d]thiazol-2-amine.
Q1: My compound shows significant degradation in my DMSO stock solution stored at -20°C. What is the likely cause?
A: This is a frequent issue. While DMSO is an excellent solubilizing agent, it is not inert. The two primary culprits are:
-
Oxidation: Commercial DMSO can contain trace peroxide impurities, which can oxidize the thioether in the thiochromene ring to a sulfoxide and subsequently a sulfone. This is a well-documented degradation pathway for sulfur-containing heterocycles.[3]
-
Hydrolysis: DMSO is highly hygroscopic. Absorbed water can facilitate slow hydrolysis, especially if the stock solution is frequently freeze-thawed, allowing more moisture to be absorbed.
Quick Recommendation: Prepare smaller, single-use aliquots from a freshly prepared stock using anhydrous, high-purity DMSO. Overlay the vial with an inert gas (argon or nitrogen) before sealing and store at -80°C.
Q2: What is the single most critical environmental factor to control for this compound?
A: Oxygen. The thioether moiety is the most labile functional group in the structure and is highly susceptible to oxidation. Rigorous exclusion of air during storage and experimentation is paramount.
Q3: How does solution pH impact the stability of 4H-thiochromeno[4,3-d]thiazol-2-amine in aqueous media?
A: The pH has a profound effect. The exocyclic amine group has a pKa that dictates its protonation state.
-
Acidic pH (below pKa): The protonated amine is generally more soluble but can increase susceptibility to acid-catalyzed hydrolysis of the thiazole ring.
-
Alkaline pH (above pKa): The free base is less soluble but may be more prone to base-catalyzed degradation pathways. Thiamine (which contains a thiazole ring) is known to be significantly less stable at neutral or alkaline pH.[5] The optimal pH is compound-specific and must be determined experimentally via a pH-rate profile study.
Q4: Should I be concerned about photostability?
A: Yes. Heterocyclic aromatic compounds, especially those with sulfur atoms and extended conjugation, can be photosensitive.[6] Exposure to UV or even ambient laboratory light can induce degradation. All solutions and solid materials should be handled in amber vials or under light-protected conditions. A forced degradation study including photostability is a regulatory expectation and a good practice.[6]
Q5: I suspect my compound is degrading. What is the first experiment I should run?
A: A preliminary time-course stability study. Prepare a solution of your compound in the intended experimental solvent. Analyze it immediately (T=0) using a stability-indicating method, typically HPLC-UV.[7] Then, store the solution under the intended experimental conditions and re-analyze at set time points (e.g., 2, 4, 8, 24 hours). A decrease in the main peak area and/or the appearance of new peaks confirms instability.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, hypothesis-driven approaches to diagnose and solve complex stability problems.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
-
Primary Hypothesis: The compound is undergoing pH-dependent hydrolysis. Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a compound with water, often catalyzed by acid or base.[4][8]
-
Causality Explained: The electrophilic centers in the thiazole ring or other parts of the molecule can be attacked by water. This process is accelerated at pH extremes. Determining the pH at which the degradation rate is minimal is crucial for formulation development.
This workflow is designed to identify pH-dependent liabilities and establish a stable formulation pH range. It is a core component of forced degradation studies as mandated by regulatory bodies like the ICH.[6]
Caption: Workflow for a forced hydrolysis study.
| Condition | Time (hours) | % Parent Remaining | Peak Area of Degradant 1 | Peak Area of Degradant 2 |
| 0.1 M HCl | 0 | 100.0 | 0 | 0 |
| 6 | 95.2 | 4.5 | 0.3 | |
| 24 | 85.1 | 13.2 | 1.7 | |
| pH 7.4 PBS | 0 | 100.0 | 0 | 0 |
| 6 | 99.8 | 0.2 | 0 | |
| 24 | 99.1 | 0.8 | 0.1 | |
| 0.01 M NaOH | 0 | 100.0 | 0 | 0 |
| 6 | 92.3 | 0.5 | 7.2 | |
| 24 | 78.4 | 1.1 | 20.5 |
Issue 2: Compound Degradation in Aprotic Solvents or During Dry-Down
-
Primary Hypothesis: The compound is undergoing oxidation at the thioether sulfur. Sulfur-containing compounds are well-known to be susceptible to oxidation.[3]
-
Causality Explained: Atmospheric oxygen, or radical initiators, can react with the electron-rich sulfur atom to form a sulfoxide. This can often be further oxidized to a sulfone under more strenuous conditions. This process can be catalyzed by trace metal ions or light.
-
Preparation: Dissolve the compound in a suitable solvent like acetonitrile/water (1:1).
-
Stress Agent: Add a solution of 3% hydrogen peroxide (H₂O₂). A milder alternative is azobisisobutyronitrile (AIBN), a thermal radical initiator.
-
Incubation: Store the solution at room temperature, protected from light.
-
Analysis: Monitor the reaction by HPLC at regular intervals (e.g., 30 min, 1h, 4h).
-
Characterization: Use LC-MS to identify the masses of the degradation products. An increase of +16 amu corresponds to the formation of a sulfoxide, and +32 amu corresponds to a sulfone.
Caption: Potential oxidative degradation pathway.
Part 3: Proactive Stability Enhancement Strategies
Instead of troubleshooting, a proactive approach can prevent degradation from compromising your experiments.
Optimal Solvent Selection and Preparation
The choice of solvent is critical. For stock solutions, prioritize high-purity, anhydrous, aprotic solvents.
| Solvent Class | Recommended | Use with Caution | Avoid for Long-Term Storage | Rationale |
| Aprotic Polar | Anhydrous DMF, DMA, NMP | Acetonitrile, DMSO | DMF/DMA are stable but must be anhydrous. ACN can undergo hydrolysis. DMSO promotes oxidation. | |
| Aprotic Non-Polar | Dioxane, THF | Dichloromethane (DCM) | Use only if solubility demands. Peroxides in THF/Dioxane must be removed. DCM can contain acidic impurities. | |
| Protic | t-Butanol | Methanol, Ethanol, Water | Protic solvents can participate directly in hydrolysis. Use only in buffered aqueous solutions for immediate experimental use. |
Best Practice: Always use solvents from freshly opened bottles or those that have been purified to remove water and peroxides.
Strategic Use of Excipients and Stabilizers
For aqueous formulations, the addition of stabilizers can dramatically improve compound longevity.[9]
| Stabilizer Class | Example(s) | Typical Concentration | Mechanism of Action |
| Antioxidants | Butylated Hydroxytoluene (BHT), Ascorbic Acid, Dithiothreitol (DTT) | 0.01% - 0.1% | Scavenge free radicals and reactive oxygen species, preventing oxidation of the thioether.[9] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), EGTA | 0.01% - 0.05% | Sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative degradation. |
| pH Buffers | Phosphate, Citrate, Tris | 10 - 50 mM | Maintain the solution pH in the range of maximal stability, preventing acid/base-catalyzed hydrolysis.[9] |
Stringent Storage and Handling Protocols
-
Temperature: Store all stock solutions at -80°C. For solid material, store at -20°C or lower.
-
Atmosphere: Aliquot solutions under an inert atmosphere (argon or nitrogen). Use vials with Teflon-lined septa to minimize oxygen ingress.
-
Light: Always store materials in amber vials or wrap containers in aluminum foil to protect from light.
-
Container Type: Basic amines can adsorb to acidic sites on borosilicate glass. If you experience issues with recovery or "loss" of compound, consider using polypropylene tubes or silanized glass vials.
By implementing these proactive strategies and utilizing the troubleshooting guides, researchers can significantly enhance the stability of 4H-thiochromeno[4,3-d]thiazol-2-amine, leading to more reliable, reproducible, and accurate experimental outcomes.
References
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-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC. (2025). PubMed Central. [Link]
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Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. (2010). Chemical and Pharmaceutical Bulletin. [Link]
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Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]
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Heterocyclic Compounds. (n.d.). Michigan State University Chemistry. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
- WO2022056220A2 - Excipient compounds for protein formulations. (n.d.).
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Special Issue: Sulfur-Nitrogen Heterocycles. (2025). ResearchGate. [Link]
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Recent developments in thiochromene chemistry. (2024). RSC Publishing. [Link]
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Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
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Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (2010). ResearchGate. [Link]
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Recent developments in thiochromene chemistry. (2024). RSC Publishing. [Link]
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Special Issue: Sulfur-Nitrogen Heterocycles. (2021). National Institutes of Health. [Link]
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Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2022). MDPI. [Link]
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Recent Developments in Thiochromene Chemistry. (2024). ResearchGate. [Link]
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Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2023). National Institutes of Health. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]
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Recent developments in thiochromene chemistry. (2024). PubMed. [Link]
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Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). (2020). Journal of Materials Chemistry C. [Link]
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Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Medium. [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
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Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]
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Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2020). ResearchGate. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PubMed. [Link]
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4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2022). National Institutes of Health. [Link]
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- 3. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. pharmtech.com [pharmtech.com]
Managing reaction intermediates in multi-step thiazole derivative synthesis
Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of multi-step heterocyclic chemistry. Here, we move beyond simple protocols to address the nuanced challenges of managing reaction intermediates, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic pathway.
Section 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during thiazole synthesis in a direct question-and-answer format.
Q1: My Hantzsch thiazole synthesis yield is unexpectedly low. What are the likely causes and how can I improve it?
A1: An unexpectedly low yield in a Hantzsch synthesis, which is typically a high-yielding reaction, almost always points to issues with starting materials, reaction conditions, or the stability of a key intermediate.[1] Let's break down the causality.
The Hantzsch synthesis proceeds through the condensation of an α-haloketone and a thioamide.[2][3] The mechanism involves an initial S_N2 reaction, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][4] A failure at any of these stages will suppress the yield.
Root Cause Analysis & Solutions:
-
Integrity of the α-Haloketone: α-haloketones, particularly α-bromoketones, can be lachrymatory and unstable. They are susceptible to self-condensation or degradation upon storage.
-
Validation: Before starting, verify the purity of your α-haloketone via ¹H NMR. Look for the characteristic signals and the absence of significant impurity peaks.
-
Solution: Use freshly opened reagents whenever possible. If degradation is suspected, purify the ketone via recrystallization or rapid column chromatography immediately before use.
-
-
Reaction Conditions: The choice of solvent and temperature is critical for managing the solubility and stability of the intermediates.
-
Causality: The primary intermediate, a hydroxythiazoline, must remain in solution to efficiently dehydrate to the final product. If it precipitates prematurely, the reaction can stall. Some intermediates may also be sensitive to high temperatures.
-
Solution: While methanol or ethanol are common solvents, their lower boiling points might not be sufficient for less reactive substrates.[1] In cases of poor solubility of starting materials or intermediates, switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial.[5] However, monitor the reaction closely, as higher temperatures can also promote side reactions.
-
-
Stoichiometry: While the core reaction is 1:1, using a slight excess of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is volatile or prone to decomposition. A 1.5 molar equivalent of thioamide is a common starting point.[1]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
Q2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products typically arises from the inherent reactivity of the starting materials or intermediates. The most common culprits are self-condensation of the α-haloketone and decomposition of the thioamide.
-
Identification: Use Thin-Layer Chromatography (TLC) against pure standards of your starting materials to distinguish them from new spots. To identify the structure of a significant and persistent side product, isolation via column chromatography followed by analysis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is the definitive method.[6]
-
Minimization Strategies:
-
Control Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the α-haloketone to the solution of the thioamide. This maintains a low concentration of the highly reactive ketone, favoring the desired bimolecular reaction over self-condensation.
-
Temperature Management: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce side product formation. Start at room temperature if possible, and only heat if necessary.
-
Inert Atmosphere: While not always required for robust Hantzsch syntheses, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of sensitive substrates, particularly the thioamide.
-
Q3: My reaction seems to have stalled before completion, with a major intermediate visible on TLC. How can I push it to completion?
A3: A stalled reaction with a buildup of an intermediate strongly suggests that the final dehydration step is being inhibited. The key intermediate that precedes the final thiazole is a 4-hydroxy-4,5-dihydrothiazole (a hydroxythiazoline). Its dehydration is an equilibrium process that is often acid-catalyzed and driven by the formation of the stable aromatic ring.
-
Diagnosis: The stalled intermediate will typically be more polar than your final thiazole product, resulting in a lower R_f value on a normal-phase TLC plate.
-
Solutions:
-
Catalytic Acid: The Hantzsch reaction liberates one equivalent of acid (e.g., HBr if using an α-bromoketone), which typically catalyzes the final dehydration.[7] If your thioamide or solvent system contains basic impurities, this catalytic acid may be neutralized. Adding a catalytic amount of a non-nucleophilic acid, such as a drop of acetic acid or a small amount of p-toluenesulfonic acid (p-TsOH), can restart the dehydration step.[5]
-
Heat: Providing thermal energy can help overcome the activation barrier for the elimination of water. If the reaction was proceeding at a lower temperature, gently refluxing the mixture can drive it to completion.[5]
-
Water Removal: Although less common for standard Hantzsch reactions, if the reaction is reversible, employing a Dean-Stark trap to azeotropically remove the water by-product can shift the equilibrium towards the final aromatic product. This is more applicable for syntheses in solvents like toluene.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the key intermediate in the Hantzsch thiazole synthesis, and why is its formation critical?
A1: The pivotal intermediate in the Hantzsch synthesis is the 4-hydroxy-4,5-dihydrothiazole . Its formation represents the successful completion of the cyclization step, which establishes the core heterocyclic ring system.
The mechanism proceeds as follows:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an S_N2 reaction.[1][4]
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[4]
-
Formation of the Key Intermediate: This attack forms the five-membered ring, resulting in the 4-hydroxy-4,5-dihydrothiazole.
-
Dehydration: This intermediate readily eliminates a molecule of water, driven by the thermodynamic favorability of forming the stable, aromatic thiazole ring.[4]
The stability and successful dehydration of this intermediate are paramount for a high yield. If this intermediate is unstable under the reaction conditions or fails to dehydrate, the synthesis will fail.
Hantzsch Thiazole Synthesis Mechanism
Caption: The multi-step reaction pathway of the Hantzsch thiazole synthesis.
Q2: How does the choice of solvent affect the stability of intermediates and the overall reaction outcome?
A2: The solvent plays a multifaceted role, influencing reaction rate, intermediate stability, and even the reaction pathway. Its properties must be matched to the specific substrates being used.
| Solvent | Key Properties | Typical Use Case & Rationale | Potential Issues |
| Ethanol/Methanol | Protic, Moderate BP | General Purpose. Good for dissolving many thioamides and α-haloketones. The protic nature can help stabilize charged intermediates.[1] | May not be sufficient for poorly soluble starting materials. Low boiling point limits the reaction temperature. |
| DMF/DMAc | Polar Aprotic, High BP | Poorly Soluble Substrates. Excellent solvating power for a wide range of organic molecules. Allows for higher reaction temperatures to drive difficult condensations.[5] | Can be difficult to remove during workup. Higher temperatures can accelerate side reactions. |
| Dioxane | Non-polar, Moderate BP | Specific Applications. Used when a non-protic environment is required to avoid side reactions with sensitive functional groups.[8] | Less effective at solvating ionic intermediates. |
| Acetic Acid | Protic, Acidic, High BP | Driving Dehydration. Can serve as both solvent and catalyst, strongly promoting the final elimination of water. | Can lead to unwanted side reactions with acid-sensitive functional groups on the substrates. |
Q3: What are the best analytical techniques to monitor the formation of intermediates and the progress of the reaction?
A3: Effective reaction monitoring is crucial for optimization and troubleshooting. A combination of techniques provides a comprehensive view of the reaction's progress.
-
Thin-Layer Chromatography (TLC): This is the workhorse technique for real-time, qualitative monitoring.[5]
-
Application: Spot a sample of the reaction mixture alongside standards of your starting materials on a silica plate. The disappearance of starting material spots and the appearance of new product and intermediate spots indicate reaction progress.
-
Interpretation: The final thiazole product is typically less polar than the hydroxy-intermediate. Therefore, on a normal-phase silica plate, you should see the starting materials disappear and be replaced by a lower-R_f spot (intermediate), which then converts to a higher-R_f spot (final product).
-
| TLC Plate Observation | Interpretation | Action |
| Strong starting material spots, faint product spot. | Reaction is slow or has not reached optimal temperature. | Continue monitoring, consider increasing temperature if appropriate. |
| Faint starting material spots, strong intermediate spot, faint product spot. | Reaction has stalled at the intermediate stage. | Consider adding catalytic acid or increasing heat to promote dehydration. |
| No starting material spots, strong product spot. | Reaction is complete. | Proceed with workup and purification. |
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It separates the components of the reaction mixture and provides the mass of each, allowing for the confirmation of intermediates and byproducts based on their expected molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, taking an NMR of a worked-up aliquot can definitively identify the structures of stable intermediates or the final product, confirming the success of the transformation.[6]
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a generic 2-amino-4-phenylthiazole and should be adapted for other substrates.
Reagents & Materials:
-
2-Bromoacetophenone (1.0 mmol, 199 mg)
-
Thiourea (1.5 mmol, 114 mg)[1]
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask with reflux condenser
-
Stir bar and magnetic stir plate
Procedure:
-
Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone (1.0 mmol) and thiourea (1.5 mmol).[1]
-
Solvent Addition: Add 5 mL of methanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) with vigorous stirring. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Cooling & Precipitation: Once the reaction is complete (as judged by TLC), remove the heat source and allow the solution to cool to room temperature.
-
Workup: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous Na₂CO₃ solution and swirl to mix.[1] This step neutralizes the HBr byproduct and helps precipitate the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted thiourea. Allow the collected solid to air-dry on a watch glass.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, if required.
Section 4: References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. Available from: [Link]
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National Institutes of Health (NIH). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H). Available from: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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MDPI. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.. Available from: [Link]
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CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound. Available from: [Link]
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
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PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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MDPI. Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of Anticancer Efficacy: Thiochromeno-Thiazole Derivatives vs. Doxorubicin
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel therapeutics with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of a promising class of heterocyclic compounds, thiochromeno-thiazole derivatives, against the well-established chemotherapeutic agent, doxorubicin. Our focus is to dissect their mechanisms of action, evaluate their cytotoxic potential, and provide a framework for their experimental comparison, thereby offering valuable insights for researchers in oncology and medicinal chemistry.
Introduction: The Evolving Paradigm of Cancer Chemotherapy
For decades, doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for a wide spectrum of malignancies, including breast cancer, sarcomas, and hematological cancers.[1][] Its potent anticancer activity, however, is notoriously accompanied by significant side effects, most notably dose-dependent cardiotoxicity, which can lead to life-threatening cardiomyopathy.[1][3] This severe limitation has fueled the search for alternative or adjunct therapies that can offer a better therapeutic window.
Enter the thiazole scaffold, a heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer activities.[4][5] Thiazole-containing compounds have been shown to exhibit a range of biological effects, such as the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[6][7] The fusion of a thiazole ring with a thiochromene core to form thiochromeno-thiazole derivatives presents a novel chemical space with the potential for unique anticancer activities and improved safety profiles.
This guide will navigate the comparative landscape of these two entities, providing a scientifically grounded rationale for the exploration of thiochromeno-thiazole derivatives as next-generation anticancer agents.
Delineating the Mechanisms of Action: A Tale of Two Compounds
The anticancer effects of doxorubicin and thiochromeno-thiazole derivatives stem from fundamentally different interactions with cellular machinery. Understanding these distinctions is crucial for designing effective therapeutic strategies and anticipating potential mechanisms of resistance.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin exerts its cytotoxic effects through a combination of mechanisms, making it a formidable but indiscriminate foe to rapidly dividing cells.[8][9] Its primary modes of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin's planar anthracycline ring intercalates between DNA base pairs, obstructing DNA replication and transcription.[1][10] It also forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to double-strand breaks and the initiation of apoptosis.[8][10]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[8] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[3]
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]
Figure 1: Doxorubicin's multifaceted mechanism of action.
Thiochromeno-Thiazole Derivatives: A More Targeted Approach
While the precise mechanisms of action for all thiochromeno-thiazole derivatives are still under investigation, research on related thiazole compounds points towards more targeted interactions with specific cellular pathways.[6][11] These can include:
-
Kinase Inhibition: Many thiazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][6] By blocking these signaling pathways, they can inhibit cell proliferation, angiogenesis, and metastasis.
-
Induction of Apoptosis and Cell Cycle Arrest: Thiazole derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[4][11] They can also cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing cancer cells from progressing through the division cycle.[4]
-
Targeting of Specific Proteins: Some thiazole derivatives exhibit inhibitory activity against specific proteins crucial for cancer cell survival, such as B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein.[4]
Figure 2: Targeted mechanisms of thiochromeno-thiazole derivatives.
Comparative Anticancer Activity: An Evidence-Based Overview
Direct comparative studies between a specific thiochromeno-thiazole derivative and doxorubicin are emerging. However, by synthesizing data from various studies on thiazole derivatives and doxorubicin, we can construct a representative comparison of their cytotoxic potential against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50 Values in µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Representative Thiazole Derivative (Compound 4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| HepG2 (Liver) | 7.26 ± 0.44 | [4] | |
| Doxorubicin | MCF-7 (Breast) | Varies (typically low µM to nM range) | [12] |
| HepG2 (Liver) | Varies (typically low µM to nM range) | [12] | |
| Thiazolidin-4-one derivative (5d) | HCT-116 (Colorectal) | 9.35 ± 0.61 (µg/mL) | [13] |
| MCF-7 (Breast) | 7.22 ± 0.65 (µg/mL) | [13] | |
| HepG-2 (Liver) | 8.80 ± 0.31 (µg/mL) | [13] |
Note: IC50 values for doxorubicin can vary significantly depending on the specific study and experimental conditions. The data for the thiazole derivatives are from specific studies and serve as representative examples.
The presented data indicates that certain thiazole derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or in some cases even more potent than standard chemotherapeutic agents in specific cell lines.[4] It is imperative to conduct direct, head-to-head comparative studies to definitively establish the relative potency of novel thiochromeno-thiazole compounds against doxorubicin.
Experimental Protocols for Comparative Evaluation
To rigorously compare the anticancer activity of a novel thiochromeno-thiazole derivative with doxorubicin, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiochromeno-thiazole derivative and doxorubicin (as a positive control) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 3: Workflow for the MTT cytotoxicity assay.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.[15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the thiochromeno-thiazole derivative and doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[15]
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[17][18]
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy: Xenograft Tumor Model
To evaluate the in vivo efficacy, a xenograft tumor model in immunocompromised mice is a standard preclinical model.[19][20]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells) into the flank of athymic nude mice.[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize the mice into treatment groups: vehicle control, thiochromeno-thiazole derivative, and doxorubicin. Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous) at predetermined doses and schedules.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Perspectives
The preliminary evidence for the anticancer activity of thiazole derivatives, including the thiochromeno-thiazole scaffold, is compelling. Their potential for more targeted mechanisms of action compared to the broad-spectrum cytotoxicity of doxorubicin offers a promising avenue for developing safer and more effective cancer therapies. The reduced potential for cardiotoxicity, a major drawback of doxorubicin, is a particularly attractive feature that warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive head-to-head in vitro and in vivo studies to directly compare the efficacy and toxicity of lead thiochromeno-thiazole compounds with doxorubicin.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these novel compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of thiochromeno-thiazole analogues to optimize their anticancer activity and pharmacokinetic properties.
-
Combination Therapies: Exploring the potential of thiochromeno-thiazole derivatives in combination with doxorubicin or other anticancer agents to achieve synergistic effects and overcome drug resistance.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the scientific rationale for investigating thiochromeno-thiazole derivatives as a potential alternative or adjunct to doxorubicin is strong. Through rigorous preclinical evaluation, as outlined in this guide, the true therapeutic potential of this exciting class of compounds can be fully realized.
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Leveraging a 2-oxo-5H-chromeno[4,3-b]pyridine template for the discovery of potent PAPD5/7 inhibitors for the treatment of chronic hepatitis B virus infection. (n.d.). Journal of Medicinal Chemistry. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025-08-26). PubMed Central. [Link]
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Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022-11-08). PubMed. [Link]
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Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds. (n.d.). PubMed. [Link]
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A Senior Application Scientist's Guide to In Vivo Validation of Novel Antibacterial Agents: The Case of 4H-Thiochromeno[4,3-d]thiazol-2-amine
Introduction: From Benchtop Promise to Preclinical Reality
The discovery of a novel compound with potent in vitro antibacterial activity is a significant milestone in the fight against antimicrobial resistance. 4H-thiochromeno[4,3-d]thiazol-2-amine represents such a promising candidate, belonging to a class of heterocyclic compounds known for their diverse biological activities. The fusion of thiochromene and thiazole rings suggests a potential for unique mechanisms of action, possibly involving the disruption of bacterial membrane integrity or interference with nucleic acid synthesis[1]. However, a petri dish is not a patient. The complex biological environment of a living organism presents a multitude of variables—including drug metabolism, tissue distribution, plasma protein binding, and the host immune response—that can dramatically alter a compound's efficacy.
This guide provides a comprehensive framework for researchers and drug development professionals to transition from promising in vitro data to robust in vivo validation. We will dissect the critical decision-making processes, compare relevant animal models, and provide detailed experimental protocols to objectively evaluate the therapeutic potential of 4H-thiochromeno[4,3-d]thiazol-2-amine, using a standard-of-care antibiotic as a benchmark. The goal is not merely to test for activity, but to generate a scientifically rigorous dataset that can confidently inform the next stages of preclinical development.
The Imperative of In Vivo Validation: Bridging the In Vitro-In Vivo Chasm
An in vitro Minimum Inhibitory Concentration (MIC) value is a measure of a drug's potency under idealized conditions. It does not, however, predict therapeutic success. The correlation between in vitro susceptibility tests and clinical outcomes can be weak without the context of a living system[2]. In vivo validation is therefore an indispensable step to:
-
Assess Pharmacokinetics (PK): To understand how the host body affects the drug. This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME). A compound that is highly potent in vitro may be rendered ineffective in vivo if it is rapidly metabolized, poorly absorbed, or fails to reach the site of infection.
-
Evaluate Pharmacodynamics (PD): To determine how the drug affects the bacteria within the host. The relationship between drug concentration and its antibacterial effect over time is a critical determinant of a successful dosing regimen[3][4].
-
Uncover Toxicity: A compound may be safe for bacteria but harmful to the host. Early identification of potential toxicity is crucial.
-
Account for the Host Response: The immune system plays a vital role in clearing infections. In vivo models allow for the evaluation of the drug's activity in concert with the host's natural defenses.
The process of bridging in vitro findings to in vivo experiments is a foundational principle in preclinical drug development, ensuring that resources are focused on candidates with a genuine potential for clinical translation[5][6].
A Comparative Guide to Selecting the Optimal Animal Model
The choice of animal model is one of the most critical decisions in the experimental design, directly influencing the relevance and translatability of the results[7]. The selection depends on the specific research question, the pathogen being studied, and available resources.
Tier 1: High-Throughput Invertebrate Models
For initial, rapid screening of efficacy and toxicity, invertebrate models offer a cost-effective and ethically favorable alternative to mammals.
-
Galleria mellonella (Greater Wax Moth Larvae): These larvae possess an innate immune system with functional similarities to that of vertebrates. They are inexpensive, have a short lifecycle, and can be incubated at 37°C, making them suitable for studying many human pathogens.
-
Caenorhabditis elegans (Nematode): This transparent nematode is a well-established model for high-throughput screening of drug efficacy and toxicity[8]. Its simple anatomy and fully sequenced genome facilitate mechanistic studies.
Tier 2: Standard Vertebrate Models (Murine)
Mice are the most widely used mammalian models in antibacterial research due to their genetic tractability, relatively low cost, and well-characterized immune systems[9].
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Systemic (Sepsis) Infection Model | Bacteria are introduced directly into the bloodstream, typically via intraperitoneal (IP) or intravenous (IV) injection, leading to a systemic infection. | Rapid, highly reproducible, clear endpoint (survival). | May not represent localized infections; rapid disease progression can make therapeutic window narrow. | Evaluating efficacy against acute, life-threatening bacteremia. |
| Thigh Infection Model | A localized, deep-seated infection is established by injecting bacteria into the thigh muscle. | Excellent for PK/PD studies as the infection is contained; allows for direct quantification of bacterial load in a specific tissue.[10] | Does not model infections in other specific organs (e.g., lung, bladder). | Quantifying bacterial killing kinetics and dose-response relationships. |
| Pneumonia/Respiratory Tract Model | Infection is established via intranasal or intratracheal inoculation of bacteria.[9] | Mimics a clinically relevant and common type of infection. Allows for analysis of bacterial load in lungs and bronchoalveolar lavage fluid. | Technically more challenging than systemic models; requires specialized equipment for aerosolized delivery. | Testing agents for respiratory infections, including those caused by S. pneumoniae.[10] |
| Neutropenic Model | Animals are rendered immunodeficient (typically by cyclophosphamide) before infection. | Isolates the antibacterial effect of the drug from the host's immune response, providing a stringent test of the compound's intrinsic activity.[9] | Not representative of infections in immunocompetent hosts. | Early efficacy studies to determine the direct killing power of the compound. |
Diagram: Decision-Making Workflow for Animal Model Selection
Caption: Decision workflow for selecting an appropriate animal infection model.
Detailed Experimental Protocol: A Murine Thigh Infection Model
This protocol provides a self-validating system for assessing the in vivo efficacy of 4H-thiochromeno[4,3-d]thiazol-2-amine against a clinically relevant pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA), with Vancomycin serving as a positive control.
Preliminary Steps: Formulation and Toxicology
-
Compound Formulation: Develop a sterile, non-toxic vehicle for administering the test compound. Common vehicles include saline with a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the solubilizing agent should be confirmed to be non-toxic to the animals.
-
Maximum Tolerated Dose (MTD) Study: Before an efficacy study, determine the MTD of 4H-thiochromeno[4,3-d]thiazol-2-amine in uninfected mice. Administer escalating doses of the compound and monitor for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) over several days. The highest dose that does not cause significant adverse effects is the MTD.
Efficacy Study: Step-by-Step Methodology
-
Animal Acclimatization: Use 6-8 week old female BALB/c mice. Allow them to acclimate to the facility for at least 72 hours before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Immunosuppression (Optional): To create a neutropenic model, administer cyclophosphamide intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This depletes neutrophils, making the infection more severe and highlighting the compound's direct effect[9].
-
Inoculum Preparation: Culture the MRSA strain (e.g., USA300) overnight in Tryptic Soy Broth (TSB). On the day of infection, dilute the culture in sterile saline to the desired concentration (e.g., 2 x 10⁷ CFU/mL). The exact inoculum size should be determined in pilot studies to establish a robust but non-lethal infection.
-
Infection Establishment: Anesthetize the mice. Inject 50 µL of the bacterial suspension directly into the right thigh muscle. This will deliver an initial inoculum of approximately 1 x 10⁶ CFU/thigh.
-
Group Allocation (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Infected and treated with the vehicle solution.
-
Group 2 (Test Compound - Low Dose): Infected and treated with 4H-thiochromeno[4,3-d]thiazol-2-amine at Dose X (e.g., 10 mg/kg).
-
Group 3 (Test Compound - High Dose): Infected and treated with 4H-thiochromeno[4,3-d]thiazol-2-amine at Dose Y (e.g., 40 mg/kg).
-
Group 4 (Positive Control): Infected and treated with Vancomycin at a clinically relevant dose (e.g., 110 mg/kg).
-
-
Treatment Administration: Begin treatment 2 hours post-infection. Administer all treatments via a relevant route, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The dosing schedule could be, for example, twice daily (BID) for 24 or 48 hours.
-
Endpoint Analysis (24 hours post-first treatment):
-
Humanely euthanize the mice.
-
Aseptically dissect the entire right thigh muscle.
-
Weigh the muscle tissue.
-
Homogenize the tissue in a known volume of sterile phosphate-buffered saline (PBS) using a bead beater or tissue homogenizer.
-
Perform serial dilutions of the homogenate and plate onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies on the following day and calculate the number of CFU per gram of tissue.
-
Diagram: General Workflow for In Vivo Efficacy Validation
Caption: Experimental workflow from compound selection to in vivo data analysis.
Data Presentation and Comparative Analysis
The primary output of the thigh infection model is the bacterial load in the infected tissue. Data should be presented as the mean log₁₀ CFU/gram of tissue ± standard deviation for each group. The efficacy of the treatment is measured by the reduction in bacterial count compared to the vehicle control group at the end of the experiment.
Table 1: Hypothetical In Vivo Efficacy Data for 4H-thiochromeno[4,3-d]thiazol-2-amine against MRSA in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg, s.c., BID) | Mean Bacterial Load (log₁₀ CFU/g tissue) at 24h | Standard Deviation | Reduction vs. Vehicle (log₁₀ CFU/g) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | N/A | 8.12 | 0.35 | - | - |
| 4H-thiochromeno... (Low Dose) | 10 | 6.95 | 0.41 | 1.17 | < 0.05 |
| 4H-thiochromeno... (High Dose) | 40 | 5.25 | 0.52 | 2.87 | < 0.001 |
| Vancomycin (Positive Control) | 110 | 5.41 | 0.48 | 2.71 | < 0.001 |
Interpretation: In this hypothetical scenario, 4H-thiochromeno[4,3-d]thiazol-2-amine demonstrates dose-dependent efficacy. The high dose (40 mg/kg) shows a bacterial reduction comparable to, or even slightly better than, the standard-of-care antibiotic, Vancomycin. This provides strong evidence that the compound's in vitro activity translates to a significant therapeutic effect in vivo.
Integrating Pharmacokinetics/Pharmacodynamics (PK/PD)
To move beyond simply demonstrating efficacy and towards optimizing dosing, it is essential to integrate PK/PD principles[11]. This involves collecting blood samples at various time points during the efficacy study to determine the drug's concentration profile in the plasma. This data can then be correlated with the observed antibacterial effect. The three main PK/PD indices that predict antibiotic efficacy are[3][4]:
-
Cmax/MIC: The ratio of the peak drug concentration to the MIC. This is most important for concentration-dependent killers like aminoglycosides.
-
AUC₂₄/MIC: The ratio of the total drug exposure over 24 hours to the MIC. This is critical for drugs whose killing effect is dependent on overall exposure.
-
%T > MIC: The percentage of time within a dosing interval that the drug concentration remains above the MIC. This is the key driver for time-dependent antibiotics like beta-lactams.
By determining which of these indices best correlates with the efficacy of 4H-thiochromeno[4,3-d]thiazol-2-amine, researchers can design dosing regimens for future studies that maximize the therapeutic effect while minimizing potential toxicity.
Conclusion and Path Forward
The successful translation of in vitro antibacterial activity to in vivo efficacy is a critical-path objective in antibiotic drug discovery. This guide outlines a systematic, evidence-based approach to this process. The validation of 4H-thiochromeno[4,3-d]thiazol-2-amine in a well-controlled animal model, such as the murine thigh infection model, provides the necessary data to justify its continued development. A positive result, like the hypothetical data presented, demonstrating a significant bacterial load reduction comparable to a standard-of-care antibiotic, builds a strong foundation for more advanced preclinical studies, including evaluation in different infection models, formal toxicology studies, and the establishment of a robust PK/PD profile to inform potential clinical trial design.
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A Comparative Guide to the Structure-Activity Relationship of Substitutions on the Thiochromene Ring
For Researchers, Scientists, and Drug Development Professionals
The Thiochromene Scaffold: A Privileged Structure in Drug Discovery
Thiochromenes are sulfur analogs of chromenes, where the oxygen atom is replaced by sulfur.[1] This substitution imparts unique electronic and steric characteristics that are pivotal to their biological activity.[1] The sulfur atom's ability to modulate electronic and steric effects allows for precise tuning of molecular interactions with biological targets.[1] The thiochromene core is a versatile scaffold for drug design, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5][6] The reactivity of the thiochromene core, influenced by the electronic properties of sulfur, facilitates a wide array of synthetic modifications, enabling the development of derivatives with tailored biological activities.[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiochromene derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. This section dissects the SAR of thiochromene substitutions in the context of their major therapeutic applications.
Anticancer Activity
Thiochromene and its derivatives have emerged as promising anticancer agents, exhibiting mechanisms that include the inhibition of key signaling pathways, induction of apoptosis, and prevention of metastasis.[7]
Key SAR Insights for Anticancer Activity:
-
Fused Ring Systems: The fusion of nitrogen-containing tricyclic and tetracyclic rings to the thiochromene core has been shown to yield significant anticancer potential.[7]
-
Substitutions at the 2nd and 4th Positions: The presence of gem-dimethyl substituents at the 2nd and 4th positions can be crucial for modulating lipophilicity and improving the Ligand Lipophilicity Efficiency (LiPE) of the compound.[7]
-
Halogenation: The incorporation of fluorine at the 6th and 8th positions of the benzene ring (Ring B) can increase anticancer potential by several folds compared to chlorine or other electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3).[7]
-
Linkers: The introduction of urea or thiourea linkers can enhance anticancer activity by providing flexibility and improving binding with target receptors.[7]
-
Lipophilicity: The antitumor activity of benzo[h]chromene derivatives is significantly affected by the lipophilicity of the substituent at the 2- or 3-positions and fused rings at these positions.[8]
Comparative Anticancer Activity of Substituted Thiochromenes
| Compound/Substitution | Cell Line(s) | IC50 (µM) | Reference |
| Compound with Fused Nitrogen-Containing Rings | Various Cancer Cell Lines | Potent Activity Reported | [7] |
| 6,8-Difluoro-thiochromane derivative | Multiple Cancer Cell Lines | Enhanced Potency | [7] |
| Thiazolopyrimidine derivatives | PC-3, HCT-116 | High Activity Reported | [9] |
| Benzo[h]chromene derivatives | MCF-7, HCT-116, HepG-2 | Remarkable Inhibitory Effects | [8] |
Note: Specific IC50 values are often presented in graphical form within the source literature and may not always be available in a tabular format.
Experimental Protocol: Synthesis of Thiochromene Derivatives
A common method for the synthesis of thiochromenes involves the cyclization of sulfur-containing precursors.[1] For instance, a one-pot, three-component Knoevenagel–Thia-Michael cascade reaction can be employed to synthesize spiro thiochromene–oxindole derivatives.[10][11]
Step-by-Step Synthesis:
-
Reactant Preparation: Substituted isatins, 1,3-dicarbonyls, and 2-naphthalene thiol are used as starting materials.
-
Catalysis: Taurine, an eco-friendly bio-organic catalyst, is utilized to facilitate the reaction in an aqueous medium.[10][11]
-
Reaction Conditions: The reaction is carried out under mild conditions, being acid-, base-, and metal-free.[10][11]
-
Product Isolation: The final product is isolated through simple filtration, avoiding the need for chromatographic purification.[10][11]
This green synthetic protocol offers high yields, cost-efficiency, and atom economy.[10][11]
Logical Relationship of Anticancer SAR
Caption: Key substitutions on the thiochromene core that enhance anticancer activity.
Antimicrobial Activity
Thiochromene derivatives have demonstrated significant potential as antimicrobial agents, targeting a range of bacteria and fungi.[1][12] Their mechanisms of action often involve disrupting microbial enzymes or cellular pathways.[1][13]
Key SAR Insights for Antimicrobial Activity:
-
Heterocyclic Moieties and Linkers: Compounds featuring smaller heterocycles and shorter linkers generally exhibit enhanced antibacterial activity.[1]
-
Substitutions on the Thiochromanone Scaffold: The presence of a chloro group at the 6th position and a carboxylate group at the 2nd position of a thiochromanone scaffold significantly enhances antibacterial activity.[1]
-
Spiro-fused Systems: Spiropyrrolidines tethered with a thiochroman-4-one moiety have shown moderate to excellent activity against various microbial strains.[12][14]
Comparative Antimicrobial Activity of Substituted Thiochromenes
| Compound/Substitution | Microbe(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Thiochromene with small heterocycle & short linker | Various microbes | Zone of inhibition: 23-27 mm | [1] |
| 6-Chloro-2-carboxylate-thiochromanone | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [1] |
| Thiochromanone derivative | Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis | MIC: 32 µg/mL | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of thiochromene derivatives is commonly evaluated using standard methods such as broth microdilution or agar disk diffusion assays.
Step-by-Step Broth Microdilution for MIC Determination:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Caption: A typical workflow for screening the antimicrobial activity of thiochromene derivatives.
Anti-inflammatory Activity
Certain thiochromene derivatives have shown promise as anti-inflammatory agents.[2][5][6][10][11]
Key SAR Insights for Anti-inflammatory Activity:
-
Spiro Thiochromene-Oxindoles: A series of spiro thiochromene–oxindole derivatives have been synthesized and shown to possess moderate to good anti-inflammatory activity by inhibiting heat-induced Bovine Serum Albumin (BSA) denaturation.[10]
-
Specific Substitutions: Compounds with specific substitutions, such as 4e, 4k, and 4h in one study, exhibited the most significant activity, with IC50 values indicating their potential as anti-inflammatory leads.[10] These compounds were found to have good binding affinities with the cyclooxygenase-2 (COX-2) protein in silico.[10]
Comparative Anti-inflammatory Activity of Spiro Thiochromene-Oxindoles
| Compound | Inhibition of BSA Denaturation (%) at 800 µg/mL | IC50 (µg/mL) | Reference |
| 4e | 95.45 | 127.477 ± 2.285 | [10] |
| 4k | 90.97 | 190.738 ± 3.561 | [10] |
| 4h | - | 285.806 ± 8.894 | [10] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (BSA Denaturation)
The inhibition of heat-induced bovine serum albumin (BSA) denaturation is a widely used in vitro assay to screen for anti-inflammatory activity.
Step-by-Step BSA Denaturation Assay:
-
Reaction Mixture: A reaction mixture is prepared containing the test compound and 1% aqueous solution of BSA.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using glacial acetic acid.
-
Incubation: The samples are incubated at 37°C for 20 minutes.
-
Heating: The temperature is increased to 57°C for 3 minutes.
-
Cooling: The samples are cooled, and the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with a control.
Conclusion and Future Directions
The thiochromene scaffold is a highly valuable template in medicinal chemistry, with substitutions on the ring playing a critical role in determining the potency and selectivity of its biological activities. Structure-activity relationship studies have highlighted that specific modifications, such as the introduction of halogens, fused heterocyclic rings, and appropriate linkers, can significantly enhance the anticancer, antimicrobial, and anti-inflammatory properties of thiochromene derivatives. Future research should continue to explore novel synthetic methodologies to expand the chemical diversity of this scaffold. Further elucidation of the mechanisms of action and in vivo studies of the most potent compounds identified through SAR studies will be crucial for the development of new and effective therapeutic agents based on the thiochromene core.
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A Comparative Guide to the Efficacy of Chromene and Thiochromene-Fused Thiazole Derivatives
Introduction: The Therapeutic Potential of Fused Thiazole Heterocycles
In the landscape of medicinal chemistry, the design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among these, the thiazole ring is a privileged scaffold, integral to the structure of numerous clinically approved drugs, including the antibacterial sulfathiazole and the anticancer agent dasatinib.[1] When fused with a chromene or thiochromene nucleus, the resulting tricyclic systems, such as 4H-thiochromeno[4,3-d]thiazol-2-amines and their congeners, present a unique three-dimensional architecture that is ripe for therapeutic exploitation. These scaffolds have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This guide provides a comparative analysis of the efficacy of various derivatives of chromene and thiochromene-fused thiazoles. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) that govern the biological effects of these compounds, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind specific molecular modifications and provide detailed experimental protocols to ensure the reproducibility of the presented findings.
The Rationale for Derivatization: A Quest for Enhanced Potency and Selectivity
The core principle underpinning the derivatization of a lead compound is the systematic modification of its chemical structure to optimize its pharmacological profile. For the 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold and its analogs, derivatization is a strategic endeavor to:
-
Enhance Biological Activity: Introducing various substituents can modulate the compound's interaction with its biological target, leading to increased potency.
-
Improve Selectivity: Modifications can fine-tune the molecule to interact preferentially with the target of interest, thereby reducing off-target effects and associated toxicities.
-
Optimize Pharmacokinetic Properties (ADME): Altering the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, can improve its absorption, distribution, metabolism, and excretion profile, which is crucial for its development as a drug.
The comparative analysis that follows will illuminate how different functional groups appended to the core scaffold influence its efficacy across various therapeutic areas.
Comparative Efficacy Analysis
Anticancer Activity
The quest for novel chemotherapeutic agents with improved efficacy and reduced side effects is a driving force in oncology research. Several studies have highlighted the potent anticancer activity of thiochromene and chromene-fused thiazole derivatives against a panel of human cancer cell lines.
A notable study focused on a series of chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives.[4] Among the synthesized compounds, a derivative, herein designated as Compound 8 , which was formed through an in situ aromatization, demonstrated remarkable efficacy. It induced complete cell death in the OVCAR-4 ovarian cancer cell line with a lethal concentration (LC₅₀) of 29.5 μM. Furthermore, it exhibited strong growth inhibition (GI₅₀) against leukemia (SR), renal cancer (786-0 and A498), and breast cancer (BT-549) cell lines, with GI₅₀ values in the sub-micromolar range.[4]
In a different study, a series of novel thiazole derivatives were synthesized from 4-phenylthiazol-2-amine and evaluated for their anticancer activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer).[5] Two compounds, Compound 9 and Compound 14a , displayed higher efficacy than the standard reference drug, doxorubicin.[5] Another study synthesized 2,4-disubstituted 1,3-thiazole derivatives and found that compounds S3P1c, S3P2c, S3P2d, S3P3a, and S3P4d exhibited the best anticancer activity in both docking studies and in vitro cancer cell line studies.[6]
Table 1: Comparative Anticancer Activity of Selected Thiochromeno[4,3-d]thiazole and Related Derivatives
| Compound ID | Core Scaffold | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 8 | Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole | OVCAR-4 (Ovarian) | LC₅₀ | 29.5 | [4] |
| SR (Leukemia) | GI₅₀ | 0.676 | [4] | ||
| 786-0 (Renal) | GI₅₀ | 0.696 | [4] | ||
| A498 (Renal) | GI₅₀ | 0.528 | [4] | ||
| BT-549 (Breast) | GI₅₀ | 0.666 | [4] | ||
| Compound 9 | 4-Phenylthiazol-2-amine derivative | MCF-7, NCI-H460, SF-268 | - | > Doxorubicin | [5] |
| Compound 14a | 4-Phenylthiazol-2-amine derivative | MCF-7, NCI-H460, SF-268 | - | > Doxorubicin | [5] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a myriad of diseases, making the development of novel anti-inflammatory agents a priority. A series of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones were synthesized and evaluated for their anti-inflammatory properties.[2][7] The synthesis was achieved through a copper-promoted cascade reaction of 2-amino-3-iodochromones with amines and carbon disulfide.[2][7] Several of the synthesized compounds exhibited potent anti-inflammatory activities, suggesting that this scaffold could be a valuable starting point for the development of new anti-inflammatory drugs.[2]
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a global health crisis. Thiazole derivatives have long been investigated for their antimicrobial properties. A study on 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one revealed that all tested compounds exhibited both antibacterial and antifungal activity.[3]
In a separate investigation, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and screened for their in vitro antimicrobial activity.[8] Compounds designated as p2, p3, p4, and p6 showed promising antimicrobial effects, comparable to the standard drugs norfloxacin (antibacterial) and fluconazole (antifungal).[8] The presence of an electron-withdrawing bromine atom at the para-position of the phenyl ring attached to the thiazole was found to be a key feature for the enhanced antimicrobial and anticancer activities.
Another study on 4-(indol-3-yl)thiazole-2-amines demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1.88 mg/mL.[9] The antifungal activity of some of these derivatives was found to be equipotent or even superior to the reference drugs bifonazole and ketoconazole.[9]
Table 2: Comparative Antimicrobial Activity of Selected Chromene-Fused Thiazole Derivatives
| Compound ID | Core Scaffold | Target Organism | Activity Metric | Value | Reference |
| p2, p3, p4, p6 | 4-(4-Bromophenyl)-thiazol-2-amine | Bacteria & Fungi | - | Comparable to Norfloxacin & Fluconazole | [8] |
| Indole derivatives | 4-(Indol-3-yl)thiazole-2-amine | Gram (+) & Gram (-) Bacteria | MIC | 0.06–1.88 mg/mL | [9] |
| Compound 5x | 4-(Indol-3-yl)thiazole-2-amine | Bacteria | MIC | 0.06–0.12 mg/mL | [9] |
| Compound 5g | 4-(Indol-3-yl)thiazole-2-amine | Fungi | - | Most Potent in Series | [9] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be deduced for this class of compounds:
-
Substitution on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the thiazole core significantly influence biological activity. For instance, an electron-withdrawing group like bromine at the para-position enhances both antimicrobial and anticancer activities.[8] Conversely, electron-donating groups such as methyl and methoxy on a phenyl ring have been shown to decrease antimicrobial activity against gram-negative bacteria.[10]
-
Acylation of the 2-Amino Group: The presence of an amino group at the 2-position of the thiazole ring is a common feature in many active derivatives. Acylation of this amino group can modulate the compound's properties. For example, in a series of adenosine A3 receptor antagonists, an acetamido group on the thiazole ring led to high affinity and selectivity.
-
Fusion with Other Heterocycles: The fusion of the thiazole ring with other heterocyclic systems, such as pyrazole, can lead to compounds with significant antimicrobial properties.[11] The linker between the two heterocyclic rings is a critical determinant of activity.[11]
Experimental Protocols
To ensure the integrity and reproducibility of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.
General Synthesis of 2-Amino-9H-chromeno[2,3-d]thiazol-9-ones via Copper-Promoted Cascade Reaction
This protocol is adapted from a reported efficient synthesis.[2][7]
Materials:
-
2-amino-3-iodochromone derivative
-
Amine (e.g., piperidine, morpholine)
-
Carbon disulfide (CS₂)
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO)[1]
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
Procedure:
-
To a reaction vial, add the 2-amino-3-iodochromone derivative (0.35 mmol), the corresponding amine (1.05 mmol), copper oxide (0.35 mmol), and potassium carbonate (1.05 mmol).
-
Add dimethylacetamide (2.5 mL) to the mixture.
-
Add carbon disulfide (0.7 mmol) to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 130 °C for 1 hour.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-9H-chromeno[2,3-d]thiazol-9-one derivative.
Caption: General workflow for the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones.
In Vitro Anticancer Activity Evaluation using Sulforhodamine B (SRB) Assay
This protocol is a standard method for assessing cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.
-
Wash the plates five times with distilled water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Conclusion and Future Directions
The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold and its chromene-fused analogs represent a promising class of heterocyclic compounds with a diverse range of biological activities. The comparative analysis presented in this guide underscores the importance of systematic derivatization in tuning the therapeutic properties of these molecules. The potent anticancer, anti-inflammatory, and antimicrobial activities exhibited by certain derivatives warrant further investigation.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: While several compounds have shown promising activity, their precise molecular targets and mechanisms of action often remain to be fully elucidated.
-
In Vivo Efficacy and Toxicology Studies: Promising lead compounds identified from in vitro screens should be advanced to in vivo animal models to assess their efficacy and safety profiles.
-
Expansion of Chemical Diversity: The synthesis of new libraries of derivatives with a wider range of substituents will be crucial for further refining the structure-activity relationships and discovering compounds with even greater potency and selectivity.
By leveraging the insights provided in this guide, researchers can more effectively navigate the chemical space of chromene and thiochromene-fused thiazoles to develop novel therapeutic agents for a variety of diseases.
References
Sources
- 1. Synthesis of 2-amino-9 H -chromeno[2,3- d ]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07209F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
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- 7. Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiazolidinone-Based Antimicrobial Agents: Evaluating Fused Polycyclic Systems Against Monocyclic Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The thiazolidinone core, a privileged heterocyclic structure, has emerged as a focal point in this endeavor, demonstrating a remarkable breadth of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of thiazolidinone derivatives as antimicrobial agents, contrasting the performance of well-studied monocyclic derivatives with the therapeutic potential of complex, fused systems, exemplified by 4H-thiochromeno[4,3-d]thiazol-2-amine. We will dissect their mechanisms of action, present key structure-activity relationship (SAR) data, and provide robust experimental protocols for their evaluation, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
The Thiazolidinone Scaffold: A Versatile Core in Drug Discovery
The 4-thiazolidinone ring is a recurring motif in medicinal chemistry, valued for its synthetic accessibility and diverse pharmacological profile.[2][3] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities.[1][2] The presence of this scaffold in approved drugs like the antidiabetic agents Pioglitazone and Rosiglitazone, while for a different indication, underscores its favorable pharmacokinetic and toxicological properties, establishing it as a viable backbone for drug design.[4] In the antimicrobial sphere, this scaffold's utility lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its activity against a wide spectrum of pathogens.
Caption: Core chemical structures discussed in this guide.
Dissecting the Antimicrobial Mechanisms of Thiazolidinones
The efficacy of thiazolidinone derivatives stems from their ability to interact with multiple, crucial microbial targets, a feature that may slow the development of resistance. The specific mechanism is often dictated by the substitution patterns on the core ring.
-
Inhibition of Peptidoglycan Synthesis: A primary mechanism of antibacterial action is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[3][5] This enzyme is essential for a precursor step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By blocking MurB, these compounds disrupt cell wall integrity, leading to bacterial cell death.[3]
-
Interference with DNA Replication: Certain thiazolidinone derivatives have been shown to target the ATPase domain of DNA gyrase subunit B (GyrB).[5] DNA gyrase is a topoisomerase vital for managing DNA supercoiling during replication. Its inhibition halts bacterial proliferation effectively.
-
Disruption of Fungal Cell Membranes: In fungi, a key target is the enzyme lanosterol 14α-demethylase (CYP51).[4][6] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. Inhibition of CYP51 disrupts membrane fluidity and function, leading to fungal cell death.
-
Anti-Biofilm Activity: Biofilms represent a major challenge in treating chronic infections. Some thiazolidinones act as anti-biofilm agents by inhibiting bacterial signaling pathways, such as the YycG histidine kinase in Staphylococcus epidermidis, which regulates biofilm formation.[7]
Caption: Proposed antimicrobial mechanisms of thiazolidinone derivatives.
Comparative Analysis: Monocyclic vs. Fused-Ring Thiazolidinones
Monocyclic Thiazolidinone Derivatives: A Foundation of Activity
A vast body of research has established the antimicrobial credentials of monocyclic thiazolidinones. Their activity is profoundly influenced by the nature of substituents at the N-3 and C-2 positions of the heterocyclic ring.[8] Structure-activity relationship (SAR) studies have revealed key trends:
-
Aryl Substituents: The presence of aryl groups at both N-3 and C-2 is common.
-
Electronic Effects: Electron-withdrawing groups, such as chloro or nitro moieties, on these aryl rings often enhance antibacterial and antifungal activity.[2][5] Conversely, electron-donating groups may decrease activity.[2]
-
Potency: Many derivatives exhibit potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range, often comparable or superior to standard drugs like Ampicillin, Ciprofloxacin, and Fluconazole.[4][5][8][9]
Fused Systems - The Case for 4H-thiochromeno[4,3-d]thiazol-2-amine
While data on 4H-thiochromeno[4,3-d]thiazol-2-amine itself is limited, its structure represents a compelling strategy in medicinal chemistry: the creation of rigid, polycyclic scaffolds. This approach, often termed molecular hybridization, aims to enhance biological activity by:
-
Conformational Rigidity: A rigid structure reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and potency.
-
Novel Interactions: The fused thiochromene ring system introduces a unique three-dimensional shape and electronic distribution compared to simple aryl substituents. This may enable novel binding interactions within the target's active site that are inaccessible to monocyclic analogs.
-
Pharmacophore Combination: The structure effectively combines the proven 2-aminothiazole pharmacophore, known for its biological activities, with the thiochromene moiety, creating a novel chemical entity with a unique therapeutic hypothesis.
The synthesis of such fused systems often involves multi-step reactions, potentially starting from a precursor like 4-hydroxycoumarin or a related thiochromenone, followed by reactions to build the fused thiazole ring.[10]
Essential Experimental Protocols for Comparative Evaluation
To ensure reproducible and reliable data for comparing novel derivatives, standardized experimental protocols are paramount. The following workflows represent best practices in the field.
Protocol 4.1: General Synthesis of 2,3-Disubstituted-4-Thiazolidinones
This protocol describes a common one-pot synthesis for creating a diverse library of thiazolidinone derivatives.[8]
-
Schiff Base Formation: Dissolve an equimolar amount of a selected primary aromatic amine and an aromatic aldehyde in a suitable solvent (e.g., dry toluene or benzene).
-
Reaction Initiation: Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the mixture to room temperature, add a 1.2 molar excess of thioglycolic acid.
-
Dehydration: Reflux the mixture for an additional 6-8 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Work-up and Purification: After completion, cool the reaction mixture, wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to yield the final 4-thiazolidinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis.
Protocol 4.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Caption: A typical experimental workflow for antimicrobial evaluation.
Protocol 4.3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether a potent antimicrobial compound is toxic to host cells. The MTT assay is a colorimetric method for assessing cell viability.[11]
-
Cell Seeding: Seed a 96-well plate with a suspension of mammalian cells (e.g., Vero or MRC-5 normal cell lines) at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Data Synthesis: Performance of Thiazolidinone Derivatives
The following table summarizes representative antimicrobial activity data for various thiazolidinone derivatives reported in the literature. This data illustrates the broad-spectrum activity and high potency achievable with this scaffold.
| Compound Class/Reference | Test Organism | MIC Range (µg/mL) | Notes |
| 2,3-Diaryl-thiazolidin-4-ones [4][6] | S. aureus (Gram +) | 0.008 - 0.24 mg/mL | Some compounds were more potent than ampicillin.[4] |
| S. Typhimurium (Gram -) | 0.008 - 0.24 mg/mL | S. Typhimurium was generally the most sensitive strain.[4] | |
| C. albicans (Fungus) | - | Activity exceeded or was equipotent to ketoconazole.[4] | |
| Aryl-substituted 4-thiazolidinones [3] | Gram-positive bacteria | 100 - 400 | Moderate to good activity observed across the series. |
| Gram-negative bacteria | 100 - 400 | Broad-spectrum activity was confirmed. | |
| Fungal strains | 100 - 400 | Also showed antifungal properties. | |
| Thiazole-Adamantane-Thiazolidinone Hybrids [5][9] | Gram-positive & Gram-negative bacteria | - | Majority of compounds showed greater activity than ampicillin and streptomycin.[5][9] |
| Fungal strains | - | Antifungal activity was significantly higher than bifonazole and ketoconazole.[5][9] | |
| Aromatic Amine/Aldehyde Derivatives [8] | Antibacterial | 7 - 13 | Activity was comparable to ciprofloxacin. |
| Antifungal | 13 - 17 | Activity was comparable to fluconazole. |
Conclusion and Future Directions
Thiazolidinone derivatives stand as a highly promising and versatile class of antimicrobial agents. Decades of research have established a solid foundation of SAR, demonstrating that simple monocyclic derivatives can be tuned to exhibit potent, broad-spectrum activity against clinically relevant bacteria and fungi.[1][3][5] Their multi-targeting mechanism of action is a significant advantage in the fight against drug resistance.
The next frontier lies in the exploration of more complex, fused-ring systems like 4H-thiochromeno[4,3-d]thiazol-2-amine. While direct experimental data remains to be generated, the medicinal chemistry principles underpinning their design—conformational rigidity and novel pharmacophore combinations—suggest they could offer enhanced potency or a modified spectrum of activity.
Future research should focus on:
-
Systematic Synthesis: The design and synthesis of a focused library of thiochromeno-fused thiazoles and related polycyclic systems.
-
Comprehensive Screening: Evaluating these novel compounds using the robust protocols outlined in this guide to determine their MICs and cytotoxicity profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent fused-ring derivatives to understand the structural basis of their activity.
-
In Vivo Efficacy: Advancing lead candidates into animal models of infection to assess their therapeutic potential in a physiological context.
By building upon the extensive knowledge of monocyclic thiazolidinones and strategically exploring novel chemical space with fused systems, the scientific community can continue to develop this privileged scaffold into next-generation antimicrobial therapeutics.
References
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Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Multidisciplinary Research (IJFMR). Available from: [Link]
-
Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum. Available from: [Link]
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Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Available from: [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. National Center for Biotechnology Information. Available from: [Link]
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Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Letters in Applied NanoBioScience. Available from: [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Hindawi. Available from: [Link]
-
4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. ResearchGate. Available from: [Link]
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4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. Royal Society of Chemistry. Available from: [Link]
-
4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and In Vitro Antimicrobial Activity of 3-(5-((2-Oxo-2H-Chromen-4-yl)Thio)-4-Phenyl-Thiazol-2-yl)-2-Substitutedphenyl Thiazolidin-4-One. ResearchGate. Available from: [Link]
-
Synthesis of new 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives. ResearchGate. Available from: [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Available from: [Link]
-
Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica. Available from: [Link]
-
Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed. Available from: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available from: [Link]
-
One-Pot Synthesis of 5-Ene-4-aminothiazol-2(5H)-ones and Chromeno[2,3-d]thiazol-2-ones. ResearchGate. Available from: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. Available from: [Link]
-
Hantzsch Thiazole Synthesis. YouTube. Available from: [Link]
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Bridging the Gap: Translating In Vitro Promise of Novel Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole Derivatives to In Vivo Efficacy
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole nucleus has emerged as a promising framework, demonstrating significant potential in preclinical in vitro studies. This guide provides a comprehensive analysis of the currently available in vitro efficacy data for this novel class of compounds, primarily focusing on their anticancer and antimicrobial activities. Critically, it also addresses the conspicuous gap in publicly available in vivo efficacy data and outlines the essential considerations for translating these encouraging in vitro findings into robust preclinical and clinical development programs. As Senior Application Scientists, our goal is to offer not just a summary of data, but a strategic perspective on the necessary next steps to validate and advance these promising molecules.
The In Vitro Landscape: A Foundation of Potent Bioactivity
The chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole scaffold has been the subject of several synthetic and medicinal chemistry campaigns, yielding a library of derivatives with diverse substitution patterns. These compounds have been predominantly evaluated for their potential as anticancer and antimicrobial agents, with numerous studies reporting potent activity in a variety of in vitro assays.
Anticancer Potential: Promising Cytotoxicity and Selectivity
A significant body of research has focused on the anticancer properties of these derivatives. A notable study involved the synthesis of a series of these compounds and their evaluation against the National Cancer Institute's (NCI) 60-human cancer cell line panel.[1][2] One particular derivative, designated as compound 8 in the study by Hoidyk et al., demonstrated a pronounced cytostatic effect against a wide range of cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar range for several lines, including ovarian cancer (OVCAR-4: 0.382 μM), leukemia (SR: 0.676 μM), renal cancer (786-0: 0.696 μM; A498: 0.528 μM), and breast cancer (BT-549: 0.666 μM).[2] Furthermore, this compound exhibited a strong cytotoxic effect, causing complete cell death in the OVCAR-4 ovarian cancer cell line (LC50 = 29.5 μM).[2]
Another study focusing on naphthoquinone-containing thiopyrano[2,3-d]thiazoles, a closely related series, identified a derivative (3.6 ) with potent cytotoxicity against Jurkat T-leukemia cells (IC50 = 0.76 µM).[3] Importantly, some of these compounds have shown a degree of selectivity, with one study reporting that a promising derivative possessed low toxicity (IC50 > 100 μM) towards various normal and pseudo-normal cell lines, including HaCaT, HEK293, and murine Balb/c 3T3 cells.[1][4] This selectivity is a critical attribute for any potential anticancer therapeutic, suggesting a wider therapeutic window.
Table 1: Representative In Vitro Anticancer Activity of Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole Derivatives and Analogs
| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |
| Compound 8 | OVCAR-4 (Ovarian) | GI50 | 0.382 | [2] |
| SR (Leukemia) | GI50 | 0.676 | [2] | |
| 786-0 (Renal) | GI50 | 0.696 | [2] | |
| A498 (Renal) | GI50 | 0.528 | [2] | |
| BT-549 (Breast) | GI50 | 0.666 | [2] | |
| OVCAR-4 (Ovarian) | LC50 | 29.5 | [2] | |
| Compound 3.6 | Jurkat (T-Leukemia) | IC50 | 0.76 | [3] |
| Derivative 3 | Various Cancer Lines | IC50 | Potent | [4] |
| Normal Cell Lines | IC50 | > 100 | [4] |
The mechanism of action for some of these derivatives has also been investigated, with studies suggesting the induction of apoptosis in cancer cells.[1][4] This programmed cell death is reportedly mediated through a mitochondria-dependent pathway, involving the generation of reactive oxygen species (ROS) and the inhibition of the DNA repair enzyme PARP-1.[1][4]
Caption: In vitro ADME-Tox workflow for lead candidate selection.
In Vivo Efficacy Evaluation: The Definitive Test
Compounds that demonstrate a favorable ADME-Tox profile in vitro should then be advanced to in vivo efficacy studies in relevant animal models of disease.
For Anticancer Derivatives:
-
Xenograft Models: The most common starting point involves implanting human cancer cell lines (the same ones that showed high in vitro sensitivity) into immunocompromised mice. Tumor growth is then monitored over time in treated versus control groups.
-
Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, PDX models, where patient tumor tissue is directly implanted into mice, can be utilized. These models better recapitulate the heterogeneity and microenvironment of human tumors. [5][6] Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy
-
Cell Line Selection: Choose a cancer cell line that demonstrated high sensitivity to the test compound in vitro (e.g., OVCAR-4 for compound 8 ).
-
Animal Implantation: Implant a defined number of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into vehicle control and treatment groups. Administer the test compound at various doses and schedules (e.g., daily, twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its physicochemical and pharmacokinetic properties.
-
Efficacy Endpoints: Measure tumor volume and body weight regularly. The primary efficacy endpoint is often tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
For Antimicrobial Derivatives:
-
Infection Models: Acute or chronic infection models in mice are the standard. For example, a thigh infection model or a systemic infection model can be used to evaluate the compound's ability to reduce the bacterial burden in target tissues.
The Path Forward: A Call for Preclinical Investigation
The novel chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole scaffold represents a promising starting point for the development of new anticancer and antimicrobial therapies. The existing in vitro data provides a strong rationale for further investigation. However, to realize the full therapeutic potential of these compounds, a concerted effort is needed to bridge the current in vitro-in vivo data gap. By employing a systematic approach to preclinical evaluation, encompassing thorough ADME-Tox profiling and well-designed in vivo efficacy studies, the scientific community can determine whether the in vitro promise of these novel derivatives can be translated into tangible clinical benefits.
References
- Hoidyk, M., Karkhut, A., Polovkovych, S., & Lesyk, R. (2025). Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives. ScienceRise: Pharmaceutical Science, 5(57), 37–49.
- Kaminskyy, D., Denysev, S., Nektegayev, I., & Lesyk, R. (2022). 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. Pharmaceuticals, 15(11), 1369.
- Hoidyk, M., Karkhut, A., Polovkovych, S., & Lesyk, R. (2025). Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives. ScienceRise: Pharmaceutical Science, 5(57).
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A Researcher's Guide to Confirming the Target Enzyme Inhibition of 4H-Thiochromeno[4,3-d]thiazol-2-amine and its Analogs
In the landscape of modern drug discovery, the identification and validation of a specific molecular target are paramount to the successful development of a novel therapeutic agent.[1][2][3][4][5] The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold represents a promising class of heterocyclic compounds with potential therapeutic applications, as suggested by the diverse biological activities of its analogs, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] However, the journey from a promising hit compound to a validated lead requires a rigorous and systematic approach to confirm its direct interaction with and inhibition of a specific enzyme target.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the process of confirming the target enzyme inhibition of a novel compound, using 4H-thiochromeno[4,3-d]thiazol-2-amine as a representative example. We will delve into the causality behind experimental choices, present self-validating protocols, and compare its hypothetical performance with established inhibitors.
The Crucial First Step: Hypothesis Generation for the Target Enzyme
Assuming that 4H-thiochromeno[4,3-d]thiazol-2-amine has demonstrated a significant anti-inflammatory effect in a phenotypic screen, the initial and most critical step is to generate a plausible hypothesis for its molecular target. This can be approached through several avenues:
-
Literature and Database Mining: A thorough search of scientific databases for structurally similar compounds can reveal known enzyme targets. For instance, various 2-aminothiazole derivatives have been reported to inhibit a range of enzymes.[9]
-
In Silico Screening: Molecular docking studies can be performed against a library of known inflammatory pathway enzymes to predict potential binding partners.
-
Broad-Spectrum Kinase or Protease Panel Screening: Commercially available screening services can rapidly assess the inhibitory activity of the compound against a large panel of enzymes, providing a shortlist of high-probability candidates.
For the purpose of this guide, let us hypothesize that through these preliminary investigations, Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway, has been identified as a potential target for 4H-thiochromeno[4,3-d]thiazol-2-amine.
Phase 1: Foundational Biochemical Assays for Enzyme Inhibition
Once a putative target is identified, the first experimental validation involves direct biochemical assays to measure enzyme inhibition.[10][11][12][13] These assays are the bedrock of enzyme kinetics and provide the initial quantitative measure of a compound's inhibitory potential.[14]
Understanding the Experimental Design
The choice of assay format is critical. Enzyme assays can be broadly categorized as continuous or discontinuous.[15]
-
Continuous assays monitor the reaction progress in real-time, often through spectrophotometric or fluorometric methods.[11]
-
Discontinuous assays involve stopping the reaction at specific time points and then measuring the product formation.
For COX-2, a continuous spectrophotometric assay is a common and reliable choice. This assay typically measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored over time.
Experimental Protocol: Continuous Spectrophotometric COX-2 Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors)
-
4H-thiochromeno[4,3-d]thiazol-2-amine (test compound)
-
Celecoxib (a known selective COX-2 inhibitor, as a positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Spectrophotometer capable of kinetic reads
-
-
Procedure:
-
Prepare a stock solution of 4H-thiochromeno[4,3-d]thiazol-2-amine and celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound and the positive control to the wells. Include a vehicle control (DMSO only).
-
Add the COX-2 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of arachidonic acid and TMPD.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at a specific wavelength (e.g., 595 nm) over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis and Interpretation:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Comparative Data: Hypothetical IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (nM) |
| 4H-thiochromeno[4,3-d]thiazol-2-amine | COX-2 | 150 |
| Celecoxib (Positive Control) | COX-2 | 50 |
| Aspirin (Non-selective COX inhibitor) | COX-2 | 1200 |
This initial biochemical data provides the first piece of evidence that 4H-thiochromeno[4,3-d]thiazol-2-amine inhibits COX-2 activity. The next logical step is to understand how it inhibits the enzyme.
Phase 2: Elucidating the Mechanism of Inhibition
Understanding the mechanism of inhibition (MOA) is crucial for lead optimization. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.[16][17][18]
Experimental Design: Michaelis-Menten Kinetics
To determine the MOA, enzyme kinetic studies are performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor.[16]
Experimental Protocol: COX-2 Kinetic Studies
-
Procedure:
-
Follow the same setup as the IC₅₀ determination assay.
-
Use a fixed concentration of 4H-thiochromeno[4,3-d]thiazol-2-amine (typically around its IC₅₀ value).
-
Vary the concentration of the substrate (arachidonic acid) over a wide range.
-
Measure the initial reaction velocities for each substrate concentration.
-
Repeat the experiment without the inhibitor.
-
-
Data Analysis and Interpretation:
-
Plot the reaction velocity (V) against the substrate concentration ([S]) for both the inhibited and uninhibited reactions (Michaelis-Menten plot).
-
For a more accurate determination of the kinetic parameters (Vmax and Km), create a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Competitive inhibition: The Vmax remains unchanged, while the apparent Km increases.[17]
-
Non-competitive inhibition: The Vmax decreases, while the Km remains unchanged.[17]
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
Visualizing Inhibition Mechanisms
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 4: Biophysical Characterization of the Inhibitor-Enzyme Interaction
To gain a deeper understanding of the binding event, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand (the inhibitor) and an analyte (the enzyme) immobilized on a sensor surface. [19][20][21][22]It provides valuable information on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. [22]
Experimental Protocol: SPR Analysis of COX-2 Inhibition
-
Immobilization: Covalently immobilize purified COX-2 onto a sensor chip.
-
Binding Analysis: Flow different concentrations of 4H-thiochromeno[4,3-d]thiazol-2-amine over the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Analyze the resulting sensorgrams to determine the ka, kd, and KD values.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. [23][24][25][26][27]This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Experimental Protocol: ITC Analysis of COX-2 Inhibition
-
Setup: Place the purified COX-2 enzyme in the sample cell of the calorimeter.
-
Titration: Titrate a concentrated solution of 4H-thiochromeno[4,3-d]thiazol-2-amine into the sample cell in small, sequential injections.
-
Measurement: The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme. Fit the data to a binding model to determine the thermodynamic parameters.
Comparative Biophysical Data
| Parameter | 4H-thiochromeno[4,3-d]thiazol-2-amine | Celecoxib (Positive Control) |
| SPR | ||
| ka (M⁻¹s⁻¹) | 2.5 x 10⁵ | 5.0 x 10⁵ |
| kd (s⁻¹) | 5.0 x 10⁻³ | 2.5 x 10⁻³ |
| KD (nM) | 20 | 5 |
| ITC | ||
| KD (nM) | 25 | 6 |
| ΔH (kcal/mol) | -8.5 | -10.2 |
| -TΔS (kcal/mol) | -1.8 | -1.5 |
These biophysical data provide a detailed quantitative picture of the interaction between 4H-thiochromeno[4,3-d]thiazol-2-amine and its target enzyme, allowing for a direct comparison with a known drug.
Conclusion: A Multi-faceted Approach to Target Validation
Confirming the target enzyme inhibition of a novel compound like 4H-thiochromeno[4,3-d]thiazol-2-amine is not a linear process but rather a multi-faceted, iterative approach that builds a comprehensive and robust body of evidence. By systematically progressing from initial biochemical assays to mechanistic studies, cellular target engagement, and detailed biophysical characterization, researchers can confidently validate the molecular target of their compound of interest.
This guide has outlined a logical and experimentally sound workflow that emphasizes the "why" behind each step, ensuring that the generated data is not only accurate but also insightful. By adhering to these principles of scientific integrity and employing a self-validating experimental design, the path from a novel inhibitor to a potential therapeutic can be navigated with greater confidence and a higher probability of success.
References
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019, April 23). PubMed Central. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. PubMed Central. [Link]
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5.4: Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. [Link]
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Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology. [Link]
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Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]
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Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide. (2024, January 9). ResearchGate. [Link]
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Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide. (2024, January 19). National Institutes of Health. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers. [Link]
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Target Validation. Sygnature Discovery. [Link]
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Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC. National Institutes of Health. [Link]
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Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC. (2020, October 19). PubMed Central. [Link]
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Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. PubMed Central. [Link]
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SPR (Biacore) Assay. Gifford Bioscience. [Link]
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Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024, April 8). TeachMe Physiology. [Link]
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Experimental strategy for enzyme inhibitor screening by surface plasmon... ResearchGate. [Link]
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Enzyme kinetics. Wikipedia. [Link]
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Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
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Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]
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What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. [Link]
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Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019, October 29). ACS Publications. [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022, October 6). YouTube. [Link]
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Target identification and validation in research. WJBPHS. [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. [Link]
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Drug Target Identification & Validation. Horizon Discovery. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
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A Researcher's Guide to Quantifying Cancer Cell Selectivity: Methodologies and Critical Considerations
In the pursuit of effective cancer therapeutics, the principle of selective toxicity remains the cornerstone of drug discovery. The ideal anti-cancer agent should exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts. This selective action is paramount to minimizing dose-limiting toxicities and widening the therapeutic window. This guide provides an in-depth comparison of key methodologies used to assess the selectivity of anti-cancer compounds, offering insights into experimental design, data interpretation, and the underlying biological rationale.
The Concept of Selectivity Index: A Quantitative Starting Point
The most common metric for quantifying selectivity is the Selectivity Index (SI) . It is typically calculated as the ratio of the concentration of a compound that inhibits 50% of a normal cell line's viability (IC50) to the concentration that inhibits 50% of a cancer cell line's viability (IC50).
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for the cancer cell line. While straightforward, the true value of this index is heavily dependent on the quality and relevance of the experimental models and assays used.
Pillar 1: Foundational Cytotoxicity Assays
The initial assessment of selectivity often begins with foundational in vitro cytotoxicity assays. The choice of assay can significantly influence the outcome and interpretation.
Metabolic Assays: MTT and MTS
These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Mechanism: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
-
Advantages: High-throughput, relatively inexpensive, and well-established.
-
Cautions: The assay can be confounded by compounds that alter mitochondrial respiration or the number of mitochondria per cell, independent of a cytotoxic effect.
Protein-Based Assays: Sulforhodamine B (SRB)
The SRB assay is a cytostatic assay that measures total cellular protein content, which is proportional to cell number.
-
Mechanism: SRB, a bright pink aminoxanthene dye, binds electrostatically to basic amino acids in cellular proteins under mildly acidic conditions.
-
Advantages: Less susceptible to interference from metabolic-altering compounds compared to MTT/MTS assays. It is also highly reproducible.
-
NCI-60 Human Tumor Cell Lines Screen: The National Cancer Institute (NCI) has utilized the SRB assay in its renowned NCI-60 screen since 1990 to evaluate the anti-cancer potential of hundreds of thousands of compounds.
Experimental Protocol: A Comparative SRB Workflow
Here is a generalized, step-by-step protocol for assessing selectivity using the SRB assay:
-
Cell Seeding: Plate both cancer and normal cell lines in 96-well plates at their predetermined optimal densities and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values for both cell lines to subsequently calculate the Selectivity Index.
Comparative Data Summary
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS | Measures mitochondrial dehydrogenase activity | High-throughput, inexpensive | Prone to interference from compounds affecting metabolism |
| SRB | Measures total cellular protein content | Reproducible, less metabolic interference, NCI standard | Can be less sensitive than metabolic assays for certain cell types |
| Apoptosis Assays | Detects markers of programmed cell death (e.g., caspase activity, Annexin V) | Provides mechanistic insight into the mode of cell death | More complex, lower throughput |
Pillar 2: Target Engagement and Advanced Methodologies
Demonstrating that a compound kills cancer cells is only the first step. For a truly selective drug, it is crucial to show that it engages its intended target in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.
-
Principle: The binding of a ligand (your compound) to its target protein often increases the protein's thermal stability.
-
Workflow:
-
Treat intact cells with the compound or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
-
Significance for Selectivity: By performing CETSA in both cancer and normal cells, you can determine if the compound selectively engages its target in the cancer cells, providing a mechanistic basis for the observed cytotoxicity.
High-Content Screening (HCS)
HCS, or automated microscopy, allows for the simultaneous measurement of multiple phenotypic parameters in individual cells.
-
Application in Selectivity: You can assess various cellular health markers (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity) in both cancer and normal cell populations following compound treatment.
-
Data-Rich Analysis: This approach provides a multiparametric "fingerprint" of a compound's effect, offering deeper insights into its mechanism of action and off-target effects that might not be apparent from simple viability assays.
Visualizing Experimental Logic
Workflow for Assessing Cancer Cell Selectivity
Caption: A streamlined workflow for identifying and validating selectively cytotoxic compounds.
Signaling Pathway Context: Targeting a Dysregulated Pathway
Many selective cancer therapies work by targeting signaling pathways that are hyperactive in cancer cells but less active in normal cells. A classic example is the MAPK/ERK pathway.
Caption: Selective inhibition of the hyperactive MAPK/ERK pathway in a cancer cell with a BRAF mutation.
Conclusion: An Integrated Approach to Validating Selectivity
The robust assessment of cancer cell selectivity is a multi-faceted process that requires more than a single assay. It begins with high-quality, reproducible cytotoxicity screening in well-chosen paired cell lines and progresses to more sophisticated mechanistic studies. By integrating data from foundational assays like SRB with target engagement techniques like CETSA and phenotypic profiling via HCS, researchers can build a compelling, multi-pillar case for a compound's selective anti-cancer activity. This rigorous, evidence-based approach is essential for identifying promising lead candidates and advancing the development of safer, more effective cancer therapies.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4H-thiochromeno[4,3-d]thiazol-2-amine
A Comprehensive Guide to the Safe Disposal of 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and study. The proper disposal of novel compounds like 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine, a sulfur and nitrogen-containing heterocycle, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established principles of chemical waste management.
Given the novelty of many research chemicals, a specific Safety Data Sheet (SDS) for 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine may not always be readily available. In such instances, a conservative approach must be adopted, treating the compound as hazardous unless proven otherwise. The procedures outlined below are based on general best practices for handling heterocyclic compounds with potential biological activity.[3][4][5]
Hazard Assessment and Initial Precautions
The structure of 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine, containing thiochromene and aminothiazole moieties, suggests potential biological activity. Thiochromene derivatives have been explored for various therapeutic applications, and thiazole rings are present in many pharmaceuticals.[6][7][8][9] Therefore, it is prudent to handle this compound with care, assuming it may be toxic, irritant, or environmentally harmful.
Key Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[10][11][12]
-
Environmental Hazard: As a sulfur- and nitrogen-containing organic molecule, improper disposal can be detrimental to aquatic life and ecosystems.[3]
Personal Protective Equipment (PPE)
Before handling 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine for disposal, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of solutions or fine powders. |
| Lab Coat | Standard, buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | If handling as a powder, use a certified respirator | To prevent inhalation of fine particles. Work in a fume hood whenever possible. |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine waste.
3.1. Waste Segregation
Proper segregation at the point of generation is paramount to safe and efficient disposal.[13]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine in a dedicated, sealed, and clearly labeled liquid chemical waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents to prevent exothermic or gas-producing reactions.[11]
-
-
Sharps Waste:
-
Any needles, syringes, or broken glass contaminated with the compound should be disposed of in a designated sharps container.[14]
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held the compound three times with a suitable solvent (e.g., acetone or ethanol).[15]
-
Collect the rinsate as hazardous liquid waste.[15]
-
Deface the original label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[15][16]
-
3.2. Waste Container Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.[14][17]
Your waste container label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "4H-thiochromeno[4,3-d][1][2]thiazol-2-amine".
-
An accurate estimation of the concentration and total quantity.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
3.3. Storage of Waste
Store waste containers in a designated satellite accumulation area within the laboratory.[17]
-
Keep containers securely closed except when adding waste.[16][17]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[13]
3.4. Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[16][17] They will ensure the waste is transported to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [15][16]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.[18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine.
Sources
- 1. Synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones with anti-inflammatory activity via cascade reactions of 2-amino-3 iodochromones with amines and carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Handling 4H-thiochromeno[4,3-d]thiazol-2-amine: Personal Protective Equipment and Disposal
A Senior Application Scientist's Guide to Handling 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine: Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the use of 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine (CAS Number: 31877-68-6), a heterocyclic compound with potential applications in medicinal chemistry.[2][3] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this directive synthesizes field-proven insights and data from structurally related compounds, including thiazoles and aromatic amines, to establish a robust safety protocol.
Hazard Assessment: Understanding the Risks
4H-thiochromeno[4,3-d][1][2]thiazol-2-amine is a solid irritant.[3] Its structure combines a thiochromene core, a thiazole ring, and an amine functional group. Each of these components contributes to its potential hazard profile. Heterocyclic amines, as a class, can present various health risks, including skin and respiratory irritation.[4] Some have been identified as potential carcinogens.[5] Therefore, a cautious approach, assuming the compound is hazardous upon contact and inhalation, is scientifically prudent.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H8N2OS | [3] |
| Molecular Weight | 204.25 g/mol | [3] |
| Physical Form | Solid | [2] |
| Melting Point | 105-108°C | [3] |
| Boiling Point | 449.3°C |[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense. The following protocol is designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Primary Engineering Controls: The First Line of Defense
All handling of 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine solid and its solutions must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to contain any dust or vapors at the source.
Essential Personal Protective Equipment
The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specifications | Rationale |
| Gloves | Nitrile, heavy-duty, elbow-length | Provides chemical resistance against a broad range of substances. Elbow-length gloves offer enhanced protection against splashes.[6] |
| Eye Protection | Chemical splash goggles with a full seal | Protects against dust particles and liquid splashes from all angles.[7] A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.[6][7] |
| Lab Coat | Flame-resistant, fully buttoned with tight cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95-rated respirator or higher | Recommended when handling the solid powder outside of a fume hood (e.g., during weighing). This minimizes the risk of inhaling fine particles.[4] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine from initial preparation to temporary storage.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing operations within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation to prevent the dispersion of fine powders.
-
Use anti-static tools and equipment to minimize the risk of static discharge, which can cause powder to become airborne.
-
Handle the solid with care to avoid generating dust.
Solution Preparation and Use
-
Add the solid to the solvent slowly to prevent splashing.
-
Keep the container sealed when not in use.
-
Work within the fume hood for all subsequent steps involving the compound in solution.
Post-Handling Decontamination
-
Wipe down all surfaces in the work area with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Carefully remove PPE , starting with gloves, followed by the lab coat, and finally eye protection, to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
Spill Management and Emergency Procedures
Even with meticulous planning, accidents can occur. Being prepared is crucial.
Minor Spill (Solid or Liquid)
-
Alert colleagues in the immediate vicinity.
-
Wearing full PPE , cover the spill with an inert absorbent material like sand or vermiculite.[1][9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
Emergency Contact
In case of exposure, follow these immediate first aid measures and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a critical component of the chemical handling lifecycle. All waste containing 4H-thiochromeno[4,3-d][1][2]thiazol-2-amine must be treated as hazardous.[10]
Waste Segregation and Collection
-
Solid Waste: All contaminated materials, including gloves, absorbent pads, and weighing paper, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Pathway
All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[10]
Visualizing the Workflow
To ensure clarity and adherence to the protocol, the following diagrams illustrate the key decision-making processes.
Caption: PPE selection decision tree.
Caption: Step-by-step spill response workflow.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Interscan Corporation. (2025, May 15). How to Choose the Right PPE for Hazardous Gases. Retrieved from [Link]
-
Khan, M. R., et al. (2025, October 7). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. ResearchGate. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]
Sources
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- 2. 4H-chromeno[4,3-d][1,3]thiazol-2-amine | 31877-68-6 [sigmaaldrich.com]
- 3. 31877-68-6 Cas No. | 4H-Chromeno[4,3-d]thiazol-2-ylamine | Matrix Scientific [matrixscientific.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. researchgate.net [researchgate.net]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]
- 8. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
